molecular formula C32H68P+ B14245789 Trihexyltetradecylphosphonium CAS No. 374683-43-9

Trihexyltetradecylphosphonium

Cat. No.: B14245789
CAS No.: 374683-43-9
M. Wt: 483.9 g/mol
InChI Key: PYVOHVLEZJMINC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trihexyltetradecylphosphonium is a useful research compound. Its molecular formula is C32H68P+ and its molecular weight is 483.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

trihexyl(tetradecyl)phosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H68P/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4/h5-32H2,1-4H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVOHVLEZJMINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H68P+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048103
Record name Trihexyl(tetradecyl)phosphonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374683-43-9
Record name Trihexyl(tetradecyl)phosphonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Trihexyltetradecylphosphonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trihexyltetradecylphosphonium chloride, a quaternary phosphonium (B103445) salt with significant applications as an ionic liquid. This document details the experimental protocol, presents key quantitative data, and illustrates the synthetic pathway, offering valuable insights for researchers and professionals in chemistry and drug development.

Core Synthesis Protocol

The primary method for synthesizing this compound chloride is through the quaternization of trihexylphosphine (B1293673) with 1-chlorotetradecane. This nucleophilic substitution reaction directly yields the target phosphonium salt.

Experimental Workflow

Synthesis_Workflow Trihexylphosphine Trihexylphosphine Reaction Quaternization Reaction (140°C, 12h, N2 atmosphere) Trihexylphosphine->Reaction Chlorotetradecane 1-Chlorotetradecane Chlorotetradecane->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Purification Vacuum Stripping Crude_Product->Purification Final_Product This compound Chloride Purification->Final_Product Byproducts Volatile Impurities (e.g., hexene, tetradecene, excess 1-chlorotetradecane) Purification->Byproducts Logical_Relationships Reactants Trihexylphosphine + 1-Chlorotetradecane Quaternization SN2 Nucleophilic Substitution Reactants->Quaternization Reaction_Conditions Controlled Conditions (Heat, Inert Atmosphere) Reaction_Conditions->Quaternization Crude_Product Crude this compound Chloride Quaternization->Crude_Product Purification Removal of Volatiles Crude_Product->Purification Final_Product High-Purity Ionic Liquid Purification->Final_Product

A Comprehensive Technical Guide to the Physical Properties of Trihexyltetradecylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trihexyltetradecylphosphonium bromide, a quaternary phosphonium (B103445) salt, is a versatile ionic liquid that has garnered significant interest across various scientific disciplines. Its unique combination of properties, including high thermal stability and tunable solubility, makes it a valuable compound in applications ranging from catalysis and electrochemistry to drug delivery systems.[1][2] This technical guide provides an in-depth overview of the core physical properties of this compound bromide, complete with experimental protocols and a workflow diagram illustrating its application in extractive desulfurization.

Core Physical Properties

The physical characteristics of this compound bromide are fundamental to its function and application. A summary of these properties is presented in the table below for clear comparison.

PropertyValueReference
Molecular Formula C₃₂H₆₈PBr[1]
Molecular Weight 563.76 g/mol [1][3]
Appearance Colorless to yellowish-brown liquid or solid[1][4]
Density 0.96 g/mL at 20 °C[3][4]
Melting Point < Room Temperature; 39 °C[2][5]
Solubility Soluble in organic solvents such as hexane. Immiscible with water.[3][6][7]
Thermal Stability Stable over a broad temperature range.[2]

Experimental Protocols

Accurate determination of the physical properties of ionic liquids like this compound bromide is crucial for their effective application. The following sections detail generalized experimental methodologies for key physical property measurements.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to determine the thermal transitions of a material, including its melting point.[3]

Methodology:

  • A small, precisely weighed sample (typically 5-10 mg) of this compound bromide is hermetically sealed in an aluminum pan.[3]

  • An empty sealed aluminum pan is used as a reference.[3]

  • The sample and reference are placed in the DSC instrument.

  • A temperature program is initiated, which typically involves a series of heating and cooling cycles to observe thermal transitions. A common procedure includes:

    • An initial heating cycle to erase the thermal history of the sample (e.g., from 25 °C to 130 °C).[3]

    • A cooling cycle to observe crystallization (e.g., from 130 °C to -80 °C).[3]

    • A second heating cycle to determine the melting point (e.g., from -80 °C to 200 °C).[3]

  • The heating and cooling rates are maintained at a constant value, typically 10 °C/min.[3]

  • The DSC instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

  • The melting point is identified as the temperature at which an endothermic peak occurs on the resulting thermogram.[8]

Determination of Density

The density of an ionic liquid can be determined using various methods, including the use of a vibrating tube densimeter or by correlating it with its refractive index.[1][9]

Methodology (Vibrating Tube Densimeter):

  • The vibrating tube densimeter is calibrated using standard substances with known densities, such as dry air and deionized water.

  • A small sample of this compound bromide is injected into the U-shaped tube within the instrument.

  • The tube is oscillated at its natural frequency.

  • The instrument measures the period of oscillation, which is directly related to the density of the sample.

  • The temperature of the sample is precisely controlled during the measurement.

  • The density is calculated from the measured oscillation period and the calibration constants.

Determination of Solubility

The solubility of this compound bromide in various solvents can be determined by preparing mixtures of the ionic liquid and the solvent at different concentrations and observing their phase behavior.

Methodology (Visual Method):

  • A series of vials are prepared, each containing a known mass of this compound bromide.

  • A specific solvent is added incrementally to each vial.

  • The vials are sealed and agitated, often with heating, to ensure thorough mixing.

  • The mixtures are then allowed to equilibrate at a constant temperature.

  • The samples are visually inspected to determine if they form a single homogeneous phase (miscible) or separate into distinct layers (immiscible).

  • The solubility can be quantified by determining the concentration at which the transition from a single phase to two phases occurs.

Application Workflow: Extractive Desulfurization

This compound bromide has shown significant promise as an extractant in the removal of sulfur compounds from liquid fuels, a process known as extractive desulfurization.[10][11] The following diagram illustrates a typical workflow for this application.

Extractive_Desulfurization_Workflow cluster_extraction Extraction Stage cluster_separation_recovery Separation & Recovery SulfurContainingFuel Sulfur-Containing Fuel Mixing Mixing & Agitation SulfurContainingFuel->Mixing THTDPBr This compound Bromide THTDPBr->Mixing PhaseSeparation Phase Separation Mixing->PhaseSeparation Extraction of Sulfur Compounds DesulfurizedFuel Desulfurized Fuel PhaseSeparation->DesulfurizedFuel Upper Phase SulfurRichIL Sulfur-Rich Ionic Liquid PhaseSeparation->SulfurRichIL Lower Phase Regeneration Regeneration SulfurRichIL->Regeneration RecycledTHTDPBr Recycled THTDPBr Regeneration->RecycledTHTDPBr RecycledTHTDPBr->Mixing Recycle

References

thermal stability of trihexyltetradecylphosphonium ionic liquids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermal Stability of Trihexyltetradecylphosphonium Ionic Liquids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability of this compound-based ionic liquids. Understanding the thermal decomposition behavior of these compounds is critical for their safe and effective implementation in a variety of applications, including as solvents in chemical synthesis, electrolytes in electrochemical devices, and as active pharmaceutical ingredients (APIs) or excipients in drug formulations.

Introduction

This compound ionic liquids are a class of quaternary phosphonium (B103445) salts characterized by a central phosphorus atom bonded to three hexyl chains and one tetradecyl chain. Their bulky and asymmetric cation contributes to their low melting points, often below room temperature, classifying them as ionic liquids. A key property for their practical use is their thermal stability, which is largely influenced by the nature of the counter-anion. This guide will delve into the thermal decomposition of these ionic liquids, presenting quantitative data, detailed experimental methodologies for their assessment, and an examination of their decomposition pathways.

Core Concepts in Thermal Stability

The thermal stability of an ionic liquid is not a single value but rather a range that depends on various factors. Key parameters determined through thermal analysis include:

  • Onset Decomposition Temperature (Tonset): The temperature at which a significant weight loss begins, indicating the start of decomposition.

  • Peak Decomposition Temperature (Tpeak): The temperature at which the rate of decomposition is at its maximum.

  • Isothermal Stability: The ability of the ionic liquid to withstand a specific temperature over an extended period without significant degradation.

It is crucial to recognize that dynamic TGA studies, which involve heating the sample at a constant rate, can often overestimate the real-world, long-term thermal stability of an ionic liquid.[1][2] Isothermal TGA experiments provide a more accurate assessment for applications requiring prolonged exposure to elevated temperatures.[2]

Several factors can influence the measured thermal stability:

  • Anion Type: The nature of the anion plays a dominant role in the thermal stability of phosphonium ionic liquids.[3] Halide anions, for instance, can reduce thermal stability as they can facilitate decomposition processes like the reverse Menshutkin reaction and Hofmann elimination.[2]

  • Atmosphere: The presence of oxygen can lead to lower thermal stability compared to an inert atmosphere like nitrogen.[1][2]

  • Heating Rate: Higher heating rates in dynamic TGA can lead to an overestimation of the thermal stability.[1][2]

  • Purity: Impurities present in the ionic liquid sample can significantly affect its thermal decomposition behavior.[1][2]

Quantitative Thermal Stability Data

The following tables summarize the quantitative data on the thermal stability of various this compound ionic liquids.

Table 1: Thermal Stability of this compound Chloride ([P6,6,6,14][Cl])

Onset Decomposition Temperature (°C)AtmosphereHeating Rate (°C/min)CommentsReference
320Nitrogen1Purified sample[1]
309Air1Purified sample[1]
>300Not SpecifiedNot SpecifiedGeneral statement

Table 2: Thermal Stability of this compound Ionic Liquids with Various Anions

AnionOnset Decomposition Temperature (°C)AtmosphereHeating Rate (°C/min)CommentsReference
Tetrafluoroborate ([BF4]-)>300Not SpecifiedNot SpecifiedExhibits a profile typical of most phosphonium salts[4][5]
Bis(trifluoromethylsulfonyl)imide ([NTf2]-)High thermal stability up to 600 K (327 °C)Not SpecifiedNot Specified[6]
DecanoateDecomposes in the 200-475 °C rangeAirNot Specified[7]
Bis(oxalato)borate ([BOB]-)Stable up to 567 K (294 °C) with only 2 wt% lossNot Specified10[8]

Experimental Protocols for Thermal Stability Assessment

The primary technique for evaluating the thermal stability of ionic liquids is Thermogravimetric Analysis (TGA).

Thermogravimetric Analysis (TGA)

Objective: To determine the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Apparatus: A thermogravimetric analyzer (e.g., Mettler-Toledo TGA/DSC 3+, PerkinElmer TGA 4000).

Methodology:

  • Sample Preparation:

    • Ensure the ionic liquid sample is free of solvent and moisture by drying it under high vacuum for an extended period (e.g., 24-48 hours) at a moderate temperature (e.g., 60-80 °C).

    • Accurately weigh a small amount of the dried sample (typically 5-10 mg) into a clean TGA crucible (e.g., alumina, platinum).

  • Instrument Setup:

    • Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

    • Set the desired atmosphere (e.g., high-purity nitrogen or dry air) with a constant flow rate (e.g., 20-50 mL/min).

  • Dynamic TGA (for determining Tonset and Tpeak):

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 5, 10, or 20 °C/min) to a final temperature well above the expected decomposition range (e.g., 600-800 °C).

    • Record the mass of the sample as a function of temperature.

  • Isothermal TGA (for assessing long-term stability):

    • Equilibrate the sample at a starting temperature.

    • Rapidly heat the sample to the desired isothermal temperature.

    • Hold the sample at this temperature for an extended period (e.g., several hours) and record the mass loss over time.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature (for dynamic TGA) or time (for isothermal TGA).

    • The onset decomposition temperature (Tonset) is typically determined as the intersection of the baseline tangent and the tangent of the decomposition step on the TGA curve.

    • The peak decomposition temperature (Tpeak) is determined from the peak of the derivative of the TGA curve (DTG curve).

Decomposition Pathways and Mechanisms

The thermal decomposition of this compound ionic liquids is a complex process that can proceed through several pathways. The anion plays a crucial role in initiating the decomposition.

A general representation of the factors influencing the thermal decomposition of this compound ionic liquids is depicted below.

G Factors Influencing Thermal Decomposition of [P6,6,6,14][X] IL This compound Ionic Liquid [P6,6,6,14][X] Decomposition Thermal Decomposition IL->Decomposition Heat Thermal Energy (Heat) Heat->Decomposition Initiates Anion Anion Properties (Nucleophilicity, Basicity) Anion->Decomposition Influences Mechanism Cation Cation Structure (Alkyl Chain Length) Cation->Decomposition Influences Stability Atmosphere Atmosphere (Inert vs. Oxidative) Atmosphere->Decomposition Affects Rate & Products Products Decomposition Products (e.g., Phosphines, Alkenes, etc.) Decomposition->Products

Caption: Factors influencing the thermal decomposition of this compound ionic liquids.

For ionic liquids with halide anions, a common decomposition mechanism is initiated by the nucleophilic attack of the anion on the α-carbon of one of the alkyl chains of the phosphonium cation. This can lead to a cascade of reactions, including Hofmann elimination and reverse Menshutkin-type reactions, resulting in the formation of trihexyltetradecylphosphine, alkenes, and the corresponding acid of the anion.

The general workflow for assessing the thermal stability of these ionic liquids is outlined in the following diagram.

G Experimental Workflow for Thermal Stability Assessment start Start sample_prep Sample Preparation (Drying under vacuum) start->sample_prep tga_setup TGA Instrument Setup (Calibration, Atmosphere) sample_prep->tga_setup dynamic_tga Dynamic TGA (Ramped Heating) tga_setup->dynamic_tga isothermal_tga Isothermal TGA (Constant Temperature) tga_setup->isothermal_tga data_analysis Data Analysis (Determine Tonset, Tpeak, Mass Loss) dynamic_tga->data_analysis isothermal_tga->data_analysis interpretation Interpretation of Results (Assess Thermal Stability) data_analysis->interpretation end End interpretation->end

Caption: A generalized experimental workflow for the thermal stability assessment of ionic liquids using TGA.

Conclusion

The is a critical parameter that dictates their suitability for high-temperature applications. This guide has provided a comprehensive overview of the factors influencing their decomposition, quantitative data for several common anions, a detailed experimental protocol for their assessment using TGA, and an insight into their decomposition mechanisms. Researchers, scientists, and drug development professionals should carefully consider these aspects to ensure the safe and effective use of these versatile materials. The significant influence of the anion on thermal stability highlights the potential for tuning this property by appropriate anion selection, thereby designing ionic liquids with tailored stability for specific applications.

References

In-Depth Technical Guide: Trihexyltetradecylphosphonium Bis(2,4,4-trimethylpentyl)phosphinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of the ionic liquid trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate. This phosphonium-based ionic liquid is noted for its applications as a catalyst and extractant in various chemical processes.

Core Structure and Properties

This compound bis(2,4,4-trimethylpentyl)phosphinate is an ionic liquid composed of a large, sterically hindered phosphonium (B103445) cation and a phosphinate anion. Its chemical formula is C48H102O2P2, and it has a molecular weight of approximately 773.27 g/mol .[1][2][3][4] The IUPAC name for this compound is bis(2,4,4-trimethylpentyl)phosphinate;trihexyl(tetradecyl)phosphanium.[5]

The structure of this ionic liquid imparts properties such as high thermal stability, low volatility, and solubility in a range of organic solvents.[1] It is generally immiscible with water.[6][7]

Chemical Structure Diagram

G cluster_cation This compound Cation cluster_anion Bis(2,4,4-trimethylpentyl)phosphinate Anion p_cation c1_1 p_cation->c1_1 (CH2)5CH3 c2_1 p_cation->c2_1 (CH2)5CH3 c3_1 p_cation->c3_1 (CH2)5CH3 c4_1 p_cation->c4_1 (CH2)13CH3 c1_2 c1_3 c1_4 c1_5 c1_6 c2_2 c2_3 c2_4 c2_5 c2_6 c3_2 c3_3 c3_4 c3_5 c3_6 c4_2 c4_3 c4_4 c4_5 c4_6 c4_7 c4_8 c4_9 c4_10 c4_11 c4_12 c4_13 c4_14 p_anion o1_anion p_anion->o1_anion o2_anion p_anion->o2_anion c5_1 p_anion->c5_1 CH2C(CH3)HCH2C(CH3)3 c6_1 p_anion->c6_1 CH2C(CH3)HCH2C(CH3)3 c5_2 c5_3 c5_4 c5_5 c5_6 c5_7 c5_8 c6_2 c6_3 c6_4 c6_5 c6_6 c6_7 c6_8

Caption: 2D structure of the cation and anion.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC48H102O2P2[1][2][3][4][5]
Molecular Weight773.27 g/mol [1][2][3][4]
AppearanceYellow to brown liquid[3]
Density0.89 g/cm³ (at 25 °C)[1][2]
Viscosity1198 cP (at 25 °C)[1][2]
Melting Point< Room Temperature[1][2]
Conductivity0.01 mS/cm (at 30 °C)[1][2]

Experimental Protocols

Synthesis of this compound Bis(2,4,4-trimethylpentyl)phosphinate

The synthesis of this ionic liquid is typically a two-step process involving the preparation of the phosphonium halide precursor followed by an anion exchange reaction.

Step 1: Synthesis of Trihexyl(tetradecyl)phosphonium Chloride (Precursor)

A general method for the synthesis of tetraalkylphosphonium halides involves the quaternization of a phosphine (B1218219) with an alkyl halide.

  • Reactants: Trihexylphosphine (B1293673) and 1-chlorotetradecane (B127486).

  • Procedure: In a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, equimolar amounts of trihexylphosphine and 1-chlorotetradecane are combined. The mixture is heated, for example, to 140°C, and stirred for several hours (e.g., 12 hours) to ensure the completion of the reaction. After the reaction, any volatile components are removed under vacuum. The final product is a clear, pale yellow liquid.

Step 2: Anion Exchange to form the Final Ionic Liquid

The phosphonium chloride is then reacted with bis(2,4,4-trimethylpentyl)phosphinic acid in the presence of a base to yield the final ionic liquid.[7][8]

  • Reactants: Trihexyl(tetradecyl)phosphonium chloride, bis(2,4,4-trimethylpentyl)phosphinic acid, and a suitable base (e.g., sodium hydroxide).

  • Procedure: An aqueous solution of trihexyl(tetradecyl)phosphonium chloride is mixed with an organic solvent. Bis(2,4,4-trimethylpentyl)phosphinic acid is then added, followed by the dropwise addition of a base to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred vigorously to facilitate the anion exchange. After the reaction is complete, the organic phase containing the ionic liquid is separated, washed with water to remove any remaining salts, and then dried under vacuum.

Characterization

The synthesized ionic liquid is typically characterized using various spectroscopic and analytical techniques to confirm its structure and purity. These methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are used to elucidate the molecular structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the ionic liquid.

Application in Extractive Desulfurization of Liquid Fuels

This ionic liquid has been investigated as an extractant for the removal of sulfur compounds, such as dibenzothiophene (B1670422) (DBT), from liquid fuels.

  • Experimental Setup: A model fuel (e.g., DBT dissolved in n-dodecane) and the ionic liquid are mixed in a specified mass ratio (e.g., 1:1) in a sealed container.

  • Procedure: The mixture is stirred at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes). After extraction, the mixture is centrifuged to separate the fuel phase from the ionic liquid phase. The sulfur content in the fuel phase is then analyzed using a suitable analytical technique, such as gas chromatography, to determine the extent of desulfurization. The ionic liquid can often be recycled for several extraction cycles.

Application as a Catalyst in Organic Synthesis

This compound bis(2,4,4-trimethylpentyl)phosphinate can act as a catalyst in multicomponent reactions, for example, in the synthesis of 2,4,5-triaryl-1H-imidazole derivatives.[1][9][10]

  • Reactants: Benzil, an aromatic aldehyde, and ammonium (B1175870) acetate.

  • Procedure: The reactants are dissolved in a solvent such as ethanol. A catalytic amount of the ionic liquid is added to the mixture. The reaction is stirred at room temperature for a period of time until completion, which can be monitored by thin-layer chromatography. The product is then isolated, for example, by filtration and recrystallization, to obtain the pure 2,4,5-triaryl-1H-imidazole derivative.

Logical Relationships and Workflows

Synthesis Workflow

G cluster_synthesis Synthesis of this compound Bis(2,4,4-trimethylpentyl)phosphinate trihexylphosphine Trihexylphosphine phosphonium_chloride Trihexyl(tetradecyl)phosphonium Chloride trihexylphosphine->phosphonium_chloride Quaternization chlorotetradecane 1-Chlorotetradecane chlorotetradecane->phosphonium_chloride Quaternization final_il Final Ionic Liquid phosphonium_chloride->final_il Anion Exchange phosphinic_acid Bis(2,4,4-trimethylpentyl)phosphinic Acid phosphinic_acid->final_il Anion Exchange base Base (e.g., NaOH) base->final_il Anion Exchange

Caption: Synthesis workflow for the ionic liquid.

Extractive Desulfurization Workflow

G cluster_desulfurization Extractive Desulfurization Process model_fuel Model Fuel (with Sulfur) mixing Mixing and Stirring model_fuel->mixing ionic_liquid Ionic Liquid ionic_liquid->mixing separation Phase Separation (Centrifugation) mixing->separation desulfurized_fuel Desulfurized Fuel separation->desulfurized_fuel il_with_sulfur Ionic Liquid with Sulfur separation->il_with_sulfur analysis Sulfur Content Analysis desulfurized_fuel->analysis

Caption: Workflow for extractive desulfurization.

This guide provides a foundational understanding of this compound bis(2,4,4-trimethylpentyl)phosphinate for researchers and professionals in the fields of chemistry and drug development. The detailed information on its structure, properties, and synthesis, along with experimental protocols for its key applications, serves as a valuable resource for further investigation and utilization of this versatile ionic liquid.

References

Synthesis of Trihexyl(tetradecyl)phosphonium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of trihexyl(tetradecyl)phosphonium bromide, a quaternary phosphonium (B103445) salt with applications as an ionic liquid. The synthesis is achieved through the quaternization of trihexylphosphine (B1293673) with 1-bromotetradecane. This document provides a comprehensive overview of the experimental protocol, quantitative data, and visual representations of the synthesis workflow and reaction pathway.

Core Synthesis

The fundamental reaction for the synthesis of trihexyl(tetradecyl)phosphonium bromide is a nucleophilic substitution reaction (SN2) where the phosphorus atom of trihexylphosphine acts as the nucleophile, attacking the electrophilic carbon of 1-bromotetradecane. This process, known as quaternization, results in the formation of the desired phosphonium salt.

Precursors

The primary precursors for this synthesis are:

  • Trihexylphosphine ([CH₃(CH₂)₅]₃P): A tertiary phosphine (B1218219) that serves as the nucleophile.

  • 1-Bromotetradecane (CH₃(CH₂)₁₃Br): An alkyl halide that provides the tetradecyl group and the bromide counter-ion.

Experimental Protocol

The synthesis of trihexyl(tetradecyl)phosphonium bromide is typically conducted as a solvent-free, or "neat," reaction. This approach is advantageous as it simplifies the work-up procedure and reduces solvent waste.

Materials:

  • Trihexylphosphine (1.0 equivalent)

  • 1-Bromotetradecane (1.0 equivalent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas inlet

  • Vacuum pump

Procedure:

  • Reaction Setup: A round-bottom flask equipped with a magnetic stir bar is charged with equimolar amounts of trihexylphosphine and 1-bromotetradecane. The flask is then connected to a nitrogen or argon line to ensure an inert atmosphere, preventing the oxidation of the phosphine.

  • Reaction Conditions: The reaction mixture is heated to approximately 140°C with vigorous stirring. The reaction is typically allowed to proceed for 12 hours to ensure complete conversion. The progress of the reaction can be monitored by observing the formation of a viscous liquid, which solidifies upon cooling to room temperature.

  • Purification:

    • Vacuum Stripping: After the reaction is complete, the mixture is subjected to high vacuum to remove any unreacted starting materials and other volatile impurities.

    • Washing: The resulting crude product is washed multiple times with distilled water to remove any water-soluble impurities. Due to the ionic nature of the product, it will preferentially remain in the organic phase or as a solid, while impurities may be extracted into the aqueous phase.

    • Drying: The purified product is then dried under vacuum at an elevated temperature (e.g., 60°C) for several hours to remove any residual water.[1]

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of trihexyl(tetradecyl)phosphonium bromide.

ParameterValueReference
Precursors
Trihexylphosphine (Molar Mass)286.49 g/mol
1-Bromotetradecane (Molar Mass)277.28 g/mol
Reaction Conditions
Molar Ratio (Trihexylphosphine:1-Bromotetradecane)1:1
Temperature~140 °C
Reaction Time12 hours
AtmosphereInert (Nitrogen or Argon)
Product Characteristics
Product NameTrihexyl(tetradecyl)phosphonium bromide
Chemical FormulaC₃₂H₆₈BrP
Molar Mass563.77 g/mol
Melting Point39 °C[2]
Yield and Purity
Yield~95%[1]
Purity>95%

Visualizations

To further elucidate the synthesis process, the following diagrams have been generated using Graphviz (DOT language).

Signaling Pathway: Chemical Reaction

Caption: Chemical reaction for the synthesis of trihexyl(tetradecyl)phosphonium bromide.

Experimental Workflow

Caption: Experimental workflow for the synthesis of trihexyl(tetradecyl)phosphonium bromide.

References

Molecular Confirmation of Trihexyltetradecylphosphonium Chloride: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Trihexyltetradecylphosphonium chloride (THTDPCl) is a quaternary phosphonium (B103445) salt, a class of ionic liquids (ILs) recognized for their unique physicochemical properties, including low vapor pressure, high thermal stability, and tunable solvency. These characteristics make them promising candidates for a wide range of applications, from phase transfer catalysis and synthesis to drug delivery and materials science. Accurate molecular confirmation and characterization are paramount for ensuring the purity and consistency of THTDPCl for these applications. This technical guide provides a comprehensive overview of the use of Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy for the definitive molecular confirmation of THTDPCl.

Molecular Structure and Properties

This compound chloride consists of a central phosphorus atom bonded to three hexyl chains and one tetradecyl chain, forming a bulky, asymmetric cation. The positive charge on the phosphonium center is balanced by a chloride anion.

PropertyValueReference
Molecular Formula C₃₂H₆₈ClP[1]
Molecular Weight 519.31 g/mol [1]
Appearance Clear to pale yellow liquid[2]
CAS Number 258864-54-9[1]

Synthesis of this compound Chloride

A representative synthesis of this compound chloride involves the quaternization of trihexylphosphine (B1293673) with 1-chlorotetradecane (B127486).

dot

Synthesis Trihexylphosphine Trihexylphosphine Reaction Quaternization (e.g., 140°C, 12-16h, N₂ atm) Trihexylphosphine->Reaction Chlorotetradecane 1-Chlorotetradecane Chlorotetradecane->Reaction THTDPCl This compound Chloride Reaction->THTDPCl Crude Product Purification Purification (Vacuum Stripping) THTDPCl->Purification FinalProduct Pure THTDPCl Purification->FinalProduct

Caption: Synthetic pathway for this compound chloride.

A detailed experimental protocol for the synthesis is as follows:

Materials:

  • Trihexylphosphine

  • 1-Chlorotetradecane

  • Nitrogen gas (inert atmosphere)

Procedure:

  • To a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, add an equimolar amount of trihexylphosphine.

  • Add an equimolar amount of 1-chlorotetradecane to the reaction vessel.

  • Heat the mixture to 140°C and stir vigorously for 12 to 16 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove any volatile components and excess 1-chlorotetradecane by vacuum stripping to yield the purified this compound chloride.

Spectroscopic Confirmation

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of THTDPCl is characterized by strong absorptions corresponding to the stretching and bending vibrations of its numerous C-H bonds and vibrations involving the phosphonium center.

Experimental Protocol for FTIR Analysis:

  • Instrumentation: A standard FTIR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector is suitable.

  • Sample Preparation: A small quantity of the neat THTDPCl liquid is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared between two zinc selenide (B1212193) (ZnSe) or potassium bromide (KBr) windows for transmission analysis.[3]

  • Data Acquisition: Spectra are typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. To improve the signal-to-noise ratio, 16 to 32 scans are co-added.

FTIR Spectral Data for this compound Chloride:

The following table summarizes the characteristic FTIR absorption bands for THTDPCl, with assignments based on spectra of closely related phosphonium ionic liquids.[4]

Wavenumber (cm⁻¹)IntensityAssignment
~2955StrongAsymmetric C-H stretching (CH₃)
~2924StrongAsymmetric C-H stretching (CH₂)
~2854StrongSymmetric C-H stretching (CH₂)
~1465MediumC-H scissoring (bending) (CH₂)
~1378WeakSymmetric C-H bending (CH₃)
~722MediumP-C stretching

dot

FTIR_Workflow Sample THTDPCl Sample ATR ATR-FTIR Spectrometer Sample->ATR Spectrum Acquire IR Spectrum (4000-400 cm⁻¹) ATR->Spectrum Analysis Peak Analysis & Assignment Spectrum->Analysis Confirmation Molecular Confirmation Analysis->Confirmation Match with expected functional groups NMR_Analysis cluster_acquisition Data Acquisition cluster_analysis Data Analysis THTDPCl_Sample THTDPCl in Deuterated Solvent NMR_Spectrometer NMR Spectrometer THTDPCl_Sample->NMR_Spectrometer H1_NMR ¹H NMR NMR_Spectrometer->H1_NMR C13_NMR ¹³C NMR NMR_Spectrometer->C13_NMR P31_NMR ³¹P NMR NMR_Spectrometer->P31_NMR Chemical_Shifts Chemical Shifts H1_NMR->Chemical_Shifts Integration Integration H1_NMR->Integration Multiplicity Multiplicity H1_NMR->Multiplicity C13_NMR->Chemical_Shifts P31_NMR->Chemical_Shifts Confirmation Molecular Structure Confirmation Chemical_Shifts->Confirmation Integration->Confirmation Multiplicity->Confirmation

References

Trihexyltetradecylphosphonium-Based Ionic Liquids: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of Core Characteristics, Experimental Protocols, and Applications

Trihexyltetradecylphosphonium-based ionic liquids (ILs) are a class of quaternary phosphonium (B103445) salts that exist as liquids at or near room temperature. Comprising a bulky, asymmetric this compound cation and a variety of possible anions, these ILs exhibit a unique set of physicochemical properties that make them highly attractive for a range of applications, particularly in the fields of chemical synthesis, materials science, and drug development. Their tunable nature, achieved by modifying the anionic counterpart, allows for the fine-tuning of properties such as viscosity, hydrophobicity, and conductivity. This guide provides a comprehensive technical overview of these promising compounds, with a focus on their general characteristics, experimental methodologies, and potential applications in the pharmaceutical and life sciences sectors.

Core Physicochemical Properties

The general characteristics of this compound-based ILs are largely dictated by the nature of the anion. The large, flexible alkyl chains of the phosphonium cation contribute to a low melting point and high thermal stability. A summary of key quantitative data for several common this compound-based ILs is presented below for comparative analysis.

Ionic LiquidCAS NumberMolecular FormulaMolecular Weight ( g/mol )Density (g/cm³)Viscosity (cP at 25°C)Melting Point (°C)Conductivity (mS/cm)
This compound Chloride ([P₆,₆,₆,₁₄][Cl])258864-54-9C₃₂H₆₈ClP519.310.88 - 0.895[1][2][3]824 - 1824[4][1][2]< Room Temperature[1][2]4.63 (at 25°C)[1][2]
This compound Bromide ([P₆,₆,₆,₁₄][Br])654057-97-3C₃₂H₆₈BrP563.760.96[5]-< Room Temperature[6]-
This compound Decanoate ([P₆,₆,₆,₁₄][Decanoate])465527-65-5C₄₂H₈₇O₂P655.110.89[7]319[7]~Room Temperature[7]0.04 (at 30°C)[7]
This compound Bis(trifluoromethylsulfonyl)imide ([P₆,₆,₆,₁₄][NTf₂])460092-03-9C₃₄H₆₈F₆NO₄PS₂763.241.07[8][9][10]304[9]-72[9]0.14 (at 30°C)[9]

Key Characteristics and Applications

Thermal Stability: this compound-based ILs generally exhibit high thermal stability, with decomposition temperatures often exceeding 300°C.[11][12] This makes them suitable for applications requiring elevated temperatures. However, the actual thermal stability can be influenced by factors such as the purity of the sample, the heating rate, and the nature of the atmosphere (inert or air).[12][13]

Low Volatility: A key advantage of these ILs is their negligible vapor pressure, which enhances safety during handling and reduces environmental impact compared to traditional volatile organic solvents.[1][7]

Tunable Solubility: The solubility of these ILs can be tuned by changing the anion. For instance, this compound chloride is a hydrophobic ionic liquid.[14][15] The miscibility with various organic solvents and water is a critical factor in their application as reaction media or extraction solvents.

High Ionic Conductivity: Many this compound-based ILs possess high ionic conductivity, making them suitable for electrochemical applications such as in batteries and supercapacitors.[1][7][16]

Applications in Drug Development and Life Sciences:

  • Solvents and Catalysts in Chemical Synthesis: Their excellent thermal stability and ability to dissolve a wide range of organic and inorganic compounds make them effective solvents and phase-transfer catalysts in organic reactions.[1][16]

  • Drug Formulation and Delivery: These ILs can be used to enhance the solubility and stability of active pharmaceutical ingredients (APIs).[13] They are being explored in transdermal drug delivery systems, where they can act as permeation enhancers to facilitate the transport of drugs across the skin barrier.[17][18][19]

  • Antimicrobial Agents: this compound-based ILs have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[1][7][20] Their mechanism of action is often attributed to the disruption of microbial cell membranes.[4]

  • Extraction of Bioactive Compounds: Their unique solvent properties are utilized in the extraction and purification of natural products from various sources.[21][22]

  • Biocompatibility and Cytotoxicity: The biocompatibility of these ILs is a critical consideration for their use in biomedical applications. Cytotoxicity studies have shown that their effect on mammalian cells is dependent on the specific cation-anion combination and the concentration used.[4][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of these ionic liquids and for evaluating their biological activity.

Synthesis of this compound-Based Ionic Liquids

The synthesis of this compound halides typically involves a quaternization reaction between a tertiary phosphine (B1218219) and an alkyl halide. Other anions can then be introduced through anion exchange reactions.

Example: Synthesis of this compound Chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of trihexylphosphine (B1293673) and 1-chlorotetradecane (B127486) under an inert atmosphere (e.g., nitrogen).

  • Reaction Conditions: Heat the reaction mixture to approximately 140°C and stir for 12-24 hours.

  • Purification: After the reaction is complete, cool the mixture to room temperature. Remove any volatile components, such as unreacted starting materials or byproducts, by vacuum stripping. The final product is typically a clear, pale yellow liquid.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are used to confirm the chemical structure and purity of the synthesized ionic liquids.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the functional groups present in the ionic liquid.

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and decomposition temperature of the ionic liquids. A typical procedure involves heating the sample from room temperature to around 600°C at a controlled heating rate (e.g., 10°C/min) under a nitrogen atmosphere.[9]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and glass transition temperature of the ionic liquids.

  • Viscometry: The viscosity of the ionic liquids can be measured using various techniques, such as a vibrating wire viscometer or a rotational viscometer, at controlled temperatures.

  • Conductivity Measurement: The ionic conductivity is typically measured using a conductivity meter with a probe immersed in the ionic liquid at a specific temperature.

  • Cyclic Voltammetry (CV): CV is used to determine the electrochemical window of the ionic liquids. A standard three-electrode setup is used, with a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl). The potential is swept between a defined range, and the resulting current is measured.[2][15][23]

Biological Assays

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

  • Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (e.g., E. coli, S. aureus) in a suitable growth medium.

  • Serial Dilution: Perform serial two-fold dilutions of the ionic liquid in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microbes in medium without IL) and negative (medium only) controls.

  • Incubation: Incubate the microtiter plate at the optimal growth temperature for the microorganism (e.g., 37°C) for 24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the ionic liquid at which no visible growth of the microorganism is observed.

Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Culture a suitable mammalian cell line (e.g., HeLa, MCF-7) in a 96-well plate until they reach a desired confluency.[7]

  • Treatment: Expose the cells to various concentrations of the ionic liquid for a specific duration (e.g., 24 or 48 hours).[7]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[23]

Visualizations

The following diagrams illustrate key processes and concepts related to this compound-based ionic liquids.

Synthesis_Workflow General Synthesis Workflow for this compound-Based Ionic Liquids cluster_synthesis Synthesis cluster_exchange Anion Exchange (Optional) Start Start Materials: Trihexylphosphine & Alkyl Halide Reaction Quaternization Reaction (Heating & Stirring) Start->Reaction Purification Purification (Vacuum Stripping) Reaction->Purification Halide_IL This compound Halide IL Purification->Halide_IL Metathesis Anion Metathesis Reaction Halide_IL->Metathesis Anion_Source Anion Source (e.g., Salt of Desired Anion) Anion_Source->Metathesis Final_IL Final this compound IL with Desired Anion Metathesis->Final_IL

General synthesis workflow for this compound-based ionic liquids.

Antimicrobial_Testing_Workflow Experimental Workflow for Antimicrobial Susceptibility Testing (MIC) cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis IL_Stock Prepare Stock Solution of Ionic Liquid Serial_Dilution Perform Serial Dilutions of IL in 96-well Plate IL_Stock->Serial_Dilution Microbe_Culture Culture Target Microorganism Inoculation Inoculate Wells with Microorganism Suspension Microbe_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubate at Optimal Growth Temperature Inoculation->Incubation Observation Visually Inspect for Turbidity (Growth) Incubation->Observation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Observation->MIC_Determination

Workflow for determining the Minimum Inhibitory Concentration (MIC) of an ionic liquid.

Apoptosis_Signaling_Pathway Simplified Apoptosis Signaling Pathway cluster_stimuli Apoptotic Stimuli cluster_caspases Caspase Cascade cluster_outcome Cellular Outcome Extrinsic Extrinsic Pathway (e.g., Death Receptors) Initiator_Caspases Initiator Caspases (e.g., Caspase-8, -9) Extrinsic->Initiator_Caspases Intrinsic Intrinsic Pathway (e.g., DNA Damage, Stress) Intrinsic->Initiator_Caspases Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Initiator_Caspases->Executioner_Caspases Cleavage Cleavage of Cellular Proteins Executioner_Caspases->Cleavage Apoptosis Apoptosis (Programmed Cell Death) Cleavage->Apoptosis

References

Unlocking the Potential: A Technical Guide to Novel Applications of Phosphonium Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide has been developed to illuminate the diverse and burgeoning applications of phosphonium (B103445) ionic liquids (PILs) for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of the synthesis, properties, and groundbreaking uses of these versatile compounds, complete with detailed experimental protocols, quantitative data summaries, and visual workflows to accelerate research and development.

Phosphonium ionic liquids, a class of salts with melting points below 100°C, are gaining significant attention due to their unique physicochemical properties, including high thermal stability, low vapor pressure, and tunable solvency.[1][2] These characteristics make them highly attractive for a wide array of applications, ranging from green chemistry and materials science to biotechnology and energy storage.

This guide delves into the core of PILs' utility, offering a structured overview of their novel applications in catalysis, as advanced lubricants, in carbon dioxide capture, as antimicrobial agents, in energy storage, and as sophisticated drug delivery vehicles.

Synthesis and Physicochemical Properties

The synthesis of phosphonium ionic liquids typically involves a two-step process: a quaternization reaction to form a phosphonium halide, followed by an anion exchange to introduce the desired anion.[3][4] The choice of alkyl chains on the phosphonium cation and the nature of the anion are critical in tuning the physicochemical properties of the resulting PIL.

A general synthetic workflow is outlined below:

G cluster_synthesis Synthesis of Phosphonium Ionic Liquids start Start: Select Trialkylphosphine and Alkyl Halide quaternization Quaternization Reaction (e.g., in Acetonitrile, Reflux) start->quaternization phosphonium_halide Intermediate: Phosphonium Halide quaternization->phosphonium_halide anion_exchange Anion Exchange Reaction (Metathesis in a suitable solvent) phosphonium_halide->anion_exchange anion_exchange_reagent Select Anion Exchange Reagent (e.g., Lithium Salt) anion_exchange_reagent->anion_exchange purification Purification: Washing, Drying under Vacuum anion_exchange->purification characterization Characterization: NMR, FTIR, TGA, DSC purification->characterization final_pil Final Product: Phosphonium Ionic Liquid characterization->final_pil

General workflow for the synthesis and characterization of phosphonium ionic liquids.

Key physicochemical properties of various phosphonium ionic liquids are summarized in the table below, showcasing the tunability of these materials.

Phosphonium Ionic Liquid CationAnionMelting Point (°C)Decomposition Temp. (°C)Viscosity (cP at 25°C)
Trihexyl(tetradecyl)phosphoniumChloride<25>3001330
Trihexyl(tetradecyl)phosphoniumBis(2,4,4-trimethylpentyl)phosphinate<25>3002370
TetrabutylphosphoniumBromide100-103~360-
Triethyl-n-butylphosphoniumbis(fluoromethylsulfonyl)imide<25>30038
Triethyl-n-octylphosphoniumbis(fluoromethylsulfonyl)imide<25>30052.5

Note: Data compiled from various sources. Viscosity and other properties can vary significantly with temperature and purity.

Novel Applications and Experimental Insights

Catalysis: Driving Efficient Chemical Transformations

Phosphonium ionic liquids have emerged as effective solvents and catalysts in a variety of organic reactions, including Suzuki and Heck cross-coupling reactions.[5][6] Their high thermal stability and ability to dissolve both organic and inorganic reactants contribute to enhanced reaction rates and catalyst recyclability.

Experimental Protocol for Suzuki Cross-Coupling Reaction:

A typical procedure involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base, using a phosphonium ionic liquid as the reaction medium.

  • Catalyst Preparation: In a reaction vessel, dissolve the palladium catalyst (e.g., Pd(OAc)₂) and the phosphonium ionic liquid in a suitable solvent (e.g., ethanol).

  • Reactant Addition: Add the aryl halide, arylboronic acid, and a base (e.g., K₂CO₃) to the reaction mixture.

  • Reaction: Stir the mixture at a specific temperature (e.g., 80°C) for a designated time until the reaction is complete, monitoring by techniques like TLC or GC.

  • Product Extraction: After cooling, extract the product with an organic solvent (e.g., ethyl acetate). The ionic liquid and catalyst remain in a separate phase, allowing for potential recycling.

  • Purification: Purify the extracted product using column chromatography.

G cluster_catalysis Suzuki Cross-Coupling Catalytic Cycle pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Aryl Halide pd_complex Ar-Pd(II)-X oxidative_addition->pd_complex transmetalation Transmetalation (Ar'-B(OH)2) pd_complex->transmetalation Arylboronic Acid + Base pd_intermediate Ar-Pd(II)-Ar' transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Product (Ar-Ar') reductive_elimination->product

Simplified catalytic cycle for the Suzuki cross-coupling reaction.
Advanced Lubricants: Reducing Friction and Wear

The unique properties of phosphonium ionic liquids, such as high thermal stability and the ability to form protective tribofilms, make them excellent candidates for lubricants and lubricant additives.[7] They have shown significant reductions in friction and wear in various metal-on-metal contacts.

Experimental Protocol for Tribological Testing:

The lubricating properties of PILs can be evaluated using a four-ball or pin-on-disk tribometer according to ASTM standards.[7]

  • Sample Preparation: Prepare the lubricant sample, either a neat PIL or a blend of a base oil with a specific concentration of the PIL.

  • Test Setup: Secure the test specimens (e.g., steel balls and disk) in the tribometer. Apply the lubricant to the contact area.

  • Test Execution: Apply a specific load and rotational speed at a controlled temperature and duration. Record the coefficient of friction throughout the test.

  • Wear Analysis: After the test, clean the specimens and measure the wear scar diameter or volume using microscopy and profilometry.

  • Surface Analysis: Analyze the worn surfaces using techniques like SEM and XPS to investigate the formation of a tribofilm.

LubricantWear Scar Diameter (mm)Coefficient of Friction
Base Oil (PAO)0.550.12
PAO + 1 wt% [P₆₆₆₁₄][Phosphinate]0.420.08
PAO + 1 wt% [P₆₆₆₁₄][DCA]0.480.09

Note: Representative data showing the improvement in tribological properties with the addition of phosphonium ionic liquids to a base oil.

Carbon Dioxide Capture: A Greener Approach

Phosphonium ionic liquids, particularly those functionalized with amino groups, have demonstrated high efficiency in capturing CO₂.[8] Their low volatility and high thermal stability offer advantages over traditional amine-based solvents.

Experimental Protocol for CO₂ Absorption Measurement:

The CO₂ absorption capacity of PILs can be determined using a gravimetric or volumetric method.

  • Sample Preparation: Place a known mass of the phosphonium ionic liquid in a sample holder within a pressure-controlled chamber.

  • Degassing: Degas the sample under vacuum to remove any dissolved gases.

  • CO₂ Introduction: Introduce CO₂ into the chamber at a specific pressure and temperature.

  • Equilibrium: Allow the system to reach equilibrium, where the mass of the sample stabilizes.

  • Capacity Calculation: The CO₂ absorption capacity is calculated from the mass increase of the ionic liquid.

  • Desorption: The CO₂ can be desorbed by increasing the temperature or reducing the pressure, allowing for the regeneration of the ionic liquid.

G cluster_co2 CO2 Capture and Release Cycle pil Phosphonium Ionic Liquid absorption CO2 Absorption (Low Temperature, High Pressure) pil->absorption CO2 pil_co2 PIL-CO2 Complex absorption->pil_co2 desorption CO2 Desorption (High Temperature, Low Pressure) pil_co2->desorption desorption->pil Regenerated PIL co2_released co2_released desorption->co2_released Released CO2 G cluster_battery Workflow for Battery Electrolyte Evaluation start Start: Synthesize and Purify Phosphonium IL electrolyte_prep Prepare Electrolyte: Dissolve Li+ Salt in PIL start->electrolyte_prep cell_assembly Assemble Coin Cell (Anode, Separator, Cathode) electrolyte_prep->cell_assembly electrochemical_tests Electrochemical Characterization cell_assembly->electrochemical_tests cv Cyclic Voltammetry (Electrochemical Window) electrochemical_tests->cv eis Impedance Spectroscopy (Ionic Conductivity) electrochemical_tests->eis cycling Galvanostatic Cycling (Capacity, Efficiency, Cycle Life) electrochemical_tests->cycling performance_analysis Analyze Performance Data cv->performance_analysis eis->performance_analysis cycling->performance_analysis

References

Methodological & Application

Application Notes and Protocols: Trihexyltetradecylphosphonium Chloride in Extractive Desulfurization of Fuel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of trihexyltetradecylphosphonium chloride ([THTDP]Cl), a phosphonium-based ionic liquid (PIL), in the extractive desulfurization (EDS) of liquid fuels. The unique properties of [THTDP]Cl, such as its high thermal and chemical stability, make it an effective solvent for removing sulfur compounds from fuels under mild conditions.[1] This document outlines the underlying principles, experimental procedures, and expected outcomes, supported by quantitative data from recent research.

Principle of Extractive Desulfurization (EDS) with [THTDP]Cl

Extractive desulfurization is a non-destructive separation process that leverages the high affinity of an ionic liquid for sulfur-containing compounds present in fuel.[2] Unlike hydrodesulfurization (HDS), EDS operates at or near ambient temperature and pressure and does not require hydrogen, making it a potentially more cost-effective and safer alternative for removing refractory sulfur compounds like dibenzothiophene (B1670422) (DBT) and its derivatives.[1][3]

The mechanism of extraction is based on the favorable interactions between the ionic liquid and the aromatic sulfur compounds. These interactions can include van der Waals forces, π-π interactions, and hydrogen bonding, which facilitate the transfer of sulfur compounds from the non-polar fuel phase to the polar ionic liquid phase.[4]

Experimental Protocols

This section details the protocols for performing extractive desulfurization of a model fuel using [THTDP]Cl.

Materials and Equipment
  • Ionic Liquid: this compound chloride ([THTDP]Cl)

  • Model Fuel: A solution of a known concentration of a sulfur compound (e.g., dibenzothiophene (DBT), benzothiophene (B83047) (BT), or thiophene) in a sulfur-free organic solvent (e.g., n-dodecane or n-hexane).[1][5]

  • Analytical Equipment: Gas chromatograph with a flame ionization detector (GC-FID) or a sulfur-selective detector to determine the sulfur concentration in the fuel phase.

  • Glassware: Vials or flasks for mixing, magnetic stirrer, and a centrifuge for phase separation.

  • Heating and Stirring: Hot plate with a magnetic stirrer.

  • Ultrasonicator (for Ultrasound-Assisted EDS): To enhance the extraction efficiency.

Protocol for Extractive Desulfurization (EDS)
  • Preparation of Model Fuel: Prepare a model fuel by dissolving a known amount of the target sulfur compound (e.g., DBT) in the organic solvent to achieve the desired initial sulfur concentration.

  • Extraction:

    • In a sealed vial, add a specific mass ratio of [THTDP]Cl to the model fuel (e.g., 1:1 mass ratio).[1]

    • Place the vial on a magnetic stirrer and mix the two phases vigorously for a predetermined time (e.g., 30 minutes) at a controlled temperature (e.g., 30 °C).[1]

  • Phase Separation: After mixing, separate the ionic liquid phase from the fuel phase. This can be achieved by centrifugation to ensure a clean separation.

  • Analysis:

    • Carefully extract a sample from the upper fuel phase.

    • Analyze the sulfur concentration in the fuel sample using a gas chromatograph.

  • Calculation of Desulfurization Efficiency: The desulfurization efficiency (E%) can be calculated using the following formula: E% = [(C₀ - Cₑ) / C₀] * 100 Where:

    • C₀ is the initial concentration of the sulfur compound in the fuel.

    • Cₑ is the equilibrium concentration of the sulfur compound in the fuel after extraction.

Protocol for Ultrasound-Assisted Extractive/Oxidative Desulfurization (UEODS)

This protocol describes a more advanced method that combines extraction with oxidation, enhanced by ultrasonication, to achieve higher sulfur removal.[6]

  • Reaction Setup: In a reaction vessel, combine the model oil, [THTDP]Cl (acting as both extractant and catalyst), and an oxidizing agent such as hydrogen peroxide (H₂O₂).[6]

  • Ultrasonication: Place the vessel in an ultrasonic bath and sonicate at a controlled temperature (e.g., 30 °C) for a specific duration.[6]

  • Phase Separation: After the reaction, allow the mixture to settle and separate the ionic liquid phase from the oil phase.

  • Analysis: Analyze the sulfur content of the oil phase as described in the EDS protocol.

Quantitative Data Summary

The following tables summarize the quantitative data on the performance of this compound-based ionic liquids in extractive desulfurization under various conditions.

Table 1: Extractive Desulfurization (EDS) of Dibenzothiophene (DBT) using [THTDP]Cl [1]

ParameterValue
Ionic Liquid[THTDP]Cl
Model FuelDBT in n-dodecane
Mass Ratio (IL:Fuel)1:1
Temperature30 °C
Time30 min
DBT Removal Efficiency 81.5%

Table 2: Ultrasound-Assisted Extractive/Oxidative Desulfurization (UEODS) of Model Oil using [THTDP]Cl [6]

ParameterValue
Ionic Liquid/Catalyst[THTDP]Cl
OxidantHydrogen Peroxide
Temperature30 °C
Maximum Sulfur Removal 98.67%
Recyclability5 times without significant loss in efficiency

Table 3: Extractive Desulfurization of Different Sulfur Compounds using a Phosphonium-based IL [7]

Sulfur CompoundExtraction Efficiency
Dibenzothiophene (DBT)69%
Benzothiophene (BT)53%
Dimethyldibenzothiophene40%

Visualizations

The following diagrams illustrate the experimental workflow for extractive desulfurization and the underlying mechanism of sulfur compound removal.

Extractive_Desulfurization_Workflow cluster_preparation Preparation cluster_extraction Extraction cluster_separation Separation & Analysis cluster_output Output prep_fuel Prepare Model Fuel (Sulfur Compound in Solvent) mix Mix Model Fuel with [THTDP]Cl prep_fuel->mix agitate Agitate at Controlled Temperature and Time mix->agitate separate Phase Separation (Centrifugation) agitate->separate analyze Analyze Sulfur Content in Fuel Phase (GC) separate->analyze spent_il Sulfur-Rich Ionic Liquid separate->spent_il desulfurized_fuel Desulfurized Fuel analyze->desulfurized_fuel

Caption: Experimental workflow for extractive desulfurization.

Desulfurization_Mechanism cluster_fuel Fuel Phase (Non-polar) cluster_il Ionic Liquid Phase (Polar) cluster_extraction_process Extraction cluster_result Resulting Phases cluster_desulfurized_fuel Desulfurized Fuel cluster_sulfur_rich_il Sulfur-Rich Ionic Liquid fuel Hydrocarbons sulfur Aromatic Sulfur Compound (e.g., DBT) cation [THTDP]+ Cation sulfur->cation π-π Interaction Van der Waals Forces anion Cl- Anion arrow cluster_result cluster_result fuel_out Hydrocarbons il_sulfur_complex [THTDP]Cl-Sulfur Complex cluster_fuel cluster_fuel cluster_il cluster_il

Caption: Mechanism of extractive desulfurization.

Regeneration and Reusability of [THTDP]Cl

A significant advantage of using ionic liquids is their potential for regeneration and reuse, which is crucial for the economic viability of the process. Studies have shown that [THTDP]Cl can be regenerated and recycled multiple times without a significant decrease in its desulfurization efficiency.[6] Regeneration can be achieved through various methods, including back-extraction with a suitable solvent or stripping with an inert gas.[8]

Conclusion

This compound chloride is a promising solvent for the extractive desulfurization of liquid fuels. Its high efficiency in removing sulfur compounds, especially under mild operating conditions, coupled with its recyclability, makes it a viable alternative to conventional hydrodesulfurization. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to explore and optimize the use of [THTDP]Cl in developing cleaner fuel technologies. Further research could focus on scaling up the process and investigating its application on a wider range of real-world fuel samples.

References

Application Notes and Protocols for the Solvent Extraction of Rare Earth Metals Using Trihexyltetradecylphosphonium Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the selective extraction and separation of rare earth elements (REEs) from aqueous solutions containing other metals, such as nickel and cobalt, using the ionic liquid trihexyltetradecylphosphonium nitrate (B79036) ([P66614][NO3]). This method is particularly relevant for the recycling of permanent magnets and nickel-metal hydride batteries.[1][2][3][4]

The use of this compound nitrate offers a more environmentally friendly alternative to traditional solvent extraction processes by eliminating the need for volatile and flammable organic diluents.[1][2][3][4] The process relies on an "inner salting-out effect" where a high concentration of nitrate ions in the aqueous feed solution facilitates the extraction of REEs into the ionic liquid phase.[1][2]

Core Principles

The separation is based on the strong affinity of trivalent rare-earth ions to form anionic nitrate complexes (e.g., [La(NO3)6]3-, [Sm(NO3)5]2-) in highly concentrated nitrate solutions.[1][3][5] These anionic complexes are then extracted into the ionic liquid phase, which consists of the this compound cation ([P66614]+). Transition metals like nickel and cobalt do not readily form such anionic nitrate complexes and therefore remain in the aqueous phase.[1][5] Stripping of the rare earth elements from the ionic liquid and its subsequent regeneration can be achieved simply with pure water.[1][2][3]

Experimental Data

The following tables summarize the quantitative data from studies on the solvent extraction of rare earth metals using this compound nitrate.

Table 1: Feed Solution Compositions for Extraction Studies [1][2][3]

Feed ComponentConcentration (g/L)Application Context
Samarium(III)84Sm-Co Permanent Magnet Recycling
Cobalt(II)164Sm-Co Permanent Magnet Recycling
Lanthanum(III)61NiMH Battery Recycling
Nickel(II)251NiMH Battery Recycling

Table 2: Extraction and Purity Results [1][2][3]

Rare Earth ElementExtraction Efficiency (%)Purity in Loaded Ionic Liquid (after scrubbing) (%)
Samarium(III)> 9999.9
Lanthanum(III)> 9999.9

Table 3: Key Experimental Parameters [3][5]

ParameterExtractionScrubbing
Temperature60 °C80 °C
Contact Time1 hour2 hours
Agitation Speed1800 rpm1900 rpm
Phase Ratio (Aqueous:Organic)1:1 (v/v)-
Salting-out AgentAmmonium nitrate or Sodium nitrate7.5 M NH4NO3

Experimental Protocols

Preparation of this compound Nitrate ([P66614][NO3])

This protocol describes the synthesis of the nitrate-form of the ionic liquid from its commercially available chloride precursor, this compound chloride ([P66614]Cl, also known as Cyphos IL 101).[1][2][3][5]

Materials:

  • This compound chloride ([P66614]Cl)

  • Potassium nitrate (KNO3) or Sodium nitrate (NaNO3)

  • Deionized water

  • Separatory funnel

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a 2 M solution of KNO3 in deionized water.

  • In a beaker, combine this compound chloride with the 2 M KNO3 solution. Use a volume of the KNO3 solution sufficient for three washes (e.g., for 91 g of [P66614]Cl, use 100 mL of 2 M KNO3 solution for each wash).[5]

  • Stir the mixture vigorously for 1 hour to facilitate the metathesis (anion exchange) reaction.

  • Transfer the mixture to a separatory funnel and allow the phases to separate. The denser aqueous phase will be at the bottom.

  • Drain and discard the lower aqueous phase.

  • Repeat the washing step (steps 3-5) two more times with fresh 2 M KNO3 solution.

  • After the final nitrate wash, wash the resulting ionic liquid phase with deionized water (e.g., 100 mL) to remove any remaining chloride and potassium nitrate impurities.[5]

  • Allow the phases to separate completely and drain the lower aqueous phase.

  • The resulting colorless liquid is this compound nitrate.

Solvent Extraction of Rare Earth Elements

This protocol outlines the extraction of REEs from a concentrated nitrate aqueous solution.

Materials:

  • This compound nitrate ([P66614][NO3])

  • Aqueous feed solution containing REEs and other metals (e.g., Ni, Co) in a high concentration of nitrate salts (e.g., NH4NO3 or NaNO3).[3][5]

  • Vials or reaction vessels

  • Thermostated shaker

Procedure:

  • Pipette equal volumes (e.g., 1 mL each) of the undiluted [P66614][NO3] and the aqueous feed solution into a vial.[3][5]

  • Seal the vial and place it in a thermostated shaker set to 60 °C.[3][5]

  • Shake the mixture at 1800 rpm for 1 hour to ensure thorough mixing and mass transfer.[3][5]

  • After 1 hour, stop the shaker and allow the two phases to separate. Centrifugation can be used to expedite phase separation if necessary.

  • The upper phase is the REE-loaded ionic liquid, and the lower phase is the aqueous raffinate containing the impurities (e.g., Ni, Co).

  • Carefully separate the two phases for further processing and analysis.

Scrubbing of the Loaded Ionic Liquid

A scrubbing step is performed to remove any co-extracted impurities from the loaded ionic liquid phase.

Materials:

  • REE-loaded ionic liquid from the extraction step

  • Scrubbing solution (e.g., 7.5 M NH4NO3)[5]

  • Vials or reaction vessels

  • Thermostated shaker

Procedure:

  • Combine the REE-loaded ionic liquid with the scrubbing solution in a vial.

  • Seal the vial and place it in a thermostated shaker set to a higher temperature of 80 °C to reduce viscosity and improve kinetics.[3][5]

  • Shake the mixture at 1900 rpm for 2 hours.[3][5]

  • After 2 hours, stop the shaker and allow the phases to separate.

  • Separate the purified REE-loaded ionic liquid phase from the aqueous scrub solution.

Stripping of Rare Earth Elements and Ionic Liquid Regeneration

This protocol describes the recovery of the REEs from the ionic liquid and the regeneration of the ionic liquid for reuse.

Materials:

  • Purified REE-loaded ionic liquid from the scrubbing step

  • Deionized water

  • Vials or reaction vessels

  • Shaker

Procedure:

  • Combine the purified REE-loaded ionic liquid with an equal volume of deionized water in a vial.

  • Shake the mixture vigorously for a sufficient time to allow the REEs to be stripped from the ionic liquid into the aqueous phase.

  • Allow the phases to separate.

  • The lower aqueous phase now contains the purified rare earth nitrates, and the upper phase is the regenerated this compound nitrate, which can be reused in subsequent extraction cycles.[1][2][3]

Visualizations

The following diagrams illustrate the logical workflow of the solvent extraction process.

SolventExtractionWorkflow AqueousFeed Aqueous Feed (REEs + Ni/Co in high [NO3-]) Extraction Extraction (60°C, 1h, 1800 rpm) AqueousFeed->Extraction IL_Fresh Fresh [P66614][NO3] (Ionic Liquid) IL_Fresh->Extraction Raffinate Aqueous Raffinate (Ni/Co) Extraction->Raffinate Aqueous Phase IL_Loaded Loaded IL (REEs + impurities) Extraction->IL_Loaded IL Phase Scrubbing Scrubbing (80°C, 2h, 1900 rpm) IL_Loaded->Scrubbing ScrubSolution Scrub Solution (7.5M NH4NO3) ScrubSolution->Scrubbing IL_Purified Purified Loaded IL (REEs) Scrubbing->IL_Purified IL Phase WasteScrub Spent Scrub Solution (impurities) Scrubbing->WasteScrub Aqueous Phase Stripping Stripping IL_Purified->Stripping StrippingWater Deionized Water StrippingWater->Stripping IL_Regenerated Regenerated IL ([P66614][NO3]) Stripping->IL_Regenerated IL Phase REE_Product Aqueous Product (Purified REE-Nitrates) Stripping->REE_Product Aqueous Phase IL_Regenerated->Extraction

Caption: Workflow of REE solvent extraction using [P66614][NO3].

ExtractionMechanism cluster_Aqueous Aqueous Phase (High [NO3-]) cluster_IL Ionic Liquid Phase REE REE³⁺(aq) Complex [REE(NO₃)ₓ]⁽³⁻ˣ⁾(aq) (e.g., x=5 or 6) REE->Complex Nitrate NO₃⁻(aq) Nitrate->Complex ExtractedComplex {([P₆₆₆₁₄]⁺)ₙ[REE(NO₃)ₓ]⁽³⁻ˣ⁾}(org) Complex->ExtractedComplex Phase Transfer NiCo Ni²⁺/Co²⁺(aq) IL_cation [P₆₆₆₁₄]⁺(org) IL_cation->ExtractedComplex IL_anion NO₃⁻(org) IL_anion->Nitrate Anion Exchange

Caption: Simplified mechanism of REE extraction into the ionic liquid phase.

References

Application of Trihexyltetradecylphosphonium Bromide in Sulfur Removal from Gasoline

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of trihexyltetradecylphosphonium bromide, hereafter referred to as [P₆₆₆₁₄][Br], in the desulfurization of gasoline. The protocols are intended for research and development professionals working towards cleaner fuel technologies. Two primary methods are detailed: Extractive Desulfurization (EDS) and Ultrasound-Assisted Extractive/Oxidative Desulfurization (UEODS).

Application Notes

This compound bromide is a phosphonium-based ionic liquid (PIL) that has demonstrated significant potential as an effective extractant and catalyst for the removal of sulfur compounds from liquid fuels.[1][2][3] Its favorable properties include high thermal and chemical stability, a high rate of synthesis compared to imidazolium-based ionic liquids, and the ability to be recycled multiple times without a significant loss of activity.[1][3][4]

The primary application of [P₆₆₆₁₄][Br] in this context is to reduce the sulfur content in gasoline to meet stringent environmental regulations (e.g., EURO VI/Bharat VI standards of < 10 ppm sulfur).[1][2] It is particularly effective in removing refractory sulfur compounds such as dibenzothiophene (B1670422) (DBT), benzothiophene (B83047) (BT), and thiophene (B33073) (TH), which are challenging to remove using conventional hydrodesulfurization (HDS) processes.[3][5]

Two main approaches for utilizing [P₆₆₆₁₄][Br] are:

  • Extractive Desulfurization (EDS): In this process, [P₆₆₆₁₄][Br] is used as a solvent to selectively extract sulfur-containing compounds from the gasoline phase. The efficiency of this process is influenced by factors such as temperature, extraction time, and the mass ratio of the ionic liquid to the fuel.[1][4]

  • Ultrasound-Assisted Extractive/Oxidative Desulfurization (UEODS): This enhanced method combines extraction with oxidation, often facilitated by ultrasound.[3] Ultrasound irradiation can increase the desulfurization performance by creating microstreaming effects, which enhance mass transfer between the fuel and the ionic liquid phases.[4] In the oxidative variant, an oxidizing agent is used to convert sulfur compounds into their more polar sulfone derivatives, which are then more readily extracted by the ionic liquid.[3]

The choice of method depends on the desired level of desulfurization and the specific sulfur compounds present in the gasoline. UEODS generally achieves higher sulfur removal efficiencies in shorter reaction times compared to EDS.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data from various studies on the desulfurization of model fuels using this compound bromide.

Desulfurization MethodSulfur CompoundInitial Sulfur Conc. (ppm)[P₆₆₆₁₄][Br] : Fuel Mass RatioTemperature (°C)Time (min)Sulfur Removal Efficiency (%)Reference
EDSDibenzothiophene (DBT)Not Specified1:1303088.5[1][2]
EDSDibenzothiophene (DBT)Not Specified1:1303084.5Not specified in snippets
UEDSDibenzothiophene (DBT)Not SpecifiedNot Specified302080[4]
UEODSDibenzothiophene (DBT)5001:1503078.45Not specified in snippets
UEODSDibenzothiophene (DBT)Not Specified1:130Not Specified98.67Not specified in snippets

Experimental Protocols

Protocol 1: Extractive Desulfurization (EDS) of Model Gasoline

This protocol describes a typical procedure for the extractive desulfurization of a model gasoline sample containing dibenzothiophene (DBT).

1. Materials and Equipment:

  • This compound bromide ([P₆₆₆₁₄][Br])
  • Dibenzothiophene (DBT)
  • n-octane or n-dodecane (as model gasoline solvent)
  • Vials or reaction vessels with magnetic stirrers
  • Heating and stirring plate
  • Centrifuge
  • Gas chromatograph with a flame photometric detector (GC-FPD) or a suitable sulfur analyzer

2. Preparation of Model Gasoline:

  • Prepare a stock solution of DBT in n-octane or n-dodecane. For example, dissolve a calculated amount of DBT in the solvent to achieve a sulfur concentration of 500 ppm.

3. Extraction Procedure:

  • In a reaction vial, add a specific mass of the prepared model gasoline.
  • Add [P₆₆₆₁₄][Br] to the vial to achieve the desired mass ratio (e.g., 1:1).
  • Place the vial on a heating and stirring plate and set the desired temperature (e.g., 30°C).
  • Stir the mixture vigorously for the specified duration (e.g., 30 minutes).
  • After the extraction, transfer the mixture to a centrifuge tube.
  • Centrifuge the mixture to achieve a clear separation of the upper gasoline phase and the lower ionic liquid phase.

4. Analysis:

  • Carefully collect the upper gasoline phase for analysis.
  • Determine the sulfur concentration in the treated gasoline using a GC-FPD or another appropriate sulfur analysis method.
  • The sulfur removal efficiency can be calculated using the following formula:
  • Sulfur Removal (%) = [(Initial Sulfur Conc. - Final Sulfur Conc.) / Initial Sulfur Conc.] x 100

5. Regeneration of Ionic Liquid:

  • The [P₆₆₆₁₄][Br] phase containing the extracted sulfur compounds can be regenerated. While specific regeneration protocols for the bromide salt were not detailed in the provided search results, a common method for other ionic liquids involves washing with a suitable solvent to remove the sulfur compounds, followed by drying under vacuum.[6] The regenerated ionic liquid can be reused for subsequent desulfurization cycles.[1][3]

Protocol 2: Ultrasound-Assisted Extractive/Oxidative Desulfurization (UEODS)

This protocol outlines the procedure for UEODS, which can achieve higher desulfurization efficiency.

1. Materials and Equipment:

  • All materials and equipment listed in Protocol 1.
  • Ultrasound probe sonicator or ultrasonic bath.
  • Hydrogen peroxide (H₂O₂) as an oxidant (for oxidative variant).
  • Acetic acid (optional, as a catalyst).

2. Preparation of Model Gasoline:

  • Prepare the model gasoline as described in Protocol 1.

3. UEODS Procedure:

  • In a reaction vessel, combine the model gasoline and [P₆₆₆₁₄][Br] at the desired mass ratio (e.g., 1:1).
  • For the oxidative process, add the oxidant (e.g., H₂O₂) and optionally a catalyst like acetic acid. The molar ratio of oxidant to sulfur (n(O/S)) is a critical parameter to optimize (e.g., 6:1).[7]
  • Place the reaction vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
  • Set the desired temperature (e.g., 30°C or 50°C).
  • Apply ultrasound for the specified duration (e.g., 20-30 minutes).
  • After sonication, allow the mixture to settle or centrifuge to separate the phases.

4. Analysis and Regeneration:

  • Analyze the sulfur content of the treated gasoline phase as described in Protocol 1.
  • Regenerate the ionic liquid as described in Protocol 1. The regeneration process for the oxidative method may require additional steps to remove the oxidized sulfur compounds (sulfones).

Visualizations

// Node Definitions prep_model [label="Prepare Model Gasoline\n(e.g., 500 ppm DBT in n-octane)", fillcolor="#F1F3F4", fontcolor="#202124"]; mixing [label="Mix Model Gasoline and\n[P66614][Br] (e.g., 1:1 mass ratio)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; extraction [label="Stir at Controlled Temperature\n(e.g., 30°C for 30 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; separation [label="Phase Separation\n(Centrifugation)", fillcolor="#FBBC05", fontcolor="#202124"]; analysis [label="Analyze Sulfur Content\nin Gasoline Phase (GC-FPD)", fillcolor="#34A853", fontcolor="#FFFFFF"]; regeneration [label="Regenerate\n[P66614][Br]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; desulf_gasoline [label="Desulfurized Gasoline", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; recycled_il [label="Recycled [P66614][Br]", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges prep_model -> mixing; mixing -> extraction; extraction -> separation; separation -> analysis [label="Gasoline Phase"]; separation -> regeneration [label="Ionic Liquid Phase"]; analysis -> desulf_gasoline; regeneration -> recycled_il; } DOT Caption: Workflow for Extractive Desulfurization (EDS).

// Node Definitions prep_model [label="Prepare Model Gasoline\n(e.g., 500 ppm DBT in n-octane)", fillcolor="#F1F3F4", fontcolor="#202124"]; mixing [label="Mix Model Gasoline, [P66614][Br],\nand Oxidant (e.g., H2O2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sonication [label="Apply Ultrasound at\nControlled Temperature\n(e.g., 30°C for 20 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; separation [label="Phase Separation\n(Centrifugation)", fillcolor="#FBBC05", fontcolor="#202124"]; analysis [label="Analyze Sulfur Content\nin Gasoline Phase (GC-FPD)", fillcolor="#34A853", fontcolor="#FFFFFF"]; regeneration [label="Regenerate\n[P66614][Br]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; desulf_gasoline [label="Desulfurized Gasoline", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; recycled_il [label="Recycled [P66614][Br]", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges prep_model -> mixing; mixing -> sonication; sonication -> separation; separation -> analysis [label="Gasoline Phase"]; separation -> regeneration [label="Ionic Liquid Phase"]; analysis -> desulf_gasoline; regeneration -> recycled_il; } DOT Caption: Workflow for Ultrasound-Assisted Desulfurization (UEODS).

References

Application Notes and Protocols for the Selective Separation of Cobalt and Nickel using Trihexyltetradecylphosphonium Decanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective separation of cobalt (Co(II)) and nickel (Ni(II)) is a critical process in hydrometallurgy, particularly in the recycling of lithium-ion batteries and the purification of strategic metals. Trihexyltetradecylphosphonium decanoate (B1226879) ([P₆₆₆₁₄][Dec]), a room temperature ionic liquid, has emerged as a highly effective and environmentally friendlier extractant for this separation.[1][2][3] This document provides detailed application notes and experimental protocols for the use of [P₆₆₆₁₄][Dec] in the liquid-liquid extraction of cobalt from aqueous solutions containing nickel.

The separation mechanism is based on the differential speciation of cobalt and nickel in high chloride concentration media. In hydrochloric acid (HCl) concentrations above 6 M, cobalt predominantly forms the tetrahedral tetrachlorocobaltate(II) complex, [CoCl₄]²⁻, which is readily extracted into the ionic liquid phase.[1][2][3] Nickel, on the other hand, does not form a similar anionic chloro-complex under these conditions and remains in the aqueous phase.[1][2][3] This significant difference in complex formation allows for a highly selective separation.

Data Presentation

The efficiency of cobalt and nickel separation using this compound decanoate is highly dependent on the concentration of hydrochloric acid in the aqueous phase. The following tables summarize the extraction efficiencies (E%) of Co(II) and Ni(II) at various HCl concentrations.

Table 1: Extraction Efficiency of Co(II) and Ni(II) at Different HCl Concentrations

HCl Concentration (M)Co(II) Extraction Efficiency (%)Ni(II) Extraction Efficiency (%)Separation Factor (β)
0 (in pure water, pH 5.7)52.7[2][3]41.9[2][3]~1.5
2LowLow-
6HighLowHigh
8> 99< 1> 50,000[4]

Data compiled from multiple sources, with specific values cited.

Experimental Protocols

Materials and Reagents
  • This compound decanoate ([P₆₆₆₁₄][Dec]) (>95% purity)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Hydrochloric acid (HCl), 37%

  • Deionized water

  • Agilent 5800 ICP-OES, or similar, for metal content analysis

Protocol 1: Selective Extraction of Cobalt

This protocol details the liquid-liquid extraction of cobalt from an aqueous solution containing both cobalt and nickel.

  • Preparation of the Aqueous Feed Solution:

    • Prepare a stock solution containing 50 mM of CoCl₂ and 50 mM of NiCl₂ in the desired concentration of HCl (e.g., 8 M HCl for optimal separation).[2]

  • Pre-equilibration of the Ionic Liquid:

    • Before extraction, pre-equilibrate the [P₆₆₆₁₄][Dec] ionic liquid with the same HCl concentration as the aqueous feed for one hour. This step ensures that the ionic liquid is saturated with the acid and minimizes volume changes during extraction.[2]

  • Liquid-Liquid Extraction:

    • In a suitable vessel, mix equal volumes (e.g., 2.0 mL each) of the aqueous feed solution and the pre-equilibrated [P₆₆₆₁₄][Dec].[2]

    • Stir the mixture vigorously at 1500 rpm for a minimum of 60 minutes at 25 °C to ensure equilibrium is reached.[2] A thermostatic bath can be used to maintain a constant temperature.[2]

    • After stirring, allow the phases to separate. Centrifugation can be used to expedite phase separation if necessary.

  • Analysis:

    • Carefully separate the aqueous phase from the ionic liquid phase.

    • Determine the concentration of Co(II) and Ni(II) in the aqueous phase (raffinate) using ICP-OES.

    • The concentration of the metals in the ionic liquid phase can be calculated by mass balance.

Protocol 2: Stripping of Cobalt from the Ionic Liquid

This protocol describes the recovery of the extracted cobalt from the loaded ionic liquid phase.

  • Stripping Solution:

    • Use deionized water as the stripping agent.[1]

  • Stripping Procedure:

    • Mix the cobalt-loaded [P₆₆₆₁₄][Dec] phase with an equal volume of deionized water.

    • Stir the mixture vigorously for a sufficient time to allow the transfer of cobalt back into the aqueous phase. Up to 80% of the cobalt can be stripped in the first cycle.[2] Multiple stripping stages can be employed to achieve near-quantitative recovery.

  • Analysis and Regeneration:

    • Separate the aqueous stripping solution containing the recovered cobalt from the ionic liquid.

    • Analyze the cobalt concentration in the aqueous phase.

    • The ionic liquid can be regenerated and reused in subsequent extraction cycles.

Visualizations

Experimental Workflow

G cluster_extraction Extraction Stage cluster_stripping Stripping Stage aqueous_feed Aqueous Feed (Co²⁺, Ni²⁺ in 8M HCl) mixing Mixing & Agitation (1:1 ratio, 25°C, 1h) aqueous_feed->mixing il_phase [P₆₆₆₁₄][Dec] (pre-equilibrated) il_phase->mixing separation Phase Separation mixing->separation raffinate Aqueous Raffinate (Ni²⁺) separation->raffinate loaded_il Loaded IL (CoCl₄²⁻ in [P₆₆₆₁₄][Dec]) separation->loaded_il stripping_mixing Mixing & Agitation loaded_il->stripping_mixing stripping_agent Stripping Agent (Deionized Water) stripping_agent->stripping_mixing stripping_separation Phase Separation stripping_mixing->stripping_separation stripped_co Aqueous Product (Co²⁺) stripping_separation->stripped_co regenerated_il Regenerated IL ([P₆₆₆₁₄][Dec]) stripping_separation->regenerated_il

Caption: Workflow for Co/Ni separation using [P₆₆₆₁₄][Dec].

Chemical Separation Principle

G cluster_aqueous Aqueous Phase (High [HCl]) cluster_il Ionic Liquid Phase ([P₆₆₆₁₄][Dec]) Co_aq Co²⁺(aq) + 4Cl⁻ Co_complex [CoCl₄]²⁻ (tetrahedral, blue) Co_aq->Co_complex forms complex Ni_aq Ni²⁺(aq) Co_il [CoCl₄]²⁻ extracted Co_complex->Co_il selectively extracted Ni_il Ni²⁺ remains in aqueous phase

Caption: Selective extraction of Co(II) as [CoCl₄]²⁻.

References

Application Notes and Protocols for Metal Extraction Using [P66614][Dec] Ionic Liquid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of the ionic liquid trihexyl(tetradecyl)phosphonium decanoate (B1226879), [P66614][Dec], also commercially known as Cyphos IL 101, in metal extraction processes. This document covers both liquid-liquid extraction and polymer inclusion membrane (PIM) based separation techniques, with a focus on the selective extraction of cobalt(II) from nickel(II) in acidic solutions.

Introduction

Trihexyl(tetradecyl)phosphonium decanoate, [P66614][Dec], is a room temperature ionic liquid that has demonstrated significant potential as an effective and environmentally friendly alternative to traditional volatile organic compounds (VOCs) in hydrometallurgical processes for metal recovery.[1] Its ability to act as both a solvent and an extractant, coupled with its high thermal stability and low volatility, makes it a promising candidate for various separation applications, including the recycling of metals from spent lithium-ion batteries and other industrial effluents.[1][2]

The extraction mechanism of [P66614][Dec] is often dependent on the specific metal and the composition of the aqueous phase. For instance, in the presence of high chloride concentrations, it can selectively extract metal ions that form anionic chloro-complexes through an anion exchange mechanism. The carboxylate moiety of the decanoate anion can also act as a complexing group, enabling extractions without the need for additional ligands.[1]

This document outlines the experimental setup and protocols for two primary applications of [P66614][Dec]:

  • Liquid-Liquid Extraction: A conventional solvent extraction method for separating metal ions between an aqueous phase and the ionic liquid phase.

  • Polymer Inclusion Membrane (PIM) Extraction: An advanced technique where the ionic liquid is embedded within a polymer matrix, offering advantages such as reduced solvent loss and single-stage extraction and stripping.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the extraction efficiency of [P66614][Dec] for the separation of Co(II) and Ni(II) under various conditions.

Table 1: Effect of HCl Concentration on the Extraction Efficiency (E%) of Co(II) and Ni(II) using [P66614][Dec] in Liquid-Liquid Extraction. [1]

HCl Concentration (M)Co(II) Extraction (E%)Ni(II) Extraction (E%)
0LowLow
2LowNegligible
6HighLow
8HighLow

Table 2: Distribution Coefficients (D) of Co(II) and Ni(II) in Liquid-Liquid Extraction with [P66614][Dec] from HCl Media.

HCl Concentration (M)D (Co)D (Ni)
> 6> 100Low

Note: Specific values for distribution coefficients can be found in supplementary materials of the cited literature.[1]

Table 3: Performance of Polymer Inclusion Membrane (PIM) with 30:70 PVC:[P66614][Dec] Weight Ratio for Co(II) Extraction. [1][3][4]

ParameterValue
Optimal PVC:[P66614][Dec] Ratio30:70 (w/w)
Effective HCl Concentration8 M
Co(II) Extraction EfficiencyComparable to liquid-liquid extraction
Ni(II) ExtractionLow

Experimental Protocols

Liquid-Liquid Extraction Protocol

This protocol details the steps for the selective extraction of Co(II) from an aqueous solution containing both Co(II) and Ni(II) using [P66614][Dec].

Materials:

  • Trihexyl(tetradecyl)phosphonium decanoate ([P66614][Dec])

  • Aqueous feed solution containing CoCl₂ and NiCl₂ (e.g., 50 mM of each metal)

  • Hydrochloric acid (HCl) of various concentrations (e.g., 2 M, 6 M, 8 M)

  • Deionized water

  • Separatory funnels or vials

  • Shaker or magnetic stirrer

  • Centrifuge (optional)

  • Analytical instrumentation for metal concentration determination (e.g., ICP-OES, AAS)

Procedure:

  • Preparation of Aqueous Phase: Prepare aqueous feed solutions with the desired concentrations of Co(II), Ni(II), and HCl.

  • Phase Contact: In a separatory funnel or vial, mix equal volumes of the aqueous feed solution and the [P66614][Dec] ionic liquid.

  • Equilibration: Shake the mixture vigorously for a predetermined time (e.g., 1 hour) at a controlled temperature (e.g., 60°C) to ensure equilibrium is reached.[5]

  • Phase Separation: Allow the two phases to separate. Centrifugation can be used to expedite this process.

  • Sampling: Carefully separate the aqueous and organic (ionic liquid) phases.

  • Analysis: Determine the concentration of Co(II) and Ni(II) in the aqueous phase before and after extraction using a suitable analytical technique. The concentration in the organic phase can be calculated by mass balance.

  • Stripping (Metal Recovery): To recover the extracted Co(II), contact the loaded organic phase with deionized water. This will strip the Co(II) back into an aqueous phase.[1]

Calculations:

  • Extraction Efficiency (E%): E% = ((C_initial - C_final) / C_initial) * 100

    • Where C_initial is the initial metal concentration in the aqueous phase and C_final is the final metal concentration in the aqueous phase.

  • Distribution Coefficient (D): D = C_org / C_aq

    • Where C_org is the metal concentration in the organic phase and C_aq is the metal concentration in the aqueous phase at equilibrium.

Polymer Inclusion Membrane (PIM) Extraction Protocol

This protocol describes the preparation and use of a PVC-based PIM containing [P66614][Dec] for the selective extraction of Co(II).

Materials:

  • Polyvinyl chloride (PVC)

  • Trihexyl(tetradecyl)phosphonium decanoate ([P66614][Dec])

  • Tetrahydrofuran (THF) as a solvent

  • Petri dish

  • Aqueous feed solution (as in 3.1)

  • Stripping solution (deionized water)

  • Transport cell (e.g., a two-compartment cell separated by the PIM)

  • Stirrers

Procedure:

  • Membrane Preparation: a. Dissolve PVC and [P66614][Dec] in THF to form a homogeneous casting solution. A common weight ratio is 30:70 PVC:[P66614][Dec].[1][3][4] b. Pour the solution into a Petri dish and allow the THF to evaporate slowly at room temperature for at least 24 hours to form a thin, flexible membrane. c. Carefully peel the membrane from the Petri dish.

  • Extraction and Stripping: a. Mount the prepared PIM in the transport cell, separating the feed and stripping compartments. b. Fill the feed compartment with the aqueous solution containing Co(II) and Ni(II) in HCl (e.g., 8 M). c. Fill the stripping compartment with deionized water. d. Stir both solutions to ensure good mass transfer across the membrane. e. The extraction process can take a significant amount of time (e.g., up to 48 hours).[1]

  • Analysis: a. Periodically take samples from both the feed and stripping solutions. b. Analyze the metal concentrations to determine the transport of Co(II) from the feed to the stripping phase.

Visualizations

The following diagrams illustrate the experimental workflows and the underlying chemical logic.

Liquid_Liquid_Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_stripping Stripping Aqueous_Feed Aqueous Feed Solution (CoCl₂, NiCl₂, HCl) Mixing Mixing & Equilibration (Shaking) Aqueous_Feed->Mixing IL_Phase [P66614][Dec] Ionic Liquid IL_Phase->Mixing Phase_Separation Phase Separation (Settling/Centrifugation) Mixing->Phase_Separation Aqueous_Analysis Analyze Aqueous Phase (ICP-OES/AAS) Phase_Separation->Aqueous_Analysis Organic_Analysis Analyze Organic Phase (by mass balance) Phase_Separation->Organic_Analysis Stripping_Mixing Contact Loaded IL with Deionized Water Organic_Analysis->Stripping_Mixing Stripped_Aqueous Co(II) in Aqueous Phase Stripping_Mixing->Stripped_Aqueous PIM_Extraction_Workflow cluster_prep Membrane Preparation cluster_transport Metal Transport cluster_analysis Analysis Dissolve Dissolve PVC & [P66614][Dec] in THF Cast Cast Solution in Petri Dish Dissolve->Cast Evaporate Evaporate THF Cast->Evaporate PIM Polymer Inclusion Membrane (PIM) Evaporate->PIM Transport_Cell Feed Phase (Co²⁺, Ni²⁺ in HCl) PIM Stripping Phase (Deionized Water) PIM->Transport_Cell:m Feed_Analysis Analyze Feed Phase Transport_Cell:f0->Feed_Analysis Strip_Analysis Analyze Stripping Phase Transport_Cell:s0->Strip_Analysis

References

Application Notes & Protocols for Preparing Polymer Inclusion Membranes with Trihexyltetradecylphosphonium Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of Polymer Inclusion Membranes (PIMs) utilizing trihexyltetradecylphosphonium-based ionic liquids as carriers. These membranes are of significant interest for a variety of separation and extraction processes, including the removal of metal ions from aqueous solutions.[1] The information presented here is intended to guide researchers in the successful fabrication and characterization of these specialized membranes.

The primary transport mechanism for ions across these PIMs is carrier-mediated diffusion.[2] In this process, the target ions in the source solution bind to the this compound carrier at the membrane interface, forming a complex that diffuses across the membrane. At the other interface, the ions are released into the receiving solution.[2]

Key Components and Materials

The successful preparation of these PIMs relies on the careful selection and combination of three main components: a base polymer, the ionic liquid carrier, and often a plasticizer to enhance membrane flexibility and performance.

  • Base Polymer: The polymer provides the structural integrity of the membrane. Commonly used polymers include Cellulose Triacetate (CTA) and Poly(vinyl chloride) (PVC).[3][4]

  • Ionic Liquid Carrier: this compound salts, such as trihexyl(tetradecyl)phosphonium chloride (Cyphos® IL 101), are frequently used as the ion carrier responsible for the selective transport of target species.[3][4][5][6]

  • Plasticizer/Modifier: A plasticizer is often added to improve the flexibility and workability of the membrane.[6] A common choice is o-nitrophenyl octyl ether (ONPOE).[7][1] In some formulations, the ionic liquid itself can act as a plasticizer, eliminating the need for an additional component.[8]

  • Solvent: A volatile organic solvent is required to dissolve the components for membrane casting. Tetrahydrofuran (THF) and dichloromethane (B109758) are commonly used.[5][9]

Experimental Protocols

The most common method for preparing PIMs is solvent evaporation.[10] The general procedure involves dissolving the base polymer, ionic liquid carrier, and plasticizer in a suitable solvent, casting the solution onto a flat surface, and allowing the solvent to evaporate, leaving a thin, uniform membrane.

Detailed Protocol: Preparation of a PVC-based PIM with this compound Chloride

This protocol describes the preparation of a PIM composed of PVC as the base polymer and trihexyl(tetradecyl)phosphonium chloride (Cyphos® IL 101) as the carrier.

Materials and Equipment:

  • Poly(vinyl chloride) (PVC)

  • Trihexyl(tetradecyl)phosphonium chloride (Cyphos® IL 101)

  • Tetrahydrofuran (THF), analytical grade

  • Glass petri dish

  • Level surface

  • Fume hood

  • Beaker

  • Magnetic stirrer and stir bar

  • Pipette

Procedure:

  • Preparation of the Casting Solution:

    • In a fume hood, weigh the desired amounts of PVC and Cyphos® IL 101. A common composition is a 1:1 weight ratio (e.g., 50 wt% PVC, 50 wt% Cyphos® IL 101).[5]

    • Place the weighed components into a clean, dry beaker with a magnetic stir bar.

    • Add a sufficient amount of THF to dissolve the components completely. The final solution should be viscous but pourable.

    • Cover the beaker to prevent excessive solvent evaporation and stir the mixture until a homogenous solution is obtained. This may take several hours.

  • Membrane Casting:

    • Place a clean, dry glass petri dish on a level surface.

    • Carefully pour the casting solution into the center of the petri dish.

    • Gently tilt the dish to ensure the solution spreads evenly across the entire surface.

    • Cover the petri dish, leaving a small opening to allow for slow solvent evaporation. This helps to prevent the formation of defects in the membrane.

  • Solvent Evaporation and Membrane Formation:

    • Allow the solvent to evaporate at room temperature in the fume hood for at least 24 hours. The evaporation rate can be controlled by adjusting the size of the opening in the cover.

    • Once the membrane appears dry and transparent, it can be carefully peeled from the glass surface.

  • Membrane Characterization (Optional but Recommended):

    • The resulting membrane can be characterized using various techniques to determine its physical and chemical properties, including:

      • Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) for surface morphology.[3][4]

      • Fourier-Transform Infrared Spectroscopy (FT-IR) to confirm the presence of the different components.[3][4]

      • Thermogravimetric Analysis (TGA) to assess thermal stability.

Experimental Workflow

The following diagram illustrates the general workflow for the preparation of polymer inclusion membranes.

PIM_Preparation_Workflow cluster_prep Solution Preparation cluster_casting Membrane Casting cluster_formation Membrane Formation & Characterization weigh Weigh Components (Polymer, Ionic Liquid, Plasticizer) dissolve Dissolve in Solvent (e.g., THF) weigh->dissolve mix Stir until Homogenous dissolve->mix prepare_plate Prepare Casting Plate (e.g., Glass Petri Dish) mix->prepare_plate pour Pour Solution onto Plate prepare_plate->pour spread Ensure Even Spreading pour->spread evaporate Solvent Evaporation (24h at Room Temperature) spread->evaporate peel Peel Membrane from Plate evaporate->peel characterize Characterize Membrane (SEM, FT-IR, etc.) peel->characterize

Caption: Workflow for Polymer Inclusion Membrane Preparation.

Data Presentation: Membrane Composition and Performance

The composition of the PIM significantly influences its performance characteristics, such as extraction efficiency and stability. The following table summarizes various compositions of PIMs prepared with this compound-based ionic liquids, as reported in the literature.

Base PolymerCarrier (Ionic Liquid)PlasticizerComposition (wt%)ApplicationReference
PVCCyphos® IL 101None50% PVC / 50% ILCr(VI) removal[5]
CTACyphos® IL 101ONPOEVariesCd(II) and Cu(II) separation[7][1]
PVDF-HFPCyphos® IL 101None50% PVDF-HFP / 50% ILCr(VI) removal[5][6]
PVCCyphos® IL 101None70% PVC / 30% ILZn(II) extraction[10]
CTACyphos® IL 101ONPOEVariesZn(II), Cd(II), Pb(II), Cu(II) transport[11]
PVCCyphos® IL 101DEHAVariesAg(I), Pd(II), Au(III) recovery[6]

Note: CTA = Cellulose Triacetate; PVC = Poly(vinyl chloride); PVDF-HFP = Poly(vinylidene fluoride-co-hexafluoropropylene); ONPOE = o-nitrophenyl octyl ether; DEHA = bis(2-ethylhexyl)adipate; IL = Ionic Liquid.

Transport Mechanism Visualization

The following diagram illustrates the carrier-mediated transport mechanism of metal ions across the polymer inclusion membrane.

Transport_Mechanism cluster_source Source Phase (Aqueous) cluster_membrane Polymer Inclusion Membrane cluster_receiving Receiving Phase (Aqueous) Source Metal Ion (M+) Membrane Interface 1 Carrier (C) M+C Complex Interface 2 Source->Membrane:f0 1. Complexation Membrane:f2->Membrane:f3 2. Diffusion Receiving Metal Ion (M+) Membrane:f3->Receiving 3. Decomplexation

Caption: Carrier-mediated ion transport across a PIM.

This document provides a foundational understanding and a practical starting point for the preparation and application of polymer inclusion membranes with this compound ionic liquids. Researchers are encouraged to adapt and optimize the presented protocols based on their specific research objectives and available resources.

References

Application Notes and Protocols for Trihexyltetradecylphosphonium Chloride in Enhanced Oil Recovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trihexyltetradecylphosphonium chloride, a phosphonium-based ionic liquid, has emerged as a promising surfactant for chemical enhanced oil recovery (EOR) applications.[1][2] Its unique properties, including high thermal stability and effectiveness in reducing interfacial tension (IFT) between oil and water, make it a candidate for mobilizing residual oil trapped in reservoirs.[3] This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound chloride in surfactant flooding operations.

Surfactant flooding is a chemical EOR technique that involves injecting a surfactant solution into the reservoir to lower the interfacial tension between the crude oil and the injection fluid, thereby improving the mobility of the trapped oil.[1] this compound chloride has been shown to form Winsor type III microemulsions, which are associated with ultra-low interfacial tensions and are highly desirable for efficient oil recovery.[1][2]

Key Applications and Mechanisms

The primary application of this compound chloride in EOR is to reduce oil-water interfacial tension, a critical factor in mobilizing residual oil. Its mechanism of action involves:

  • Adsorption at the Oil-Water Interface: The amphiphilic nature of the this compound cation allows it to accumulate at the oil-water interface, reducing the IFT.

  • Microemulsion Formation: It can form a stable middle-phase microemulsion (Winsor Type III) that contains significant amounts of both oil and water, leading to a dramatic reduction in IFT.[1][2] This is a key mechanism for achieving high oil recovery.

  • Wettability Alteration: While not as extensively studied for this specific ionic liquid, surfactants can alter the wettability of the reservoir rock, making it more water-wet and facilitating oil release.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound chloride and a structurally similar phosphonium (B103445) ionic liquid, tributyl(tetradecyl)phosphonium chloride, in EOR-related studies.

Table 1: Interfacial Tension (IFT) of this compound Chloride Systems

System ComponentsTemperature (°C)Interfacial Tension (mN/m)Reference
Water-Dodecane with [P₆₆₆₁₄]Cl250.3 - 1.4[1]
Water-Dodecane with [P₆₆₆₁₄]Cl750.1 (microemulsion-oil), 0.4 (microemulsion-water)[4]
Brine-Dodecane with [P₆₆₆₁₄]Cl750.09 (microemulsion-oil), 0.7 (microemulsion-water)[4]

Table 2: Core Flooding Performance of a Phosphonium Ionic Liquid Surfactant Formulation

Note: Data for a similar ionic liquid, tributyl(tetradecyl)phosphonium chloride ([P₄₄₄₁₄]Cl), is presented here as a proxy due to the limited availability of detailed core flooding data for this compound chloride.

ParameterValueReference
Ionic LiquidTributyl(tetradecyl)phosphonium chloride[5][6]
Formulation4000 ppm [P₄₄₄₁₄]Cl, 4 wt% NaCl, 5000 ppm NaOH[5][6]
Crude OilSaharan Crude[5]
Initial IFT (Water-Crude Oil)19.2 mN/m[5][6]
Final IFT with Formulation0.1 mN/m[5][6]
Injection Rate2 mL/min[5]
TemperatureRoom Temperature[5]
Additional Oil Recovery~8% of Original Oil in Place (OOIP)[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound chloride for EOR applications.

Protocol 1: Phase Behavior Study (Winsor Type Microemulsion Identification)

Objective: To determine the phase behavior of the this compound chloride-oil-brine system and identify the optimal conditions for forming a Winsor Type III microemulsion.

Materials:

  • This compound chloride

  • Crude oil or a model oil (e.g., dodecane)

  • Brine of varying salinities (e.g., 1-10 wt% NaCl)

  • Graduated glass pipettes or burettes

  • Sealed glass tubes or vials

  • Thermostatic bath

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound chloride in deionized water.

  • In a series of sealed glass tubes, add varying ratios of the ionic liquid solution, brine, and oil. A typical starting point is a 1:1 oil-to-brine ratio.

  • Vary the concentration of the ionic liquid and the salinity of the brine across the series of tubes.

  • Securely cap the tubes and gently agitate them using a vortex mixer for 2-3 minutes to ensure thorough mixing.

  • Place the tubes in a thermostatic bath set to the desired reservoir temperature (e.g., 75°C).

  • Allow the mixtures to equilibrate for a period of 24 to 72 hours, or until no further phase changes are observed.

  • Visually inspect the tubes and classify the phase behavior according to the Winsor classification:

    • Winsor Type I: A lower-phase microemulsion in equilibrium with an excess oil phase.

    • Winsor Type II: An upper-phase microemulsion in equilibrium with an excess water phase.

    • Winsor Type III: A middle-phase microemulsion in equilibrium with both excess oil and water phases.

  • Record the volumes of each phase to determine the solubilization parameters. The optimal formulation for EOR is typically found within the Winsor Type III region.

Protocol 2: Interfacial Tension (IFT) Measurement

Objective: To quantify the reduction in IFT between oil and water/brine upon the addition of this compound chloride. The spinning drop tensiometer is particularly suited for measuring the ultra-low IFT values often achieved with effective surfactant systems.

Materials:

  • Spinning drop tensiometer

  • This compound chloride solution (at optimal concentration determined from phase behavior studies)

  • Crude oil or model oil

  • Brine (at optimal salinity)

  • High-precision syringe pump

Procedure:

  • Calibrate the spinning drop tensiometer according to the manufacturer's instructions.

  • Fill the capillary tube of the tensiometer with the denser phase (typically the aqueous surfactant solution).

  • Inject a small droplet of the less dense phase (oil) into the center of the capillary tube using a microsyringe.

  • Begin rotating the capillary tube at a constant angular velocity. The centrifugal force will elongate the oil droplet.

  • Allow the system to reach thermal and mechanical equilibrium at the desired temperature.

  • Capture a high-resolution image of the elongated droplet.

  • The software of the spinning drop tensiometer will analyze the shape of the droplet and calculate the interfacial tension based on the Vonnegut or Young-Laplace equation.

  • Repeat the measurement at different rotational speeds to ensure the accuracy of the results.

  • Perform measurements at various temperatures and salinities to map the IFT behavior of the system.

Protocol 3: Core Flooding Experiment

Objective: To evaluate the effectiveness of a this compound chloride surfactant slug in displacing residual oil from a porous medium under simulated reservoir conditions.

Materials:

  • Core flooding apparatus (including core holder, pumps, pressure transducers, and effluent collector)

  • Reservoir core plug (e.g., Berea sandstone) or sand pack

  • Crude oil

  • Brine (formation and injection)

  • This compound chloride surfactant slug (optimized formulation)

  • Polymer solution (for mobility control, optional)

Procedure:

  • Core Preparation:

    • Clean the core plug using appropriate solvents (e.g., toluene (B28343) and methanol) to remove any residual hydrocarbons and salts.

    • Dry the core in an oven at a specified temperature until a constant weight is achieved.

    • Measure the dry weight, length, and diameter of the core.

    • Saturate the core with formation brine under vacuum to determine its pore volume and porosity.

    • Measure the absolute permeability of the core to the formation brine.

  • Oil Saturation:

    • Flood the brine-saturated core with crude oil at a high flow rate to displace the brine until irreducible water saturation (Swi) is reached.

    • Age the core for a period (e.g., 1-2 weeks) at reservoir temperature to establish representative wettability conditions.

    • Calculate the initial oil in place (OOIP).

  • Water Flooding (Secondary Recovery):

    • Inject formation brine into the core at a constant rate until oil production ceases (residual oil saturation, Sor).

    • Monitor the volume of oil and water produced and the pressure drop across the core.

    • Calculate the oil recovery factor from water flooding.

  • Surfactant Flooding (Tertiary Recovery):

    • Inject a slug of the optimized this compound chloride surfactant solution (typically 0.3-0.5 pore volumes).

    • (Optional) Follow the surfactant slug with a polymer slug of a similar size to provide mobility control and prevent viscous fingering.

    • Inject chase water (brine) until no more oil is produced.

    • Continuously monitor the produced fluids (oil and water volumes) and the differential pressure.

  • Data Analysis:

    • Calculate the incremental oil recovery as a percentage of the OOIP after surfactant flooding.

    • Analyze the pressure data to understand the fluid mobility and potential for formation plugging.

    • Analyze the composition of the effluent to assess surfactant retention in the core.

Visualizations

EOR_Surfactant_Flooding_Workflow cluster_prep Core Preparation cluster_saturation Saturation cluster_recovery Recovery Stages cluster_analysis Analysis Core_Cleaning Core Cleaning Core_Drying Core Drying & Weighing Core_Cleaning->Core_Drying Porosity_Permeability Porosity & Permeability Measurement Core_Drying->Porosity_Permeability Brine_Saturation Brine Saturation Porosity_Permeability->Brine_Saturation Oil_Flooding Oil Flooding to Swi Brine_Saturation->Oil_Flooding Aging Aging Oil_Flooding->Aging Water_Flooding Secondary Recovery: Water Flooding to Sor Aging->Water_Flooding Surfactant_Flooding Tertiary Recovery: Surfactant Slug Injection Water_Flooding->Surfactant_Flooding Polymer_Flooding Mobility Control: Polymer Slug Injection Surfactant_Flooding->Polymer_Flooding Chase_Water Chase Water Injection Polymer_Flooding->Chase_Water Effluent_Collection Effluent Collection & Measurement Chase_Water->Effluent_Collection Recovery_Calculation Calculate Incremental Oil Recovery Effluent_Collection->Recovery_Calculation Pressure_Analysis Pressure Data Analysis Effluent_Collection->Pressure_Analysis

Caption: Core Flooding Experimental Workflow.

Phase_Behavior_Logic cluster_winsor Winsor Classification Start Prepare Oil-Brine- IL Mixtures Equilibrate Equilibrate at Reservoir Temperature Start->Equilibrate Observe Observe Phases Equilibrate->Observe Winsor1 Type I (Lower Phase Microemulsion) Observe->Winsor1 Winsor2 Type II (Upper Phase Microemulsion) Observe->Winsor2 Winsor3 Type III (Middle Phase Microemulsion) Observe->Winsor3 Suboptimal Suboptimal for Low IFT Winsor1->Suboptimal Winsor2->Suboptimal Optimal Optimal Formulation for EOR Winsor3->Optimal

Caption: Phase Behavior Study Logic Diagram.

References

Application Notes and Protocols for the Characterization of Trihexyltetradecylphosphonium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques used to characterize trihexyltetradecylphosphonium compounds. Detailed protocols for each method are outlined to ensure accurate and reproducible results.

Introduction

This compound salts are a class of quaternary phosphonium (B103445) compounds with a wide range of applications, including as phase-transfer catalysts, ionic liquids, and in materials science.[1] Accurate characterization of these compounds is crucial for quality control, understanding their properties, and for their application in various scientific fields. This document details the primary analytical techniques for their comprehensive characterization.

Analytical Techniques Overview

A multi-technique approach is essential for the full characterization of this compound compounds. The primary methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and purity assessment.

  • Mass Spectrometry (MS): For molecular weight determination and structural confirmation.

  • Chromatography: For separation and quantification of the compound and its impurities.

  • Thermal Analysis: To determine thermal stability and decomposition profiles.

  • Vibrational and Electronic Spectroscopy: For functional group identification and analysis of electronic transitions.

  • Elemental Analysis: To determine the elemental composition.

The relationship and workflow of these techniques are illustrated in the following diagram.

Analytical_Workflow cluster_synthesis Sample cluster_spectroscopy Spectroscopic Analysis cluster_separation Separation & Thermal Analysis cluster_composition Compositional Analysis Sample This compound Compound NMR NMR Spectroscopy (1H, 13C, 31P) Sample->NMR Structural Elucidation Purity MS Mass Spectrometry (ESI, LC-MS) Sample->MS Molecular Weight Confirmation FTIR_UV FTIR & UV-Vis Spectroscopy Sample->FTIR_UV Functional Groups Electronic Transitions Chroma Chromatography (HPLC, GC) Sample->Chroma Separation Quantification Thermal Thermal Analysis (TGA, DSC) Sample->Thermal Thermal Stability Elemental Elemental Analysis Sample->Elemental Elemental Composition

Figure 1: General analytical workflow for the characterization of this compound compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification and purity determination of this compound compounds.[2] Key nuclei for analysis are ¹H, ¹³C, and ³¹P.

Quantitative Data
NucleusCompoundKey Chemical Shifts (ppm)Reference
¹H This compound TetrafluoroborateSignals corresponding to the alkyl chains are observed. The absence of peaks between 6 and 8 ppm confirms the purity from aromatic impurities.[3][3]
¹³C This compound bis(oxalato)borateCarbonyl carbon sites in the [BOB]⁻ anion have a chemical shift of approximately 158.91 ppm.[4][4]
³¹P This compound ChlorideA signal at approximately 33.29 ppm is characteristic of the [P₆₆₆₁₄]⁺ cation.[5] Impurities such as 1-methylpentyl-di-n-hexyl(tetradecyl)phosphonium chloride may appear at around 37.67 ppm.[5][5]
Experimental Protocol: ¹H, ¹³C, and ³¹P NMR

Objective: To acquire high-resolution NMR spectra for structural confirmation and purity assessment.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Materials:

  • This compound compound (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, Acetone-d₆)

  • NMR tube (5 mm)

  • Internal standard for quantitative NMR (qNMR), if required (e.g., triphenyl phosphate (B84403) for ³¹P qNMR)[6]

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in the appropriate deuterated solvent inside an NMR tube. For qNMR, a known amount of an internal standard is added.[7]

  • Instrument Setup:

    • Lock and shim the spectrometer on the deuterated solvent.

    • Set the appropriate spectral width and acquisition parameters for each nucleus.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse.

    • Number of Scans: 8-16

    • Relaxation Delay (D1): 1-2 seconds

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single pulse.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay (D1): 2-5 seconds

  • ³¹P NMR Acquisition:

    • Pulse Program: Proton-decoupled single pulse. For quantitative analysis, an inverse-gated decoupling sequence should be used to suppress the Nuclear Overhauser Effect (NOE).[6][8]

    • Number of Scans: 64-128

    • Relaxation Delay (D1): A long delay (e.g., 5 times the longest T₁) is crucial for accurate quantification.[6]

    • Referencing: External 85% H₃PO₄ is used as a reference (δ = 0.0 ppm).[9]

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • For qNMR, carefully integrate the signals of the analyte and the internal standard.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the this compound cation and to study its fragmentation patterns for structural confirmation. Electrospray ionization (ESI) is a common technique for these ionic compounds.

Quantitative Data
Compound/Ionm/z (Observed)TechniqueKey Fragments (m/z)Reference
This compound Cation483.5047LC-ESI-QTOFNot specified in this entry, but fragmentation generally involves the loss of alkyl chains.[10][10]
This compound tris(pentafluoroethyl)trifluorophosphate Anion483.9464APFD-MS/MSFragmentation at 25V collision offset reveals two fragment ions.[2][2]
Experimental Protocol: ESI-MS/MS

Objective: To determine the mass of the intact cation and to induce fragmentation for structural analysis.

Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Ion Trap, Triple Quadrupole).

Materials:

  • This compound compound solution (typically in methanol (B129727) or acetonitrile (B52724), ~1-10 µg/mL).

  • High-purity solvents (e.g., methanol, acetonitrile, water).

  • Volatile acid (e.g., formic acid) may be added to the mobile phase to improve ionization.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.

  • Instrument Parameters (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizer Gas (N₂): Flow rate appropriate for the instrument.

    • Drying Gas (N₂): Temperature and flow rate optimized for desolvation (e.g., 250-350 °C).

    • Skimmer/Cone Voltage: A low voltage (e.g., 20-40 V) is used to observe the intact molecular ion.

  • MS Scan: Acquire a full scan mass spectrum to identify the [M]⁺ ion of the this compound cation.

  • MS/MS Fragmentation:

    • Select the parent ion of interest (m/z of the cation) in the first mass analyzer.

    • Introduce a collision gas (e.g., Argon) into the collision cell.

    • Vary the collision energy (e.g., 10-40 eV) to induce fragmentation.

    • Acquire the product ion spectrum in the second mass analyzer.

MS_Workflow cluster_sample Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis Sample Diluted Sample (in Methanol) ESI Electrospray Ionization (ESI) Sample->ESI MS1 MS1: Select Parent Ion ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Analyze Fragment Ions CID->MS2

Figure 2: Experimental workflow for ESI-MS/MS analysis.

Chromatography

Chromatographic techniques are vital for separating the this compound cation from its counter-ion, impurities, and for quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used.

Quantitative Data
TechniqueCompoundColumnMobile Phase/Carrier GasDetectorKey ParameterReference
GC This compound ChlorideCapillary column with the IL as stationary phaseHeliumFIDNumber of theoretical plates per meter for 1-octanol (B28484) at 80°C was 9817.[11][11]
LC-MS This compound CationZorbax Eclipse Plus C18 (2.1 mm x 150 mm, 3.5 µm)Acetonitrile/Water with 0.1% Formic AcidESI-QTOFRetention Time: 17.125 min.[10][10]
Experimental Protocol: HPLC

Objective: To separate and quantify the this compound cation.

Instrumentation: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD), or coupled to a mass spectrometer (LC-MS).

Materials:

  • This compound compound solution.

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water).

  • Buffers or mobile phase additives (e.g., formic acid, ammonium (B1175870) acetate).

Procedure:

  • Column Selection: A reverse-phase column (e.g., C18, C8) is typically suitable.

  • Mobile Phase Preparation: Prepare a filtered and degassed mobile phase. A common mobile phase for ionic liquids is a gradient of acetonitrile and water with an additive like formic acid to improve peak shape.

  • Instrument Setup:

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25-40 °C).

    • Injection Volume: 5-20 µL.

    • Detector: UV detection may be limited due to the lack of a strong chromophore. ELSD or MS detection is often preferred.

  • Analysis: Inject the sample and run the gradient program.

  • Quantification: Create a calibration curve using standards of known concentrations to quantify the analyte.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of this compound compounds.

Quantitative Data
TechniqueCompoundAtmosphereDecomposition Temperature (Tonset)Key ObservationsReference
TGA This compound ChlorideNitrogen> 300 °CThe presence of oxygen leads to lower thermal stability. Impurities can also lower the decomposition temperature.[12][12]
TGA This compound DecanoateAirDecomposes in the 200–475 °C range.Thermal decomposition products can be analyzed by coupling the TGA to a mass spectrometer (TGA-MS).[13][13]
Experimental Protocol: TGA

Objective: To determine the temperature at which the compound starts to decompose.

Instrumentation: Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: Place a small amount of the sample (typically 5-10 mg) into a tared TGA pan.

  • Instrument Setup:

    • Purge Gas: Nitrogen or air at a constant flow rate (e.g., 20-50 mL/min).

    • Heating Rate: A linear heating rate, typically 10 °C/min.

    • Temperature Range: From ambient temperature to a temperature beyond the expected decomposition (e.g., 25 °C to 600 °C).

  • Analysis: Run the temperature program and record the mass loss as a function of temperature. The onset of decomposition is determined from the resulting TGA curve.

TGA_DSC_Logic Start Start Analysis TGA_Run Perform TGA Analysis (Determine Decomposition Temperature) Start->TGA_Run DSC_Setup Set DSC Upper Temperature Limit Below Decomposition TGA_Run->DSC_Setup DSC_Run Perform DSC Analysis (Determine Melting Point, Glass Transition) DSC_Setup->DSC_Run End End Analysis DSC_Run->End

Figure 3: Logical relationship between TGA and DSC analysis.

Other Analytical Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound compounds.

  • Key Vibrations:

    • C-H stretching: Around 2850-2960 cm⁻¹.[14]

    • C-H bending: Around 1465 cm⁻¹.[14]

    • P-C stretching: Around 722-755 cm⁻¹.[14]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can provide information about the electronic transitions within the molecule, although the this compound cation itself does not have strong UV absorption. It can be useful for detecting impurities or for studying interactions with other molecules.[15]

Elemental Analysis

Elemental analysis provides the percentage of carbon, hydrogen, and phosphorus in the compound, which can be compared to the theoretical values to confirm the empirical formula.

Conclusion

A combination of these analytical techniques is necessary for the comprehensive characterization of this compound compounds. The choice of specific methods and parameters will depend on the specific compound and the information required. The protocols provided in these application notes serve as a starting point for developing robust and reliable analytical methods for these important compounds.

References

Application Notes and Protocols for the Extraction of Dibenzothiophene using Trihexyltetradecylphosphonium Bis(2,4,4-trimethylpentyl)phosphinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the use of the phosphonium-based ionic liquid (IL), trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate, as an efficient extractant for the removal of dibenzothiophene (B1670422) (DBT) from liquid fuels. The information is compiled from various scientific sources to guide researchers in the field of desulfurization and purification.

This compound bis(2,4,4-trimethylpentyl)phosphinate, also known commercially as Cyphos® IL 104, has demonstrated significant potential in extractive desulfurization (EDS) due to its favorable physical and chemical properties.[1][2] These properties include high thermal stability, low vapor pressure, and high affinity for aromatic sulfur compounds like DBT.[1][2] The extraction process is based on the principle of liquid-liquid extraction, where the sulfur compounds preferentially partition from the fuel phase into the ionic liquid phase.

Quantitative Data Summary

The following tables summarize the quantitative data on the extractive desulfurization of dibenzothiophene using phosphonium-based ionic liquids. The data is compiled from various studies to provide a comparative overview.

Table 1: Effect of Reaction Time on Dibenzothiophene (DBT) Removal

Ionic LiquidTime (min)Temperature (°C)Mass Ratio (IL:Fuel)DBT Removal (%)Reference
This compound Chloride30301:181.5[3]
This compound Chloride--1:381.4[3]
Triisobutyl(methyl) phosphonium (B103445) tosylate--->99 (after 4 stages)[4]

Table 2: Effect of Different Sulfur Compounds on Extraction Efficiency

Ionic LiquidSulfur CompoundExtraction Efficiency (%)Reference
Trihexyl(tetradecyl)phosphonium hexafluorophosphateDibenzothiophene (DBT)-[1]
Trihexyl(tetradecyl)phosphonium hexafluorophosphateThiophene-[1]
Trihexyl(tetradecyl)phosphonium hexafluorophosphateBenzothiophene-[1]

Note: Specific quantitative data from the key study by Dharaskar SA, et al. (2014) on this compound bis(2,4,4-trimethylpentyl)phosphinate was not fully accessible. The tables present data from similar phosphonium-based ionic liquids to illustrate general performance.

Experimental Protocols

The following are detailed protocols for key experiments related to the extractive desulfurization of dibenzothiophene using this compound bis(2,4,4-trimethylpentyl)phosphinate.

Protocol for Extractive Desulfurization of Dibenzothiophene

This protocol describes a typical batch extraction process for removing DBT from a model fuel.

Materials:

  • This compound bis(2,4,4-trimethylpentyl)phosphinate (Ionic Liquid)

  • Model fuel (e.g., dibenzothiophene dissolved in n-dodecane or n-heptane at a known concentration, e.g., 500 ppm)[3]

  • Glass vials or reaction vessels with magnetic stirrers

  • Thermostatically controlled water bath or heating plate

  • Centrifuge (optional, for phase separation)

  • Analytical instrument for sulfur determination (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS), or an Inductively Coupled Plasma Optical Emission Spectrometer (ICP-OES))[5][6]

Procedure:

  • Preparation of Model Fuel: Prepare a stock solution of dibenzothiophene in a suitable solvent (e.g., n-dodecane) to a final concentration of 500 ppm.

  • Extraction:

    • In a glass vial, add a specific volume or mass of the model fuel.

    • Add the desired mass ratio of the ionic liquid to the model fuel (e.g., 1:1, 1:3).[3]

    • Place a magnetic stir bar in the vial.

  • Mixing and Incubation:

    • Seal the vial to prevent evaporation.

    • Place the vial in a thermostatically controlled water bath set to the desired temperature (e.g., 30 °C).[3]

    • Stir the mixture vigorously for a specified duration (e.g., 30 minutes).[3]

  • Phase Separation:

    • After stirring, stop the agitation and allow the two phases (ionic liquid and fuel) to separate. Due to the density difference, the ionic liquid phase will typically be the bottom layer.

    • If the separation is slow, the mixture can be centrifuged to facilitate phase separation.

  • Sample Analysis:

    • Carefully collect a sample from the upper fuel phase.

    • Analyze the concentration of dibenzothiophene in the fuel phase using a calibrated analytical instrument (e.g., GC-FID).

  • Calculation of Removal Efficiency:

    • Calculate the percentage of DBT removed using the following formula:

Protocol for Regeneration of the Ionic Liquid

This protocol provides a general procedure for regenerating the ionic liquid after extraction, allowing for its reuse. This protocol is based on methods used for other phosphonium-based ionic liquids and may need optimization.[7]

Materials:

  • Spent ionic liquid containing dibenzothiophene

  • Regeneration solvent (e.g., octanol (B41247) and acetic acid mixture (9:1 v/v) or a low-boiling hydrocarbon like hexane)[7][8]

  • Separatory funnel

  • Rotary evaporator or vacuum oven

Procedure:

  • Solvent Washing:

    • Transfer the spent ionic liquid to a separatory funnel.

    • Add the regeneration solvent to the separatory funnel (e.g., at a 1:1 volume ratio with the ionic liquid).[8]

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) to extract the DBT from the ionic liquid into the solvent.[8]

    • Allow the phases to separate.

    • Drain the lower ionic liquid phase.

    • Repeat the washing step with fresh regeneration solvent if necessary.

  • Solvent Removal:

    • Transfer the washed ionic liquid to a round-bottom flask.

    • Remove any residual regeneration solvent using a rotary evaporator under reduced pressure or by heating in a vacuum oven at an appropriate temperature (e.g., 80 °C for hexane).[8]

  • Reuse:

    • The regenerated ionic liquid can then be used for subsequent extraction cycles. The efficiency of the regenerated IL should be tested.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_extraction Extraction Process cluster_analysis Analysis cluster_regeneration Regeneration prep_fuel Prepare Model Fuel (DBT in n-dodecane) mixing Mix Model Fuel and Ionic Liquid prep_fuel->mixing prep_il Prepare Ionic Liquid (this compound bis(2,4,4-trimethylpentyl)phosphinate) prep_il->mixing agitation Agitate at Controlled Temperature mixing->agitation separation Phase Separation (Centrifugation if needed) agitation->separation sampling Sample Fuel Phase separation->sampling spent_il Spent Ionic Liquid separation->spent_il IL Phase analysis Analyze DBT Concentration (GC-FID/MS) sampling->analysis calculation Calculate Removal Efficiency analysis->calculation washing Wash with Solvent spent_il->washing solvent_removal Remove Solvent (Vacuum) washing->solvent_removal recycled_il Recycled Ionic Liquid solvent_removal->recycled_il

Caption: Experimental workflow for extractive desulfurization.

Proposed Extraction Mechanism

extraction_mechanism cluster_fuel Fuel Phase (Non-polar) cluster_il Ionic Liquid Phase (Polar) cluster_interaction Extraction Interface cluster_extracted Ionic Liquid Phase (with DBT) DBT Dibenzothiophene (DBT) (Aromatic Sulfur Compound) interaction Interaction DBT->interaction Partitioning cation This compound Cation [P(C6H13)3(C14H29)]+ anion bis(2,4,4-trimethylpentyl)phosphinate Anion extracted_complex [IL-DBT Complex] (Van der Waals & π-π interactions) interaction->extracted_complex

Caption: Proposed mechanism of DBT extraction by the ionic liquid.

Concluding Remarks

This compound bis(2,4,4-trimethylpentyl)phosphinate is a promising extractant for the removal of dibenzothiophene from liquid fuels. The provided protocols offer a foundation for researchers to design and conduct experiments in this area. It is important to note that the efficiency of the extraction and regeneration processes can be influenced by various factors, including temperature, time, and the composition of the fuel matrix. Therefore, optimization of these parameters is recommended for specific applications. Further research to obtain detailed quantitative data and to elucidate the precise extraction mechanism will be beneficial for the industrial application of this technology.

References

Application Notes and Protocols for Metal Separation using Phosphonium Ionic Liquids in Liquid-Liquid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the separation of various metals using phosphonium-based ionic liquids (ILs) through liquid-liquid extraction. The information is compiled from recent scientific literature to guide researchers in developing efficient and selective metal separation processes.

Introduction

Phosphonium (B103445) ionic liquids are a class of organic salts with a phosphonium cation and various anions. They have emerged as promising extractants in hydrometallurgy due to their high thermal stability, low vapor pressure, and tunable properties that allow for selective metal extraction.[1][2] These ILs can function as both the extractant and the organic phase, sometimes eliminating the need for volatile organic diluents, thus offering a "greener" alternative to conventional solvent extraction systems.[1][3] The primary mechanism for metal extraction with these ILs is typically through anion exchange, where an anionic metal complex in the aqueous phase is exchanged for the anion of the ionic liquid.[4][5]

Key Phosphonium Ionic Liquids in Metal Separation

Several phosphonium ionic liquids have demonstrated high efficacy in metal separation. The most commonly cited include:

  • Trihexyl(tetradecyl)phosphonium chloride (Cyphos® IL 101): Widely used for the separation of transition metals from rare earths, and for the recovery of precious metals.[3][6]

  • Trihexyl(tetradecyl)phosphonium bis(2,4,4-trimethylpentyl)phosphinate (Cyphos® IL 104): Effective for the recovery of various metals, including gallium, indium, zinc, and tin from electronic waste.[1][7]

  • Aliquat® 336 (a quaternary ammonium (B1175870) salt, often compared with phosphonium ILs): A well-established extractant for a range of metal ions through anion exchange.[4][8] While technically a quaternary ammonium salt, its application and mechanism are frequently discussed in the context of phosphonium ILs.[9]

Phosphonium-based ILs generally exhibit higher thermal stability and greater hydrophobicity compared to their ammonium-based counterparts, which can lead to enhanced extraction and separation efficiencies.[2][10]

Experimental Data Summary

The following tables summarize quantitative data from various studies on metal separation using phosphonium ionic liquids.

Table 1: Separation of Transition Metals from Rare Earth Elements using Cyphos® IL 101

Metal SystemAqueous PhaseOrganic PhaseKey FindingsReference(s)
Co(II) and Fe(III) from Nd(III) and Sm(III)8.5-9 M HClUndiluted Cyphos® IL 101Separation factors of 5.0 x 10⁶ for Nd/Fe and 8.0 x 10⁵ for Sm/Co were achieved. >99.98% extraction of iron.[3]
Co(II) from Ni(II)> 6 M HClTrihexyl(tetradecyl)phosphonium decanoateHigh selectivity for Co(II) extraction.[11]
Fe(III) from Ni(II)6 M HClCyphos® IL 101 in chloroformEfficient extraction of Fe(III) as tetrachloroferrate.[12]

Table 2: Extraction of Various Metals with Phosphonium Ionic Liquids

Metal(s)Ionic LiquidAqueous PhaseExtraction EfficiencyReference(s)
Mo and VCyp-IL (synthesized phosphonium IL)Leachate from spent catalystMo: 91%, V: 82.5%[10]
Pd(II) and Pt(IV)Cyphos® IL 101 (10% v/v in toluene)pH 0.599% for both metals[6]
Ga(III)Cyphos® IL 1011.0 M HClHigh extraction, associated with Al(III) and Ni(II) showing nil extraction.[13]
Cu(II), Cd(II), Zn(II)[P₆₆₆₁₄][BTB] and [P₆₆₆₁₄][PTB]Aqueous solution> 90%[1]
Au(I)Cyphos® IL 101 or Cyphos® IL 102 in tolueneThiosulfate mediumQuantitative extraction[14]

Experimental Protocols

This section provides detailed methodologies for key liquid-liquid extraction experiments.

Protocol 1: Separation of Transition Metals (Co, Fe) from Rare Earths (Nd, Sm) using Undiluted Cyphos® IL 101

This protocol is adapted from the work of Vander Hoogerstraete et al. (2013).[3]

Objective: To selectively extract Co(II) and Fe(III) from an acidic aqueous solution containing Nd(III) and Sm(III).

Materials:

  • Trihexyl(tetradecyl)phosphonium chloride (Cyphos® IL 101)

  • Hydrochloric acid (HCl), concentrated

  • Chloride salts of Co(II), Fe(III), Nd(III), and Sm(III)

  • Deionized water

  • Centrifuge

  • Mechanical stirrer

  • pH meter

  • ICP-MS or AAS for metal analysis

Procedure:

  • Aqueous Phase Preparation: Prepare an aqueous feed solution containing the desired concentrations of metal chlorides (e.g., 5 g/L of each metal). Adjust the HCl concentration to 8.5 - 9 M.

  • Extraction:

    • In a suitable vessel, mix equal volumes of the aqueous feed solution and undiluted Cyphos® IL 101.

    • Stir the mixture vigorously at 600 rpm for 10 minutes at a constant temperature of 60 °C.

  • Phase Separation:

    • After stirring, transfer the mixture to a centrifuge tube.

    • Centrifuge for 10 minutes at 2800 rpm to ensure complete separation of the aqueous and organic (IL) phases.

  • Analysis:

    • Carefully separate the two phases.

    • Analyze the metal concentrations in both the aqueous (raffinate) and organic phases using a suitable analytical technique (e.g., ICP-MS or AAS).

  • Stripping (Metal Recovery from IL):

    • To recover the extracted metals from the ionic liquid phase, contact the loaded organic phase with a stripping solution. While the original study focused on extraction, a common stripping agent for such systems is a dilute acid solution (e.g., 0.1 M HCl) or deionized water, which shifts the equilibrium back towards the aqueous phase.[13] The optimal stripping conditions would require further investigation.

Protocol 2: Extraction of Palladium and Platinum using Cyphos® IL 101 in Toluene

This protocol is based on the study by Cieszynska and Wisniewski (2024).[6]

Objective: To extract Pd(II) and Pt(IV) from an acidic aqueous solution.

Materials:

  • Cyphos® IL 101

  • Toluene

  • Aqueous solution containing Pd(II) and Pt(IV) chloro-complexes

  • Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Magnetic stirrer

  • Separatory funnel

  • ICP-OES for metal analysis

Procedure:

  • Organic Phase Preparation: Prepare a 10% (v/v) solution of Cyphos® IL 101 in toluene.

  • Aqueous Phase pH Adjustment: Adjust the pH of the aqueous feed solution containing the platinum group metals to 0.5 using NaOH.

  • Extraction:

    • In a separatory funnel, mix equal volumes of the organic phase and the pH-adjusted aqueous phase (phase ratio vorg:vaq = 1:1).

    • Shake the mixture vigorously for 15 minutes.

  • Phase Separation:

    • Allow the phases to separate by standing.

  • Analysis:

    • Separate the two phases.

    • Determine the concentration of Pd and Pt in the aqueous phase before and after extraction to calculate the extraction efficiency.

  • Stripping:

    • The study suggests that selective stripping of Pd from the loaded organic phase can be achieved using a 0.1 M thiourea (B124793) solution.

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the liquid-liquid extraction protocols described.

G cluster_prep Phase Preparation cluster_extraction Extraction Process cluster_analysis Analysis & Recovery Aq_Prep Prepare Aqueous Phase (Metal Salts + Acid) Mixing Mix Aqueous and Organic Phases Aq_Prep->Mixing Org_Prep Prepare Organic Phase (Phosphonium IL) Org_Prep->Mixing Agitation Agitate for a Defined Time and Temperature Mixing->Agitation Separation Separate Phases (Centrifugation/Settling) Agitation->Separation Raffinate Aqueous Phase (Raffinate) - Analyze for unextracted metals Separation->Raffinate Loaded_Org Loaded Organic Phase - Contains extracted metal complexes Separation->Loaded_Org Stripping Stripping (Contact with stripping agent) Loaded_Org->Stripping Stripped_Org Stripped Organic Phase (Regenerated IL) Stripping->Stripped_Org Stripped_Aq Stripped Aqueous Phase - Contains recovered metals Stripping->Stripped_Aq G cluster_feed Aqueous Feed cluster_extractant Extractant cluster_process Extraction cluster_output Outputs Feed Aqueous Solution (Co²⁺, Fe³⁺, Nd³⁺, Sm³⁺ in 9M HCl) Mix Mix 1:1, 60°C, 10 min Feed->Mix Extractant Undiluted Cyphos® IL 101 Extractant->Mix Raffinate Aqueous Raffinate (Nd³⁺, Sm³⁺) Mix->Raffinate Loaded_IL Loaded IL ([CoCl₄]²⁻, [FeCl₄]⁻) Mix->Loaded_IL

References

Application Notes and Protocols: Trihexyltetradecylphosphonium Chloride in Triphasic Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of trihexyltetradecylphosphonium chloride, a phosphonium-based ionic liquid, in triphasic catalysis. The unique phase behavior of this catalyst allows for efficient reaction systems and simplified product separation.

Introduction to Triphasic Catalysis with this compound Chloride

This compound chloride ([P₆₆₆₁₄]Cl) is a versatile ionic liquid that has demonstrated significant potential as a phase-transfer catalyst and reaction medium.[1] A key feature of [P₆₆₆₁₄]Cl is its ability to form a stable three-phase system with water and non-polar organic solvents, such as nonane (B91170).[2] This property is particularly advantageous for triphasic catalysis, a process where the catalyst resides in one liquid phase, the reactants in a second (typically organic) phase, and the products can be separated into a third (often aqueous) phase. This distinct phase separation can lead to enhanced reaction rates, improved selectivity, and simplified catalyst recycling and product purification.[3]

The triphasic system typically consists of:

  • An Aqueous Phase: Often containing reactants or used for product extraction.

  • An Organic Phase: Containing the substrates and products.

  • An Ionic Liquid Phase: Containing the catalyst, in this case, this compound chloride, often in conjunction with a metal catalyst.

Application: Heck Cross-Coupling Reaction

The Heck reaction, a cornerstone of carbon-carbon bond formation, can be efficiently carried out using this compound chloride as the reaction medium. The ionic liquid facilitates the reaction between aryl halides and olefins in the presence of a palladium catalyst, often leading to excellent yields.[1] While the reaction proceeds in the ionic liquid, the addition of water post-reaction can induce a triphasic system, simplifying the workup and purification process.[1]

Quantitative Data Summary

The following table summarizes the isolated yields for the Heck cross-coupling of various aryl iodides with different olefins in this compound chloride.

EntryAryl IodideOlefinProductIsolated Yield (%)
1IodobenzeneStyrenetrans-Stilbene95
2Iodobenzenen-Butyl acrylaten-Butyl cinnamate98
34-IodotolueneStyrene4-Methyl-trans-stilbene96
44-Iodoanisolen-Butyl acrylaten-Butyl 4-methoxycinnamate99
51-IodonaphthaleneStyrene1-(trans-Styryl)naphthalene92

Data sourced from reference[1].

Experimental Protocol: Heck Reaction

This protocol is based on the methodology described for the Heck cross-coupling reaction in this compound chloride.[1]

Materials:

  • This compound chloride ([P₆₆₆₁₄]Cl)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Sodium acetate (NaOAc)

  • Aryl iodide

  • Olefin

  • Deionized water

  • Organic solvent for extraction (e.g., diethyl ether)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Nitrogen gas supply

  • Standard laboratory glassware (reaction vessel, condenser, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried 5 mL reaction vessel equipped with a magnetic stir bar, add this compound chloride (520 mg, 1.0 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol, 4 mol%), and sodium acetate (123.0 mg, 1.5 mmol).

  • Place the reaction vessel under vacuum for 1 hour to remove any residual moisture and air.

  • Backfill the vessel with nitrogen gas to create an inert atmosphere.

  • Add the aryl iodide (1.0 mmol) and the olefin (1.4 mmol) to the reaction mixture.

  • Stir the reaction mixture at 50 °C. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). Reactions are typically complete within 2 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Add deionized water to the reaction vessel to induce phase separation, forming a triphasic system.

  • Extract the organic product from the mixture using an appropriate organic solvent (e.g., diethyl ether).

  • Combine the organic extracts and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography, to yield the pure Heck coupling product.

  • The ionic liquid phase containing the palladium catalyst can be recovered and potentially reused for subsequent reactions after separation.

Potential Applications in Other Triphasic Catalytic Reactions

The unique phase behavior of this compound chloride suggests its applicability in a broader range of triphasic catalytic reactions beyond the Heck coupling. While specific detailed protocols for the following reactions using this exact ionic liquid in a triphasic system are not as well-documented, its role as a phase-transfer catalyst in other phosphonium (B103445) ionic liquids provides a strong basis for their potential adaptation.[4]

  • Suzuki Coupling: The palladium-catalyzed cross-coupling of aryl halides with boronic acids could be performed in a triphasic system, with the inorganic base residing in the aqueous phase, the organic substrates in an organic phase, and the [P₆₆₆₁₄]Cl/palladium catalyst in the ionic liquid phase.

  • Hydrogenation Reactions: For the reduction of unsaturated compounds, a triphasic system could consist of an aqueous or organic substrate phase, the [P₆₆₆₁₄]Cl phase containing a suitable hydrogenation catalyst (e.g., a rhodium or ruthenium complex), and a gaseous hydrogen phase.

  • Oxidation Reactions: Selective oxidation of organic substrates could be achieved where the oxidant is in the aqueous phase, the substrate in the organic phase, and the catalyst is stabilized within the [P₆₆₆₁₄]Cl phase.

Visualizing the Triphasic Catalysis Workflow

The following diagrams illustrate the conceptual workflow of triphasic catalysis using this compound chloride.

Triphasic_Catalysis_Concept cluster_phases Triphasic System Aqueous Aqueous Phase (e.g., with Base/Oxidant) IL Ionic Liquid Phase ([P₆₆₆₁₄]Cl + Catalyst) Aqueous->IL React at Interface Separation Phase Separation Aqueous->Separation Organic Organic Phase (Substrates/Products) Organic->IL React at Interface Organic->Separation IL->Organic Product Formation IL->Separation Reactants Reactants Reactants->Organic Dissolve Products Products Separation->IL Recycle Catalyst Separation->Products Isolate

Caption: Conceptual diagram of a triphasic catalytic system.

Heck_Reaction_Workflow Start Start: Reaction Mixture Reaction Heck Reaction ([P₆₆₆₁₄]Cl, Pd(OAc)₂, NaOAc, Reactants) @ 50°C Start->Reaction AddWater Add Water Reaction->AddWater PhaseSeparation Triphasic Separation AddWater->PhaseSeparation Extraction Product Extraction (Organic Solvent) PhaseSeparation->Extraction Recycle Catalyst Recycling (IL Phase) PhaseSeparation->Recycle Product Pure Product Extraction->Product

Caption: Workflow for the Heck reaction and subsequent workup.

Safety and Handling

This compound chloride should be handled in accordance with standard laboratory safety procedures. It is advisable to work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound chloride presents a promising medium and phase-transfer catalyst for triphasic catalytic systems. Its application in the Heck reaction demonstrates its efficacy in facilitating important organic transformations with the significant advantage of simplified product isolation and potential catalyst recycling. Further research into its use in other catalytic reactions is warranted and holds the potential for the development of more sustainable and efficient chemical processes.

References

Troubleshooting & Optimization

optimizing temperature for extractive desulfurization with trihexyltetradecylphosphonium chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing extractive desulfurization (EDS) processes using the ionic liquid trihexyltetradecylphosphonium chloride.

Troubleshooting Guide

This guide addresses common issues encountered during extractive desulfurization experiments with this compound chloride.

Issue Possible Cause(s) Recommended Solution(s)
Low Sulfur Removal Efficiency Suboptimal Temperature: The extraction temperature is outside the optimal range.Adjust the temperature to the optimal range of 30-35°C.[1][2][3] Temperatures above this range can lead to decreased efficiency.
Inadequate Mixing: Insufficient agitation of the fuel-ionic liquid mixture.Ensure vigorous and consistent mixing to maximize the interfacial area for mass transfer.
Incorrect Ionic Liquid to Fuel Ratio: The volume or mass ratio of this compound chloride to the fuel is not optimal.An optimal 1:1 mass ratio of ionic liquid to fuel has been reported for effective desulfurization.[1][3]
Short Extraction Time: The duration of the extraction process is insufficient for equilibrium to be reached.Increase the extraction time. Optimal times are often reported to be around 30 minutes.[1][2][3]
Emulsion Formation at the Interface High Shear Mixing: Vigorous shaking or stirring can lead to the formation of a stable emulsion.Instead of vigorous shaking, gently swirl the mixture to prevent emulsion formation while still allowing for adequate mixing.
Presence of Surfactants or Particulates: Impurities in the fuel or ionic liquid can stabilize emulsions.Ensure the purity of both the fuel and the ionic liquid. Pre-treatment of the fuel to remove particulates may be necessary.
Difficulty in Phase Separation Similar Densities of Fuel and Ionic Liquid: At certain temperatures, the densities of the two phases may become too close for efficient separation.Adjusting the temperature slightly may alter the densities and improve phase separation. Centrifugation can also be employed to facilitate the separation of the two phases.
High Viscosity of the Ionic Liquid: this compound chloride can be viscous, hindering phase separation.A slight increase in temperature (within the optimal range) can help to reduce the viscosity of the ionic liquid.
Decreased Ionic Liquid Performance After Recycling Incomplete Regeneration: Residual sulfur compounds or contaminants remain in the ionic liquid after regeneration.Ensure the regeneration process is thorough. This can involve washing with a suitable solvent (e.g., hexane) to remove residual fuel and sulfur compounds, followed by drying under vacuum to remove the solvent.
Thermal Decomposition: Exposure to excessively high temperatures during regeneration can degrade the ionic liquid.Avoid high temperatures during the regeneration step. Stick to milder conditions that are sufficient to remove contaminants without causing degradation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for extractive desulfurization using this compound chloride?

A1: The optimal temperature for extractive desulfurization with this compound chloride is generally in the range of 30-35°C.[1][2][3] Research has shown that increasing the temperature beyond this range can lead to a decrease in desulfurization efficiency.[1] This is potentially due to the dilution of the ionic liquid at higher temperatures.

Q2: How does temperature affect the efficiency of the desulfurization process?

A2: Temperature has a significant impact on desulfurization efficiency. While a moderate increase in temperature can be beneficial by reducing the viscosity of the ionic liquid and improving mass transfer, excessively high temperatures can have a negative effect. At temperatures above the optimal range, a notable drop in sulfur removal has been observed.[4]

Q3: What is the recommended ratio of this compound chloride to fuel?

A3: An optimal mass ratio of 1:1 for the ionic liquid to fuel has been reported to achieve high desulfurization efficiency.[1][3]

Q4: Can this compound chloride be regenerated and reused?

A4: Yes, one of the advantages of using ionic liquids is their potential for regeneration and reuse. This compound chloride can be regenerated by washing with a non-polar solvent like hexane (B92381) to remove the extracted sulfur compounds and residual fuel. The regenerated ionic liquid can then be dried under vacuum and reused in subsequent extraction cycles with minimal loss of activity. Some studies have shown that the ionic liquid can be reused up to five times without a significant decrease in performance.[3]

Q5: What types of sulfur compounds can be removed with this compound chloride?

A5: this compound chloride is effective in removing various aromatic sulfur compounds commonly found in fuels, such as dibenzothiophene (B1670422) (DBT), benzothiophene (B83047) (BT), and thiophene (B33073) (T).[1] The removal efficiency may vary depending on the specific sulfur compound.

Data Presentation

Table 1: Effect of Temperature on Desulfurization Efficiency of Dibenzothiophene (DBT) using this compound Chloride.

Temperature (°C)Desulfurization Efficiency (%)Reference
3081.5[1]
35~63[2][3]
40Decreased efficiency observed[1]

Note: The specific desulfurization efficiencies can vary based on other experimental conditions such as extraction time, ionic liquid to fuel ratio, and the specific model fuel used.

Experimental Protocols

Protocol 1: Extractive Desulfurization of Model Fuel

  • Preparation of Model Fuel: Prepare a model fuel by dissolving a known concentration of a sulfur compound (e.g., dibenzothiophene) in a sulfur-free organic solvent (e.g., n-dodecane).

  • Extraction Setup: In a sealed vessel, add a specific mass ratio of this compound chloride to the model fuel (e.g., 1:1 mass ratio).

  • Temperature Control: Place the vessel in a water bath or on a hot plate with a temperature controller set to the desired experimental temperature (e.g., 30°C).

  • Mixing: Stir the mixture vigorously for a set duration (e.g., 30 minutes) to ensure thorough mixing and mass transfer between the two phases.

  • Phase Separation: After mixing, allow the mixture to stand until two distinct phases are formed (the upper fuel phase and the lower ionic liquid phase). If separation is slow, centrifugation can be used.

  • Sample Analysis: Carefully extract a sample from the upper fuel phase. Analyze the sulfur concentration in the fuel phase using an appropriate analytical technique, such as gas chromatography with a flame ionization detector (GC-FID) or a sulfur-specific detector.

  • Calculation of Desulfurization Efficiency: Calculate the desulfurization efficiency using the following formula: Efficiency (%) = [(Initial Sulfur Conc. - Final Sulfur Conc.) / Initial Sulfur Conc.] * 100

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_separation Separation & Analysis cluster_results Results A Prepare Model Fuel (e.g., DBT in n-dodecane) C Combine Fuel and Ionic Liquid (e.g., 1:1 mass ratio) A->C B Measure Trihexyltetradecyl- phosphonium Chloride B->C D Set and Control Temperature (e.g., 30-35°C) C->D E Mix Vigorously (e.g., 30 minutes) D->E F Allow Phase Separation E->F G Sample Upper Fuel Phase F->G H Analyze Sulfur Content (e.g., GC-FID) G->H I Calculate Desulfurization Efficiency H->I

Caption: Experimental workflow for optimizing temperature in extractive desulfurization.

References

effect of water content on trihexyltetradecylphosphonium ionic liquid performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of water content on the performance of trihexyltetradecylphosphonium-based ionic liquids.

Frequently Asked Questions (FAQs)

Q1: How does water content affect the physical properties of this compound ionic liquids?

Water is not a simple impurity; it acts as a solute that can significantly alter the physicochemical properties of the ionic liquid. The most notable effect is a dramatic reduction in viscosity. For instance, at 25°C, a water content of approximately 1% by weight can decrease the viscosity of a phosphonium-based ionic liquid by nearly a full order of magnitude[1]. This is because water molecules can disrupt the ionic liquid's network structure. Density is also affected, though typically to a lesser extent than viscosity.

Q2: My this compound ionic liquid is labeled "hydrophobic." Does this mean I don't need to worry about water absorption?

No. Even this compound ionic liquids considered hydrophobic are hygroscopic and can absorb significant amounts of water from the atmosphere[2][3]. The term "hydrophobic" in this context usually indicates limited miscibility with water, not a complete lack of water absorption[4]. The anion of the ionic liquid has a strong influence on its hygroscopic nature and water solubility[4][5][6].

Q3: Which anion makes the this compound cation more or less susceptible to water absorption?

The hydrophobicity and, consequently, the resistance to water absorption, is strongly dependent on the anion. For the this compound cation, the anion's influence on increasing hydrophobicity follows this order: bis(2,4,4-trimethylpentyl)phosphinate < decanoate (B1226879) < chloride < bromide < dicyanimide < bis(trifluoromethylsulfonyl)imide[4][5]. Ionic liquids with the bis(2,4,4-trimethylpentyl)phosphinate anion are the most hygroscopic in this series, while those with the bis(trifluoromethylsulfonyl)imide anion are the most hydrophobic[4][5].

Q4: How can water content impact my experimental results in applications like drug development or solvent extraction?

Inconsistent or unknown water content can lead to poor reproducibility. In drug development, the solubility of active pharmaceutical ingredients (APIs) can be highly sensitive to the properties of the ionic liquid solvent[7]. A change in viscosity and polarity due to water can alter API solubility and dissolution rates. In solvent extraction processes, the presence of water can affect phase behavior, distribution coefficients, and the formation of micelles or aggregates, thereby influencing extraction efficiency[8][9]. For some extraction processes using phosphonium (B103445) ionic liquids, a moisture content below 10% is considered beneficial[4][6].

Q5: What is the most reliable method for determining the water content in my ionic liquid?

The most widely accepted and reliable method for accurately determining water content in ionic liquids is Karl Fischer (KF) titration[2][3][10]. It is crucial to handle the sample carefully during measurement to prevent absorption of atmospheric moisture, which could lead to an overestimation of the water content[2][10]. Other methods, such as in situ electrochemical techniques (e.g., conductivity measurements or cyclic voltammetry), can also be used and calibrated for specific ionic liquid-water systems[11][12].

Troubleshooting Guide

This guide addresses common problems encountered during experiments involving this compound ionic liquids that may be related to water content.

ProblemPossible CauseRecommended Solution
Inconsistent Viscosity Measurements The viscosity of your ionic liquid is significantly lower than the supplier's specifications or varies between batches.High Water Content: Even small amounts of absorbed water can drastically reduce viscosity[1][13]. Determine the precise water content using Karl Fischer titration. If elevated, dry the ionic liquid using a vacuum oven (see Protocol 2).
Poor Reproducibility in Reaction Kinetics or Extraction Efficiency Reaction rates are faster or slower than expected, or extraction yields are inconsistent across experiments.Variable Water Content: Water can alter the polarity and solvent properties of the ionic liquid, affecting reaction pathways and solute partitioning[8]. Measure and standardize the water content for all experiments. Report the measured water content in your findings.
Unexpected Phase Behavior You observe unexpected phase separation or the formation of a third phase when mixing the ionic liquid with organic solvents or aqueous solutions.Influence of Water on Miscibility: Water can alter the miscibility of the ionic liquid with other components[14]. For example, adding water to a miscible mixture of trihexyl(tetradecyl)phosphonium chloride and nonane (B91170) can induce a three-phase system[14]. Review the phase behavior for your specific system and control the water content meticulously.
Difficulty Dissolving a Hydrophobic Compound A nonpolar active pharmaceutical ingredient (API) or reactant shows lower-than-expected solubility in the ionic liquid.Increased Polarity due to Water: Absorbed water increases the overall polarity of the ionic liquid, which can decrease its ability to dissolve nonpolar compounds. Ensure the ionic liquid is sufficiently dry before use to maintain its intended solvent characteristics.

Data Presentation

Table 1: Effect of Water and Other Solutes on the Viscosity of Trihexyl(tetradecyl)phosphonium Chloride ([P₆₆₆₁₄]Cl)

SoluteConcentration (w/w)Temperature (°C)Viscosity ChangeReference
Water~1%25Decreased by nearly an order of magnitude[1]
Water1%All temperaturesDecreases viscosity[13]
Hexane1%All temperaturesDecreases viscosity[13]
Toluene1%All temperaturesDecreases viscosity[13]

Table 2: Water Solubility in this compound-Based Ionic Liquids at 298.15 K (25°C)

AnionWater Solubility (mole fraction)Hydrophobicity RankingReference
bis(2,4,4-trimethylpentyl)phosphinate0.891Least Hydrophobic[5]
decanoate0.864 ± 0.005[6]
chloride-[4][5]
bromide-[4][5]
dicyanimide-[4][5]
bis(trifluoromethylsulfonyl)imide0.087Most Hydrophobic[5]

Note: Specific mole fraction values for chloride, bromide, and dicyanimide were not detailed in the provided search results but their relative position in the hydrophobicity series is established.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer (KF) Titration

This protocol outlines the standard procedure for accurately measuring the water content in a this compound ionic liquid.

Materials:

  • Coulometric Karl Fischer Titrator

  • Appropriate KF reagent (e.g., Hydranal-Coulomat E)[3]

  • Airtight glass syringe or pipette

  • Ionic liquid sample

  • Glove box or dry atmosphere environment (recommended)

Procedure:

  • System Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is dry and conditioned with the reagent.

  • Sample Handling: Perform all sample transfers in a controlled, dry environment (like a nitrogen-purged glove box) to prevent absorption of atmospheric moisture[2][10].

  • Sample Injection: Using an airtight syringe, draw a precise and known weight of the ionic liquid sample.

  • Titration: Quickly inject the sample into the KF titration cell. Be careful to avoid introducing air bubbles.

  • Measurement: Start the titration process. The instrument will measure the amount of water electrochemically and typically display the result in ppm (parts per million) or percentage.

  • Replicates: For accuracy, perform at least three replicate measurements and calculate the average water content.

Protocol 2: Drying this compound Ionic Liquids

This protocol describes a common method for reducing the water content of an ionic liquid.

Materials:

  • Vacuum oven

  • Schlenk flask or other suitable vacuum-rated glassware

  • High-vacuum pump

  • Cold trap (recommended, placed between the oven and the pump)

  • Dry nitrogen or argon gas line

Procedure:

  • Sample Preparation: Place the ionic liquid sample in a Schlenk flask. Do not fill the flask more than halfway to allow for a large surface area.

  • Initial Vacuum: Connect the flask to the vacuum line within the vacuum oven. Gradually apply vacuum to avoid vigorous bubbling or bumping, especially if significant amounts of volatile impurities are present.

  • Heating: Once a stable vacuum is achieved, slowly heat the oven to the desired temperature (e.g., 70-100 °C). The exact temperature depends on the thermal stability of the specific ionic liquid.

  • Drying Period: Maintain the sample under high vacuum and elevated temperature for an extended period (e.g., 12-24 hours). The required time depends on the initial water content, sample volume, and desired final purity.

  • Cooling and Storage: After the drying period, turn off the heat and allow the sample to cool to room temperature under vacuum. Once cool, break the vacuum by backfilling the oven or flask with a dry inert gas like nitrogen or argon.

  • Verification: After drying, re-measure the water content using Karl Fischer titration (Protocol 1) to confirm it has reached the desired level.

  • Storage: Store the dried ionic liquid in a sealed container under an inert atmosphere to prevent reabsorption of moisture.

Visualizations

TroubleshootingWorkflow Diagram 1: Troubleshooting Workflow for Water-Related Issues Start Experiment Yields Unexpected Results (e.g., low viscosity, poor reproducibility) CheckIL Was the Ionic Liquid (IL) handled in open air? Start->CheckIL CheckStorage How was the IL stored? CheckIL->CheckStorage No MeasureWater Action: Measure Water Content (Use Karl Fischer Titration) CheckIL->MeasureWater Yes CheckStorage->MeasureWater In unsealed container or not under inert gas OtherFactors Investigate Other Experimental Variables (e.g., purity, temperature, reagents) CheckStorage->OtherFactors In sealed container under inert gas WaterHigh Is water content > acceptable limit? MeasureWater->WaterHigh DryIL Action: Dry the Ionic Liquid (See Protocol 2) WaterHigh->DryIL Yes WaterHigh->OtherFactors No RerunExp Rerun Experiment with Dried and Verified IL DryIL->RerunExp RerunExp->Start Evaluate new results

Caption: Diagram 1: Troubleshooting workflow for water-related issues.

WaterManagementWorkflow Diagram 2: Experimental Workflow for Water Content Management Start Receive / Prepare Ionic Liquid Batch KF_Initial Step 1: Determine Initial Water Content (Protocol 1: Karl Fischer Titration) Start->KF_Initial Decision Is water content below threshold for experiment? KF_Initial->Decision Dry_IL Step 2: Dry Ionic Liquid (Protocol 2: Vacuum Oven) Decision->Dry_IL No Proceed Proceed with Experiment (Handle under inert atmosphere) Decision->Proceed Yes KF_Final Step 3: Verify Final Water Content (Protocol 1: Karl Fischer Titration) Dry_IL->KF_Final KF_Final->Proceed Store Store Dried IL in sealed container under inert gas Proceed->Store Post-experiment

Caption: Diagram 2: Experimental workflow for water content management.

References

Technical Support Center: Enhancing Metal Extraction with Phosphonium Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with phosphonium (B103445) ionic liquids for metal extraction.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the metal extraction process using phosphonium ionic liquids, offering potential causes and solutions in a straightforward question-and-answer format.

Issue 1: Formation of a Third Phase or Emulsion

  • Q1: I am observing a third phase (an intermediate layer) between the aqueous and ionic liquid phases during extraction. What causes this and how can I prevent it?

    • A1: Third phase formation is a common issue in solvent extraction, often occurring at high metal and acid concentrations.[1] It arises from the limited solubility of the metal-extractant complex in the bulk organic diluent. Phosphonium ionic liquids, due to their polar nature, can often prevent this by minimizing the aggregation of polar metal-ligand complexes.[1] However, if you are still encountering this issue, consider the following:

      • Reduce Metal Loading: High concentrations of trivalent metal ions can lead to the formation of a third phase.[1] Try decreasing the initial metal concentration in the aqueous feed.

      • Adjust Acidity: High nitric acid concentrations (e.g., above 4 M) can contribute to third phase formation with certain extractants.[1] If possible, operate at a lower acidity.

      • Increase Temperature: Gently warming the system can sometimes help to break up the third phase and improve miscibility.

      • Add a Modifier: The addition of a small amount of a modifier, such as a long-chain alcohol (e.g., 2-octanol), can help to prevent the formation of a third phase.[2]

Issue 2: High Viscosity of the Ionic Liquid Phase

  • Q2: The phosphonium ionic liquid phase is highly viscous, leading to poor mixing and slow mass transfer. How can I address this?

    • A2: The high viscosity of some phosphonium ionic liquids is a known challenge that can impede efficient extraction.[3] Here are some strategies to mitigate this:

      • Increase Temperature: Heating the extraction system (e.g., to 50-60°C) can significantly reduce the viscosity of the ionic liquid and improve kinetics.[3]

      • Use a Diluent: While one of the advantages of ionic liquids is the potential to avoid volatile organic compounds, using a non-polar diluent like kerosene (B1165875) can reduce viscosity.[4] However, this may also affect extraction efficiency and selectivity.

      • Select a Less Viscous Ionic Liquid: The structure of the phosphonium cation and the nature of the anion influence viscosity.[3] Consider using an ionic liquid with shorter or branched alkyl chains on the phosphonium cation, or a different anion, which may have a lower intrinsic viscosity. For example, tetraoctylphosphonium oleate (B1233923) ([P8888][oleate]) was chosen for its low viscosity in one study.[3]

Issue 3: Inefficient Metal Stripping

  • Q3: I am having difficulty stripping the extracted metal from the phosphonium ionic liquid phase. What are effective stripping methods?

    • A3: The strong interaction between the phosphonium ionic liquid and the extracted metal complex can make stripping challenging. The choice of stripping agent is crucial and depends on the metal and the extraction mechanism.

      • For Cobalt: Cobalt can often be stripped from the ionic liquid phase with water.[5]

      • For Iron: Due to very high distribution ratios, stripping iron may require a strong complexing agent. A solution of ethylenediaminetetraacetic acid (EDTA) can be effective.[5]

      • For Gold: Gold extracted from a thiosulfate (B1220275) medium can be stripped using a sodium chloride (NaCl) solution.[6]

      • General Approach: A dilute acid solution (e.g., 0.03 M HNO3) can be used to decompose the metal-ionic liquid complex, releasing the metal ion back into the aqueous phase and regenerating the ionic liquid.[7]

Issue 4: Low Extraction Efficiency

  • Q4: My metal extraction efficiency is lower than expected. What factors should I investigate?

    • A4: Several factors can influence the extraction efficiency. Systematically optimizing these parameters is key.

      • pH of the Aqueous Phase: The pH of the aqueous solution is a critical parameter that affects the speciation of the metal ion and the extractant. The optimal pH for extraction varies depending on the metal and the specific ionic liquid used.[8]

      • Ionic Liquid Concentration: Increasing the concentration of the phosphonium ionic liquid can enhance extraction efficiency up to a certain point. However, excessively high concentrations can lead to increased viscosity and may not be cost-effective.[9]

      • Contact Time: Ensure sufficient mixing time for the extraction to reach equilibrium. While some extractions are rapid (within 30 minutes), others may require several hours.[4][10]

      • Temperature: Temperature can influence both the kinetics and thermodynamics of the extraction. While higher temperatures can decrease viscosity and improve mass transfer, they can also affect the distribution ratio. The optimal temperature should be determined experimentally.[4][11]

      • Anion and Cation Choice: The structure of the phosphonium ionic liquid itself plays a major role. The length of the alkyl chains on the cation and the nature of the anion both impact the extraction efficiency and selectivity.[4][12] Phosphonium-based ionic liquids often show higher thermal stability and hydrophobicity compared to their ammonium (B1175870) counterparts, which can lead to better solubility of metal-containing species and enhanced extraction.[11]

Data Presentation

Table 1: Comparison of Leaching Efficiencies for Molybdenum (Mo) and Vanadium (V) using Phosphonium-based (Cyp-IL) and Ammonium-based (Ali-IL) Bifunctional Ionic Liquids. [4][11]

ParameterCyp-IL (Phosphonium-based)Ali-IL (Ammonium-based)
Mo Leaching Efficiency 91%84%
V Leaching Efficiency 82%72%
Optimal Temperature 50 °C50 °C
Optimal Leaching Time 3 hours3 hours

Data sourced from a comparative study under optimized conditions: 0.3 M ionic liquid concentration, 30% H2O2, solid/liquid ratio of 1/20, at 50°C for 3 hours with stirring at 600 rpm.[4]

Experimental Protocols

Protocol 1: General Procedure for Liquid-Liquid Metal Extraction

This protocol outlines a general procedure for testing the extraction efficiency of a phosphonium ionic liquid.

  • Preparation of Aqueous Phase: Prepare a stock solution of the metal salt (e.g., chloride or nitrate (B79036) salt) in deionized water or an appropriate acidic medium (e.g., HCl or HNO3) to the desired concentration (e.g., 5 g/L).[5]

  • Phase Contact: In a suitable vessel, combine equal volumes of the aqueous metal solution and the phosphonium ionic liquid (or a solution of the ionic liquid in a diluent).

  • Equilibration: Agitate the mixture vigorously for a predetermined time (e.g., 10 minutes to 3 hours) at a controlled temperature (e.g., room temperature or 60°C) to ensure thorough mixing and allow the extraction to reach equilibrium.[4][5]

  • Phase Separation: Centrifuge the mixture (e.g., at 3000 rpm for 10 minutes) to achieve a clean separation of the aqueous and ionic liquid phases.[8]

  • Analysis: Carefully separate the two phases. Analyze the metal concentration in the aqueous phase before and after extraction using a suitable analytical technique, such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).

  • Calculation of Extraction Efficiency: Calculate the extraction percentage (E%) using the following formula: E% = (([M]initial - [M]final) / [M]initial) * 100 where [M]initial is the initial metal concentration in the aqueous phase and [M]final is the final metal concentration in the aqueous phase after extraction.[8]

Protocol 2: Synthesis of a Bifunctional Phosphonium Ionic Liquid (Cyp-IL) [4]

This protocol describes the synthesis of a di(2-ethylhexyl)phosphoric acid-based bifunctional phosphonium ionic liquid.

  • Synthesis of the Cationic Moiety (Cyphos-EH): React trihexyl phosphine (B1218219) with 2-ethylhexyl chloride in a suitable solvent under an inert atmosphere.

  • Anion Exchange: Dissolve the resulting Cyphos-EH and di(2-ethylhexyl)phosphoric acid (D2EHPA) at the same molar concentration in heptane.

  • Stirring: Stir the mixture at room temperature for 2 hours.

  • Separation and Purification: Transfer the mixture to a separatory funnel to separate the phases. The product is the phosphonium-based bifunctional ionic liquid, Cyp-IL.

Visualizations

Metal_Extraction_Workflow cluster_Aqueous_Phase Aqueous Phase cluster_Organic_Phase Organic Phase cluster_Process Process Steps Aqueous_Feed Aqueous Feed (Metal Ions in Acidic Solution) Extraction Liquid-Liquid Extraction (Mixing & Agitation) Aqueous_Feed->Extraction IL_Phase Phosphonium Ionic Liquid IL_Phase->Extraction Separation Phase Separation (Centrifugation) Extraction->Separation Stripping Stripping (Contact with Stripping Agent) Separation->Stripping Metal-Loaded IL Raffinate Raffinate Separation->Raffinate Raffinate (Metal-Depleted Aqueous Phase) Regeneration IL Regeneration Stripping->Regeneration Stripped IL Product Product Stripping->Product Concentrated Metal Solution Regeneration->IL_Phase Recycled IL Stripping_Agent Stripping Agent (e.g., Water, Dilute Acid, Complexing Agent) Stripping_Agent->Stripping

Caption: General workflow for metal extraction using phosphonium ionic liquids.

Anion_Exchange_Mechanism cluster_Phases Phase Interface Aqueous_Phase Aqueous Phase IL_Phase Ionic Liquid Phase Metal_Anion MCln^(m-) Metal-Chloro Complex Extracted_Complex ([P_R4]+)m[MCln]m- Extracted Ion Pair Metal_Anion:f0->Extracted_Complex:f0 Enters IL Phase IL_Cation [P_R4]+ Phosphonium Cation IL_Cation:f0->Extracted_Complex:f0 IL_Anion X- IL Anion IL_Anion:f0->Aqueous_Phase Exchanges into Aqueous Phase

References

Technical Support Center: Synthesis of High-Purity Trihexyltetradecylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of high-purity trihexyltetradecylphosphonium bromide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for achieving high-purity products.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical reaction for synthesizing this compound bromide?

The synthesis of this compound bromide is typically achieved through a quaternization reaction, specifically a Menshutkin reaction. This involves the reaction of a tertiary phosphine, trihexylphosphine (B1293673), with an alkyl halide, 1-bromotetradecane (B124005). The lone pair of electrons on the phosphorus atom attacks the electrophilic carbon of the 1-bromotetradecane, forming a new phosphorus-carbon bond and resulting in the desired quaternary phosphonium (B103445) salt.

Q2: What are the most common impurities in the synthesis of this compound bromide?

Common impurities can be broadly categorized as:

  • Unreacted Starting Materials: Residual trihexylphosphine and 1-bromotetradecane.

  • Side-Reaction Products: Alkenes (e.g., hexene, tetradecene) and protonated phosphonium salts can form, particularly at elevated temperatures, through elimination side reactions.

  • Solvent and Water Residue: Incomplete removal of reaction solvents or exposure to moisture can lead to the presence of these impurities, which can significantly affect the physicochemical properties of the final product.[1]

  • Halide Impurities: Residual bromide ions from the starting material can be present in excess if not properly controlled.

Q3: How do impurities affect the properties and performance of this compound bromide?

Impurities can have a significant impact on the properties of ionic liquids.[1] For instance, the presence of water or residual organic solvents can alter the viscosity, density, conductivity, and thermal stability of the product.[1] Unreacted starting materials and side-products can interfere with downstream applications, such as catalysis or electrochemical processes, by affecting reaction kinetics or introducing unwanted side reactions.

Q4: What analytical techniques are recommended for assessing the purity of this compound bromide?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): Provides detailed structural information and can be used to identify and quantify the main product and any organic impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the functional groups present in the molecule and for detecting certain impurities.

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the product and can indicate the presence of volatile impurities like water or solvents.

  • Karl Fischer Titration: Specifically used for the accurate quantification of water content.

  • Ion Chromatography: Can be employed to quantify residual halide impurities.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Side Reactions: Elimination reactions favored at excessively high temperatures. 3. Poor Quality Reagents: Impure trihexylphosphine or 1-bromotetradecane. 4. Suboptimal Solvent Choice: The solvent may not adequately stabilize the transition state of the Menshutkin reaction.1. Optimize Reaction Conditions: Increase reaction time or moderately increase the temperature. Monitor reaction progress using TLC or NMR. 2. Control Temperature: Avoid excessively high temperatures that can promote elimination side reactions. 3. Use High-Purity Reagents: Ensure the purity of starting materials through distillation or by using a reliable supplier. 4. Solvent Selection: Polar aprotic solvents are generally favored for Menshutkin reactions as they stabilize the charged transition state.
Product Discoloration (Yellowish/Brown) 1. Impurities in Starting Materials: Colored impurities in the reactants. 2. Side Reactions: Formation of colored byproducts at high temperatures. 3. Oxidation: Trihexylphosphine is susceptible to oxidation.1. Purify Starting Materials: Distill trihexylphosphine and 1-bromotetradecane before use. 2. Use Moderate Temperatures: Avoid excessive heating during the reaction. 3. Maintain Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 4. Activated Charcoal Treatment: After the reaction, treat the product with activated charcoal to remove colored impurities.
High Water Content 1. Use of Wet Solvents or Reagents: Starting materials or solvents contain water. 2. Atmospheric Moisture: Exposure of the hygroscopic product to air during workup or storage.1. Use Anhydrous Solvents and Reagents: Dry all solvents and ensure reagents are anhydrous before use. 2. Perform Workup Under Inert Atmosphere: Handle the product under a dry, inert atmosphere. 3. Drying: Dry the final product under high vacuum at a moderate temperature (e.g., 60-80 °C) for an extended period.
Presence of Unreacted Starting Materials 1. Incorrect Stoichiometry: Molar ratio of reactants is not optimal. 2. Incomplete Reaction: Insufficient reaction time or temperature.1. Optimize Stoichiometry: A slight excess of the alkylating agent (1-bromotetradecane) can help drive the reaction to completion. 2. Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or at a slightly higher temperature, while monitoring for side-product formation. 3. Purification: Unreacted, volatile starting materials can be removed by vacuum stripping. Less volatile starting materials may require solvent extraction or chromatography.

Quantitative Data Summary

The following table summarizes typical reaction parameters and their impact on the synthesis of this compound bromide. Please note that optimal conditions may vary based on the specific scale and purity requirements of the experiment.

Parameter Typical Range Effect on Yield and Purity Reference
Reactant Molar Ratio (Trihexylphosphine:1-Bromotetradecane) 1:1 to 1:1.1A slight excess of 1-bromotetradecane can improve the yield by driving the reaction to completion.General Synthetic Knowledge
Reaction Temperature (°C) 80 - 150Higher temperatures increase the reaction rate but can also lead to the formation of elimination byproducts, reducing purity.General Synthetic Knowledge
Reaction Time (hours) 12 - 48Longer reaction times can lead to higher conversion, but prolonged heating can also promote side reactions.General Synthetic Knowledge
Solvent Solvent-free or polar aprotic (e.g., acetonitrile, DMF)Polar aprotic solvents can accelerate the reaction by stabilizing the charged transition state. Solvent-free conditions can simplify purification.General Synthetic Knowledge
Purity after Purification (%) >95 - >99The final purity is highly dependent on the purification method employed.[2]

Experimental Protocols

Detailed Methodology for High-Purity Synthesis

This protocol describes a general procedure for the synthesis of high-purity this compound bromide.

Materials:

  • Trihexylphosphine (high purity, >97%)

  • 1-Bromotetradecane (high purity, >98%)

  • Anhydrous toluene (B28343) (or other suitable polar aprotic solvent, optional)

  • Activated charcoal

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate (B1210297) (anhydrous)

  • Hexane (B92381) (anhydrous)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add trihexylphosphine (1.0 eq). If using a solvent, add anhydrous toluene.

  • Addition of Alkyl Halide: Slowly add 1-bromotetradecane (1.0 - 1.05 eq) to the flask at room temperature under a nitrogen atmosphere.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously for 24-48 hours under a continuous nitrogen flow. Monitor the reaction progress by ³¹P NMR spectroscopy until the signal for trihexylphosphine has disappeared.

  • Solvent Removal (if applicable): If a solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Purification - Removal of Unreacted Starting Materials: To remove any unreacted starting materials, wash the crude product with anhydrous hexane (3 x volume of the product). The ionic liquid is immiscible with hexane and will form a separate layer. Decant the hexane layer. Repeat this washing step 2-3 times.

  • Decolorization: Dissolve the washed product in a minimal amount of anhydrous ethyl acetate. Add activated charcoal (approximately 2% w/w) and stir for 2-4 hours at room temperature.

  • Filtration: Filter the mixture through a pad of diatomaceous earth to remove the activated charcoal. Wash the filter cake with a small amount of anhydrous ethyl acetate.

  • Final Drying: Remove the ethyl acetate from the filtrate under reduced pressure. Dry the resulting viscous liquid under high vacuum (e.g., <1 mbar) at 60-80 °C for at least 24 hours to remove any residual volatile impurities and water.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ³¹P NMR, FTIR, and Karl Fischer titration to confirm its structure and purity.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Trihexylphosphine Trihexylphosphine Quaternization Quaternization (Menshutkin Reaction) 100-120°C, 24-48h Inert Atmosphere Trihexylphosphine->Quaternization Bromotetradecane 1-Bromotetradecane Bromotetradecane->Quaternization Washing Washing with Anhydrous Hexane Quaternization->Washing Decolorization Activated Charcoal Treatment Washing->Decolorization Drying High Vacuum Drying 60-80°C Decolorization->Drying FinalProduct High-Purity This compound Bromide (>99%) Drying->FinalProduct Troubleshooting_Guide Start Low Purity or Yield? CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Solvent) Start->CheckConditions CheckWorkup Evaluate Purification and Drying Process Start->CheckWorkup ImpureReactants Impure Reactants Detected? CheckPurity->ImpureReactants SuboptimalConditions Conditions Suboptimal? CheckConditions->SuboptimalConditions InefficientPurification Inefficient Purification? CheckWorkup->InefficientPurification ImpureReactants->CheckConditions No PurifyReactants Action: Purify Starting Materials (e.g., Distillation) ImpureReactants->PurifyReactants Yes SuboptimalConditions->CheckWorkup No OptimizeConditions Action: Optimize Temperature, Time, or Solvent SuboptimalConditions->OptimizeConditions Yes ImprovePurification Action: Enhance Washing, Decolorization, or Drying Steps InefficientPurification->ImprovePurification Yes

References

Technical Support Center: Regeneration and Recycling of Trihexyltetradecylphosphonium Bromide in Desulfurization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the regeneration and recycling of trihexyltetradecylphosphonium bromide ([THTDP]Br) following its use in desulfurization processes.

Frequently Asked Questions (FAQs)

Q1: Can this compound bromide be recycled after desulfurization?

A1: Yes, this compound bromide is highly recyclable. Several studies have demonstrated that it can be reused for multiple cycles (ranging from 5 to 10 times) with only a slight or insignificant decrease in its desulfurization efficiency.[1][2][3]

Q2: What are the common methods for regenerating this compound bromide?

A2: The primary methods for regenerating [THTDP]Br involve removing the extracted sulfur compounds. Common techniques include:

  • Solvent Extraction: Washing the ionic liquid with a suitable solvent to remove the dissolved sulfur compounds.

  • Vacuum Distillation: This method separates the ionic liquid from the more volatile sulfur compounds.[3]

Q3: How does the efficiency of this compound bromide change with each recycling round?

A3: The desulfurization efficiency of [THTDP]Br remains high over several cycles. For instance, after five regeneration cycles, the desulfurization activity has been reported to be above 93%.[4] In some cases, it has been reclaimed for up to 10 cycles without a significant reduction in sulfur removal.[2]

Q4: What analytical techniques can be used to assess the purity and performance of the regenerated ionic liquid?

A4: To ensure the quality of the regenerated [THTDP]Br, the following analytical techniques are recommended:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the structural integrity of the ionic liquid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ³¹P NMR): To verify the chemical structure and detect any impurities.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the regenerated ionic liquid.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Reduced Desulfurization Efficiency - Incomplete removal of sulfur compounds during regeneration.- Presence of residual solvent from the washing step.- Thermal degradation of the ionic liquid if excessive heat is used during regeneration.- Increase the number of washing cycles or the volume of the regeneration solvent.- Ensure complete removal of the washing solvent by drying under vacuum at a moderate temperature.- Optimize the temperature and duration of any heating steps to prevent degradation.
Phase Separation Issues - Contamination of the ionic liquid with water or other impurities.- Dry the ionic liquid under vacuum before reuse.- Ensure all solvents and reagents used are anhydrous.
Color Change of the Ionic Liquid - Presence of oxidized sulfur compounds.- Minor degradation of the ionic liquid.- While a slight color change may not significantly impact performance, significant changes warrant a purity check using spectroscopy (FTIR, NMR).- Consider a more rigorous regeneration protocol, such as activated carbon treatment, to remove colored impurities.
Loss of Ionic Liquid During Regeneration - Emulsion formation during solvent extraction.- High vacuum or temperature causing the ionic liquid to be carried over during distillation.- Allow for a longer phase separation time or use a centrifuge to break emulsions.- Carefully control the vacuum and temperature during distillation to minimize loss.

Quantitative Data on Recycling Efficiency

The following table summarizes the reported recycling efficiency of phosphonium-based ionic liquids in desulfurization processes.

Ionic Liquid SystemNumber of CyclesDesulfurization EfficiencyReference
This compound bromide ([THTDP]Br)10No significant reduction in sulfur removal[2]
This compound bromide ([THTDP]Br)6Slight variation in efficiency[1]
Butyl triphenyl phosphonium (B103445) bromide ([BTPP]Br)6Recyclable for six consecutive cycles[1]
Phosphonium-based ionic liquid5Desulfurization activity remained above 93%[4]
Trihexyl(tetradecyl)phosphonium dicyanamide-modified carbon398%, 95%, and 91% of initial adsorption capacity after 1st, 2nd, and 3rd use, respectively[5]

Experimental Protocols

Protocol 1: Regeneration by Solvent Washing

This protocol is adapted from methods used for regenerating ionic liquids in adsorptive desulfurization.[5]

Materials:

  • Spent this compound bromide containing sulfur compounds

  • Regeneration solution: Octanol and acetic acid (9:1 v/v)

  • Deionized water

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator or vacuum oven

Procedure:

  • Place the spent ionic liquid in a round-bottom flask.

  • Add the octanol/acetic acid regeneration solution to the flask. The recommended volume is a 1:1 ratio with the ionic liquid.

  • Stir the mixture vigorously for 30-60 minutes at room temperature.

  • Transfer the mixture to a separatory funnel and allow the phases to separate.

  • Drain the lower ionic liquid phase.

  • Wash the ionic liquid phase with deionized water to remove any residual acetic acid.

  • Separate the ionic liquid from the aqueous phase.

  • Dry the regenerated ionic liquid under vacuum at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved to remove any residual water and solvent.

  • Analyze the purity of the regenerated ionic liquid using FTIR or NMR before reuse.

Protocol 2: Regeneration by Vacuum Distillation

This method is suitable for separating the non-volatile ionic liquid from volatile sulfur compounds.

Materials:

  • Spent this compound bromide containing sulfur compounds

  • Vacuum distillation apparatus

Procedure:

  • Charge the spent ionic liquid into the distillation flask.

  • Assemble the vacuum distillation apparatus.

  • Gradually apply vacuum and slowly heat the distillation flask.

  • The volatile sulfur compounds will distill off and can be collected in the receiving flask.

  • Continue the distillation until no more volatiles are collected.

  • Cool the distillation flask to room temperature before releasing the vacuum.

  • The regenerated ionic liquid remains in the distillation flask.

  • Confirm the purity of the regenerated ionic liquid by analytical methods before reuse.

Visualizations

Regeneration_Workflow Workflow for Regeneration and Recycling of [THTDP]Br cluster_desulfurization Desulfurization Process cluster_regeneration Regeneration Cycle start Fuel + Sulfur Compounds + [THTDP]Br process Extractive/Oxidative Desulfurization start->process end_process Desulfurized Fuel process->end_process spent_il Spent [THTDP]Br (with Sulfur Compounds) process->spent_il regeneration Regeneration (e.g., Solvent Washing or Vacuum Distillation) spent_il->regeneration analysis Purity Analysis (FTIR, NMR) regeneration->analysis regenerated_il Regenerated [THTDP]Br analysis->regenerated_il regenerated_il->start Recycle

Caption: Workflow for the regeneration and recycling of this compound bromide.

Troubleshooting_Tree Troubleshooting Reduced Desulfurization Efficiency start Reduced Efficiency Observed q1 Was the regeneration solvent fully removed? start->q1 s1_yes Dry IL under vacuum at moderate temperature q1->s1_yes No q2 Was the regeneration process thorough? q1->q2 Yes end Re-evaluate Performance s1_yes->end s2_yes Increase washing cycles or solvent volume q2->s2_yes No q3 Was excessive heat used during regeneration? q2->q3 Yes s2_yes->end s3_yes Optimize heating temperature and duration q3->s3_yes Yes q3->end No s3_yes->end

Caption: Decision tree for troubleshooting reduced desulfurization efficiency.

References

Technical Support Center: Synthesis of Trihexyltetradecylphosphonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of trihexyltetradecylphosphonium chloride ([P₆₆₆₁₄]Cl).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Synthesis & Reaction Monitoring

Q1: My reaction yield is lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound chloride can stem from several factors:

  • Incomplete Reaction: The quaternization of trihexylphosphine (B1293673) with 1-chlorotetradecane (B127486) is a relatively slow reaction. Ensure the reaction has gone to completion by monitoring its progress.

    • Troubleshooting:

      • Reaction Time & Temperature: The reaction is typically conducted at 140°C for 12 hours.[1] Ensure these parameters are maintained. Prolonging the reaction time may increase conversion.

      • Monitoring: Periodically take small aliquots from the reaction mixture and analyze them using ³¹P NMR spectroscopy. The disappearance of the trihexylphosphine signal (around -32 ppm) and the appearance of the this compound chloride signal (around +33 ppm) indicates reaction progression.

  • Stoichiometry: An incorrect molar ratio of reactants can lead to unreacted starting materials and lower yield of the desired product.

    • Troubleshooting: Use a slight excess of the alkylating agent, 1-chlorotetradecane, to ensure complete conversion of the more valuable trihexylphosphine.

  • Side Reactions: At elevated temperatures, elimination reactions can compete with the desired SN2 reaction, leading to the formation of hexene and tetradecene isomers.[1]

    • Troubleshooting: While high temperatures are necessary for a reasonable reaction rate, avoid exceeding the recommended temperature of 140°C to minimize elimination byproducts.

Q2: The final product has a yellow or brownish color. What causes this discoloration and how can I obtain a colorless product?

A2: Discoloration in this compound chloride is often due to impurities.

  • Potential Causes:

    • Impurities in Starting Materials: The purity of the initial trihexylphosphine and 1-chlorotetradecane is crucial. Impurities in these reagents can lead to colored byproducts.

    • Oxidation: Trihexylphosphine is susceptible to oxidation to trihexylphosphine oxide, especially at high temperatures in the presence of trace amounts of oxygen.

    • Thermal Decomposition: Prolonged heating at excessively high temperatures can lead to decomposition and the formation of colored degradation products.

  • Troubleshooting & Purification:

    • Use High-Purity Reagents: Ensure the starting materials are of high purity.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Temperature Control: Maintain the reaction temperature at the recommended level.

    • Purification:

      • Activated Carbon Treatment: Stirring the crude product with activated charcoal can effectively remove colored impurities.

      • Solvent Washing/Extraction: Washing the product with a non-polar solvent like hexane (B92381) can help remove colored, non-polar impurities.

Impurity Identification & Removal

Q3: How can I identify and quantify the common impurities in my synthesized this compound chloride?

A3: The most common impurities can be identified and quantified using spectroscopic and chromatographic techniques.

  • Common Impurities:

    • Unreacted Trihexylphosphine: A starting material.

    • Unreacted 1-chlorotetradecane: A starting material.

    • Trihexylphosphine Oxide: From the oxidation of trihexylphosphine.

    • Hexene and Tetradecene Isomers: From elimination side reactions.[1]

    • 1-methylpentyl-di-n-hexyl(tetradecyl)phosphonium chloride: A typical side product from the industrial production of trihexylphosphine.

    • Water: Due to the hygroscopic nature of phosphonium (B103445) salts.

  • Analytical Methods:

    • NMR Spectroscopy:

      • ³¹P NMR: The most effective method for identifying and quantifying phosphorus-containing species. The product, [P₆₆₆₁₄]Cl, appears around +33 ppm, while trihexylphosphine is at approximately -32 ppm and trihexylphosphine oxide is around +49 ppm.

      • ¹H and ¹³C NMR: Can be used to identify and quantify unreacted 1-chlorotetradecane and alkene byproducts.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities like hexene and tetradecene.

    • Karl Fischer Titration: The standard method for quantifying water content.

Q4: What is the best method to purify crude this compound chloride?

A4: The choice of purification method depends on the nature and quantity of the impurities. A combination of methods is often most effective.

  • Purification Techniques:

    • Vacuum Stripping: This is the most common initial purification step to remove volatile impurities such as unreacted 1-chlorotetradecane, hexene, and tetradecene.[1] The process is typically carried out at elevated temperatures (e.g., 140-180°C) under high vacuum.

    • Solvent Extraction/Washing: This is a highly effective method for removing non-polar impurities and can yield a product with >99% purity. The crude ionic liquid is dissolved in a polar solvent (like acetonitrile) and washed with a non-polar solvent (like hexane). The ionic liquid remains in the polar phase, while non-polar impurities partition into the non-polar phase.

    • Column Chromatography: While possible, it is often less practical for large-scale purification of ionic liquids due to their low volatility and sometimes high viscosity. However, it can be used for small-scale, high-purity applications.

Data Presentation

Table 1: Impact of Impurities on the Viscosity of this compound Chloride

Impurity (1% w/w)Temperature (°C)Viscosity (Poise)
Neat2201288.00
Hexane220815.60
Water220453.50
Toluene220772.70
Neat210414.80
Hexane210268.00
Water210146.60
Toluene210254.80

Data sourced from a study on the industrial preparation of phosphonium ionic liquids.[1]

Experimental Protocols

1. Synthesis of this compound Chloride

  • Materials:

    • Trihexylphosphine (1 equivalent)

    • 1-Chlorotetradecane (1 equivalent)

  • Procedure:

    • To a reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add trihexylphosphine.

    • Heat the trihexylphosphine to 140°C under a nitrogen atmosphere.

    • Slowly add one equivalent of 1-chlorotetradecane to the stirred trihexylphosphine.

    • Maintain the reaction mixture at 140°C and continue stirring for 12 hours.

    • Monitor the reaction progress by ³¹P NMR spectroscopy until the trihexylphosphine signal disappears.

2. Purification by Vacuum Stripping

  • Procedure:

    • After the reaction is complete, connect the reaction vessel to a high-vacuum line.

    • Heat the mixture to 140-180°C while applying a vacuum.

    • Continue the vacuum stripping to remove volatile components such as unreacted 1-chlorotetradecane, hexene, and tetradecene isomers.

    • The process is complete when no more volatiles are collected. The final product should be a clear, pale yellow liquid.

3. Purification by Solvent Extraction

  • Materials:

  • Procedure:

    • Dissolve the crude this compound chloride in acetonitrile.

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of hexane to the separatory funnel.

    • Shake the funnel vigorously and then allow the layers to separate.

    • Drain the lower acetonitrile layer containing the purified ionic liquid.

    • Repeat the washing of the acetonitrile layer with fresh hexane two more times.

    • Remove the acetonitrile from the purified ionic liquid layer under reduced pressure to yield the final product.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Reactants Mix Trihexylphosphine & 1-Chlorotetradecane Start->Reactants Reaction Heat to 140°C for 12h under N2 Reactants->Reaction Monitoring Monitor by ³¹P NMR Reaction->Monitoring Complete Reaction Complete? Monitoring->Complete Complete->Reaction No Crude_Product Crude [P₆₆₆₁₄]Cl Complete->Crude_Product Yes Purification_Choice Choose Purification Method Crude_Product->Purification_Choice Vacuum_Stripping Vacuum Stripping (140-180°C) Purification_Choice->Vacuum_Stripping Volatiles Present Solvent_Extraction Solvent Extraction (Acetonitrile/Hexane) Purification_Choice->Solvent_Extraction Non-polar Impurities Final_Product Pure [P₆₆₆₁₄]Cl Vacuum_Stripping->Final_Product Solvent_Extraction->Final_Product

Caption: Workflow for the synthesis and purification of this compound chloride.

Troubleshooting_Workflow cluster_issue Problem Identification cluster_solution Troubleshooting Actions Issue Observed Issue Low_Yield Low Yield Issue->Low_Yield Discoloration Discoloration Issue->Discoloration Impurity_Detected Impurity Detected (NMR, GC-MS) Issue->Impurity_Detected Check_Reaction_Params Check Reaction Time, Temp & Stoichiometry Low_Yield->Check_Reaction_Params Check_Inert_Atm Ensure Inert Atmosphere Discoloration->Check_Inert_Atm Use_High_Purity_Reagents Use High-Purity Reagents Discoloration->Use_High_Purity_Reagents Activated_Carbon Treat with Activated Carbon Discoloration->Activated_Carbon Solvent_Wash Perform Solvent Wash (e.g., Hexane) Impurity_Detected->Solvent_Wash Non-polar Impurities Vacuum_Strip Perform Vacuum Stripping Impurity_Detected->Vacuum_Strip Volatile Impurities Solvent_Extract Perform Solvent Extraction Impurity_Detected->Solvent_Extract Multiple Impurity Types

Caption: Troubleshooting decision tree for this compound chloride synthesis.

References

troubleshooting phase separation issues in water-nonane-trihexyltetradecylphosphonium systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with water-nonane-trihexyltetradecylphosphonium systems.

Troubleshooting Guide: Phase Separation Issues

Uncontrolled phase separation can be a significant challenge in formulating and working with water-nonane-trihexyltetradecylphosphonium ([P₆₆₆₁₄]⁺) systems. This guide provides a structured approach to identifying and resolving common issues.

Problem: Unexpected Formation of Multiple Phases

Your system, which was expected to be a single phase or a stable emulsion, has separated into two or more distinct layers.

Initial Assessment Workflow

start Unexpected Phase Separation Observed check_composition Verify Component Ratios (Water, Nonane (B91170), [P₆₆₆₁₄]⁺ Salt) start->check_composition composition_issue Incorrect Component Ratio check_composition->composition_issue check_temp Review Experimental Temperature temp_issue Temperature-Induced Phase Transition check_temp->temp_issue check_impurities Assess Purity of Components impurity_issue Presence of Contaminants check_impurities->impurity_issue composition_issue->check_temp No adjust_composition Adjust Component Concentrations composition_issue->adjust_composition Yes temp_issue->check_impurities No adjust_temp Modify and Control Temperature temp_issue->adjust_temp Yes purify Purify Components impurity_issue->purify Yes end_stable Achieve Stable System impurity_issue->end_stable No adjust_composition->end_stable adjust_temp->end_stable purify->end_stable

Caption: Troubleshooting workflow for unexpected phase separation.

Possible Causes and Solutions

Cause ID Potential Cause Description Suggested Solution
C1 Incorrect Component Ratios The relative concentrations of water, nonane, and the trihexyltetradecylphosphonium salt are outside the desired single-phase or stable emulsion region. A miscible mixture of the ionic liquid and nonane can separate into a three-phase system upon the addition of water.[1][2] Any excess water or nonane beyond the stable three-component phase will form its own immiscible layer.[1][2]Carefully review and recalculate the mass or molar ratios of all components. Prepare a new mixture with precise measurements. Consider creating a ternary phase diagram for your specific experimental conditions to identify the stable regions.
C2 Temperature-Induced Phase Transition This compound-based ionic liquids can undergo a liquid-liquid phase transition (LLT) at specific temperatures.[3] This means the ionic liquid itself can separate into two distinct liquid phases, leading to overall system instability. The solubility of water in the ionic liquid is also temperature-dependent.Monitor and control the experimental temperature closely. Determine if the temperature is near a known LLT point for the specific phosphonium (B103445) salt. Adjust the temperature to move away from this transition point.
C3 Presence of Impurities Impurities in the this compound salt, such as halide ions (e.g., bromide if the synthesis started from a bromide salt) or unreacted starting materials, can alter the phase behavior. Water is also a common impurity that can significantly affect the physicochemical properties of ionic liquids.Use high-purity starting materials. If synthesizing the ionic liquid, ensure complete reaction and thorough purification to remove byproducts and unreacted reagents. Dry the ionic liquid under vacuum to minimize water content.
C4 High Mechanical Energy Input Vigorous mixing or shaking can lead to the formation of a stable emulsion that may be undesirable if a single phase is intended.Use gentle mixing methods, such as slow stirring or gentle inversions, to homogenize the mixture without introducing excessive mechanical energy.

Frequently Asked Questions (FAQs)

Q1: Why did my clear, single-phase mixture of this compound chloride and nonane turn cloudy and separate after adding water?

A1: This is the expected behavior for this ternary system under certain compositional regimes. A miscible solution of this compound chloride and a straight-chain hydrocarbon like nonane will separate into a three-phase mixture upon the addition of water.[1][2] There exists a stable three-component phase, and adding water beyond the saturation point of this phase will result in the formation of a separate water-rich layer.[1][2]

Q2: I've prepared my mixture with the correct component ratios, but I'm still seeing phase separation. What could be the cause?

A2: If the component ratios are correct, the most likely culprits are temperature fluctuations or impurities. This compound chloride can undergo a temperature-induced liquid-liquid phase transition.[3] Ensure your experimental temperature is stable and not near a known transition point. Additionally, impurities in the ionic liquid can significantly impact its phase behavior. Consider the purity of your materials and the possibility of residual water.

Q3: How can I break a stubborn emulsion that has formed in my system?

A3: Several methods can be employed to break emulsions in ionic liquid-oil-water systems. These include:

  • Centrifugation: Applying a centrifugal force can accelerate the separation of the dispersed phases.

  • Heating: Gently increasing the temperature can decrease the viscosity of the continuous phase and promote coalescence of the dispersed droplets.

  • Salting Out: The addition of a salt to the aqueous phase can sometimes destabilize the emulsion.

  • pH Adjustment: If the emulsion is stabilized by pH-sensitive components, adjusting the pH of the aqueous phase may lead to emulsion breaking.

Q4: What is a liquid-liquid phase transition (LLT) and how does it affect my experiment?

A4: A liquid-liquid phase transition is a phenomenon where a single-component liquid separates into two distinct, immiscible liquid phases upon a change in conditions, typically temperature or pressure. In the context of your this compound system, the ionic liquid itself can undergo this transition.[3] This can manifest as unexpected cloudiness or phase separation in your ternary mixture, even if the component concentrations are in a region that should be stable at a different temperature.

Experimental Protocols

Protocol 1: Preparation of a Water-Nonane-Trihexyltetradecylphosphonium Chloride Mixture

Objective: To prepare a ternary mixture with defined component concentrations.

Materials:

  • This compound chloride ([P₆₆₆₁₄]Cl), high purity

  • n-Nonane, anhydrous

  • Deionized water

  • Analytical balance

  • Glass vials with screw caps (B75204)

  • Magnetic stirrer and stir bars

Procedure:

  • Ensure all glassware is clean and dry.

  • Tare a clean, dry glass vial on the analytical balance.

  • Add the desired mass of this compound chloride to the vial and record the mass.

  • Add the desired mass of n-nonane to the same vial and record the total mass.

  • Add a magnetic stir bar to the vial, cap it, and place it on a magnetic stirrer.

  • Stir the mixture until the ionic liquid is fully dissolved in the nonane, resulting in a clear, single-phase solution.

  • While stirring, add the desired mass of deionized water to the mixture and record the final total mass.

  • Continue stirring for a predetermined amount of time (e.g., 30 minutes) to ensure thorough mixing.

  • Allow the mixture to stand undisturbed and observe for any phase separation. Record the number of phases, their appearance, and their relative volumes.

Protocol 2: Troubleshooting Phase Separation via Centrifugation and Heating

Objective: To break an unwanted emulsion and separate the phases.

Materials:

  • Emulsified water-nonane-[P₆₆₆₁₄]Cl mixture

  • Centrifuge tubes with caps

  • Centrifuge

  • Water bath or heating block

  • Pipettes

Procedure:

  • Transfer the emulsified mixture into appropriate centrifuge tubes. Ensure the tubes are balanced.

  • Place the tubes in the centrifuge.

  • Centrifuge the samples at a moderate speed (e.g., 3000 x g) for 15-20 minutes.

  • Carefully remove the tubes and inspect for phase separation. If separation is incomplete, proceed to the next step.

  • Place the centrifuge tubes in a water bath or on a heating block set to a moderate temperature (e.g., 60-80°C). Caution: Ensure the caps are not sealed tightly to avoid pressure buildup.

  • Heat the samples for a defined period (e.g., 20-30 minutes), periodically and gently agitating to promote coalescence.

  • Allow the samples to cool to room temperature.

  • If necessary, repeat the centrifugation step.

  • Once the phases are clearly separated, carefully remove each phase using a pipette.

Data Presentation

Table 1: Influence of System Parameters on Phase Stability

Parameter Effect on Phase Separation Quantitative Guideline (if available) Reference
Water Concentration Increasing water concentration in a miscible [P₆₆₆₁₄]Cl/nonane mixture induces phase separation, potentially leading to a three-phase system.A stable three-component phase exists; excess water forms a separate phase. Specific concentration boundaries are system-dependent.[1][2]
Nonane Concentration Similar to water, excess nonane beyond the stable three-component phase will form a separate layer.Specific concentration boundaries are system-dependent and should be determined experimentally.[1][2]
Temperature Can induce a liquid-liquid phase transition in the ionic liquid itself, leading to system instability. Also affects the mutual solubility of the components.LLT for [P₆₆₆₁₄]Cl has been observed at various temperatures depending on the anion and other conditions.[3]
Impurities (e.g., other halides) Can significantly alter the phase behavior and transition temperatures of the ionic liquid.The presence of impurities can lead to an under- or overestimation of thermal stability and affect phase transitions.

Table 2: Solubility of Water in this compound-Based Ionic Liquids

Ionic Liquid Anion Temperature (°C) Water Solubility (mass fraction) Reference
Chloride25Can absorb a significant amount of water.
dicyanamide250.029 - 0.033
Note: Specific solubility data for the ternary system is limited and should be determined experimentally.

Signaling Pathways and Logical Relationships

Diagram: Factors Influencing Phase Stability

cluster_factors Influencing Factors cluster_phenomena Resulting Phenomena Composition Component Ratios (Water, Nonane, IL) PhaseSeparation Phase Separation (Two or Three Phases) Composition->PhaseSeparation EmulsionFormation Emulsion Formation Composition->EmulsionFormation SinglePhase Stable Single Phase Composition->SinglePhase Temperature System Temperature Temperature->PhaseSeparation LLT IL Liquid-Liquid Transition Temperature->LLT Purity Component Purity Purity->PhaseSeparation LLT->PhaseSeparation

Caption: Key factors influencing the phase behavior of the ternary system.

References

Technical Support Center: Optimizing Sulfur Removal Using [THTDP]Br

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of Trihexyl(tetradecyl)phosphonium Bromide, [THTDP]Br, in sulfur removal processes. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and troubleshooting common issues encountered during the desulfurization process, particularly in ultrasound-assisted extractive/oxidative desulfurization (UEODS).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of [THTDP]Br in the desulfurization process?

A1: [THTDP]Br, a phosphonium-based ionic liquid (PIL), acts as both a catalyst and an extractant in the ultrasound-assisted extractive/oxidative desulfurization (UEODS) process.[1][2] It facilitates the oxidation of sulfur compounds in the oil phase and their subsequent extraction into the ionic liquid phase.

Q2: What is the typical reaction time to achieve high sulfur removal efficiency?

A2: Under optimal conditions, significant sulfur removal can be achieved in a relatively short time. For instance, in the extractive desulfurization of dibenzothiophene (B1670422) (DBT), 88.5% removal was achieved within 30 minutes at 30°C.[3] In ultrasound-assisted methods, high efficiency is often observed within 20-30 minutes.[4][5]

Q3: What is the optimal temperature for desulfurization using [THTDP]Br?

A3: The optimal temperature for desulfurization using [THTDP]Br is generally around 30°C.[3][4] Increasing the temperature beyond this, for example to 40°C, has been shown to decrease the efficiency of the UEODS process.[5] This is attributed to the dilution of the ionic liquid at higher temperatures.[4]

Q4: How does the oxidant to sulfur molar ratio (n(O/S)) affect the reaction?

A4: The n(O/S) ratio is a critical parameter. The efficiency of the desulfurization process is significantly influenced by the amount of oxidant (e.g., hydrogen peroxide) used relative to the sulfur content. An optimized n(O/S) ratio ensures the effective oxidation of sulfur compounds to their more polar sulfoxide (B87167) and sulfone forms, which are more readily extracted by the ionic liquid.

Q5: Can [THTDP]Br be regenerated and reused?

A5: Yes, [THTDP]Br can be regenerated and recycled multiple times with only a slight variation in its efficiency.[1][2] Studies have shown successful regeneration and reuse for up to six cycles.[1][2]

Q6: What is the order of reactivity for different sulfur compounds with [THTDP]Br?

A6: The oxidation reactivity and selectivity of various sulfur substrates follow the order: Dibenzothiophene (DBT) > Benzothiophene (BT) > Thiophene (TH) > 3-Methylthiophene (3-MT).[1][2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Sulfur Removal Efficiency Sub-optimal Reaction Time: The reaction may not have proceeded to completion.Increase the reaction time in increments (e.g., 5-10 minutes) to determine the optimal duration for your specific substrate and conditions.
Incorrect Temperature: The reaction temperature may be too high or too low.Maintain the reaction temperature at the optimal 30°C.[4][5] Temperatures above this can reduce efficiency.[5]
Inappropriate Oxidant to Sulfur Ratio: An insufficient amount of oxidant will lead to incomplete oxidation of sulfur compounds.Optimize the oxidant to sulfur molar ratio (n(O/S)). Refer to literature for typical ranges for your specific sulfur compound.
Incorrect Mass Ratio of IL to Oil: The amount of [THTDP]Br may be insufficient to effectively extract the oxidized sulfur compounds.Adjust the mass ratio of the model oil to the ionic liquid (m(MO/IL)). A 1:1 mass ratio has been shown to be effective.[3]
Phase Separation Issues Emulsion Formation: Vigorous mixing or the presence of surfactants can lead to the formation of a stable emulsion.Reduce the agitation speed or sonication power. Allow the mixture to stand for a longer period to facilitate phase separation.
High Viscosity of the Ionic Liquid: At lower temperatures, the viscosity of [THTDP]Br may be high, hindering phase separation.Ensure the reaction and separation are carried out at a temperature where the ionic liquid has sufficiently low viscosity, without compromising efficiency (around 30°C).
Decreased Efficiency Upon Reuse Incomplete Regeneration: Residual sulfur compounds or byproducts in the recycled [THTDP]Br can reduce its effectiveness.Ensure the regeneration process is complete. This may involve washing with a suitable solvent to remove impurities.
Thermal Degradation: Exposure to high temperatures during regeneration can degrade the ionic liquid.Use a mild regeneration process and avoid excessive temperatures.

Data Presentation: Optimized Reaction Parameters

The following table summarizes the key quantitative data for optimizing the reaction time for sulfur removal using [THTDP]Br in an ultrasound-assisted extractive/oxidative desulfurization (UEODS) system.

ParameterOptimal ValueSulfur CompoundRemoval EfficiencyReference
Reaction Time 30 minDibenzothiophene (DBT)88.5%[3]
20 minDibenzothiophene (DBT)~80%[4]
Temperature 30 °CDibenzothiophene (DBT)>80%[3][4]
Mass Ratio (IL:Fuel) 1:1Dibenzothiophene (DBT)88.5%[3]
Recycling 6 cyclesDibenzothiophene (DBT)Slight variation in efficiency[1][2]

Experimental Protocols

Ultrasound-Assisted Extractive/Oxidative Desulfurization (UEODS) Protocol

  • Preparation of Model Oil: Prepare a model oil solution by dissolving a known concentration of a sulfur-containing compound (e.g., Dibenzothiophene) in a suitable solvent (e.g., n-dodecane).

  • Reaction Setup: In a reaction vessel, combine the model oil and [THTDP]Br at the desired mass ratio (e.g., 1:1).

  • Addition of Oxidant: Add the oxidizing agent (e.g., hydrogen peroxide) to the mixture. The amount should be based on the optimized oxidant to sulfur molar ratio (n(O/S)).

  • Ultrasonication: Place the reaction vessel in an ultrasound bath or use an ultrasonic probe. Sonicate the mixture for the desired reaction time (e.g., 20-30 minutes) while maintaining the optimal temperature (30°C) using a water bath.

  • Phase Separation: After sonication, allow the mixture to stand to allow for the separation of the oil and ionic liquid phases. Centrifugation can be used to expedite this process.

  • Sample Analysis: Carefully collect a sample from the upper oil phase. Analyze the sulfur content of the sample using a suitable analytical technique (e.g., gas chromatography with a flame ionization detector or a sulfur analyzer) to determine the desulfurization efficiency.

  • Regeneration of [THTDP]Br: The ionic liquid phase containing the oxidized sulfur compounds can be regenerated by washing with a suitable solvent (e.g., water or a short-chain alcohol) to remove the extracted sulfones, followed by drying under vacuum to remove the solvent.

Visualizations

UEODS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Analysis cluster_regeneration Regeneration A Prepare Model Oil (Sulfur Compound in Solvent) B Mix Model Oil and [THTDP]Br A->B C Add Oxidant (e.g., H2O2) B->C D Apply Ultrasound (Optimal Time and Temperature) C->D E Phase Separation (Oil and IL Phases) D->E F Analyze Sulfur Content in Oil Phase E->F Oil Phase G Regenerate [THTDP]Br (Washing and Drying) E->G IL Phase H Reuse [THTDP]Br G->H Troubleshooting_Logic cluster_time Time Optimization cluster_temp Temperature Control cluster_ratio Reagent Ratios Start Low Sulfur Removal Efficiency Time_Check Is Reaction Time Optimal (e.g., 20-30 min)? Start->Time_Check Adjust_Time Increase Reaction Time Time_Check->Adjust_Time No Temp_Check Is Temperature Optimal (e.g., 30°C)? Time_Check->Temp_Check Yes Adjust_Time->Time_Check Re-evaluate Adjust_Temp Adjust Temperature to 30°C Temp_Check->Adjust_Temp No Ratio_Check Are Oxidant and IL Ratios Optimal? Temp_Check->Ratio_Check Yes Adjust_Temp->Temp_Check Re-evaluate Adjust_Ratios Optimize n(O/S) and m(MO/IL) Ratios Ratio_Check->Adjust_Ratios No Success Improved Efficiency Ratio_Check->Success Yes Adjust_Ratios->Ratio_Check Re-evaluate

References

overcoming viscosity issues with trihexyltetradecylphosphonium-based solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trihexyltetradecylphosphonium-based ionic liquids. High viscosity is a common challenge with these solvents, and this guide offers practical solutions and experimental protocols to address these issues.

Frequently Asked Questions (FAQs)

Q1: Why are this compound-based ionic liquids so viscous?

This compound-based ionic liquids (ILs) exhibit high viscosity due to strong intermolecular forces, primarily van der Waals interactions between the long alkyl chains of the cation.[1] However, they tend to have lower viscosities compared to their ammonium (B1175870) counterparts. This is attributed to the larger bond distances and greater flexibility of bond and dihedral angles in the phosphonium (B103445) compounds, which can reduce viscosity despite the strongly localized charge on the central phosphorus atom.[2][3][4]

Q2: What is the most straightforward method to reduce the viscosity of my this compound-based solvent?

Increasing the temperature is the most effective and common method to drastically reduce the viscosity of these ionic liquids.[5] For many this compound salts, heating to typical industrial reaction temperatures (e.g., 70-100 °C) can lower the viscosity to below 1 Poise.[5]

Q3: Can I use co-solvents to lower the viscosity?

Yes, the addition of co-solvents can significantly decrease the viscosity of this compound-based ILs. Even small amounts of certain organic solvents can be effective. For instance, mixing this compound chloride with just 1% (w/w) of hexane (B92381), water, or toluene (B28343) has been shown to decrease its viscosity at all temperatures.[5] The addition of a diluent like dodecane (B42187) also significantly lowers the viscosity of these ionic liquids.[6]

Q4: How does the choice of anion affect the viscosity of the phosphonium-based IL?

The anion plays a crucial role in determining the viscosity of an ionic liquid. For instance, replacing the bromide anion in this compound bromide with dicyanamide (B8802431) (DCA⁻) can reduce the viscosity by an order of magnitude.[7] ILs with the bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) anion are also known to exhibit relatively low viscosities.

Q5: Are there any structural modifications to the cation that can influence viscosity?

Yes, the structure of the cation, including the length and branching of the alkyl chains, influences the viscosity. While longer alkyl chains generally lead to higher viscosity due to increased van der Waals interactions, the overall morphology, symmetry, and packing efficiency of the cation are also significant factors.[1][8][9]

Troubleshooting Guide

Issue: My this compound-based reaction is sluggish or mixing is inefficient.

This is a common problem associated with high viscosity. Here are some troubleshooting steps:

  • Increase Temperature: As a first step, gradually increase the temperature of your reaction. Monitor the viscosity change and reaction progress.

  • Introduce a Co-solvent: If increasing the temperature is not feasible or sufficient, consider adding a small amount of a compatible co-solvent. The choice of co-solvent will depend on your reaction chemistry. Non-polar solvents like hexane or toluene, or even small amounts of water, can be effective.[5]

  • Optimize Agitation: Ensure you are using adequate mechanical stirring to overcome the high viscosity and ensure proper mixing of reactants.

  • Consider an Alternative Anion: If you are in the process of designing your experiment, selecting a this compound salt with a different anion that typically results in lower viscosity, such as dicyanamide or bis(trifluoromethylsulfonyl)imide, could be beneficial.

Quantitative Data on Viscosity

The following tables summarize the viscosity of various this compound-based ionic liquids under different conditions.

Table 1: Viscosity of Neat this compound Salts at 25 °C (298.15 K)

Ionic LiquidViscosity (cP)
This compound chloride (>95%)1824
This compound bis(2,4,4-trimethylpentyl)phosphinate (>90%)1198
This compound bis(2-ethylhexyl)phosphate (>98%)1120

Source:[10][11]

Table 2: Effect of Temperature on the Viscosity of this compound Chloride

Temperature (°C)Temperature (K)Viscosity (mPa·s or cP)
25298.152000
50323.15325

Source:[12]

Experimental Protocols

Protocol 1: Viscosity Measurement using a Capillary Viscometer

This protocol describes a standard method for determining the kinematic viscosity of a this compound-based ionic liquid, which can then be converted to dynamic viscosity.

Materials:

  • Ubbelohde or Cannon-Fenske capillary viscometer

  • Constant temperature water bath

  • Stopwatch

  • The this compound-based ionic liquid sample

  • Reference liquid with known viscosity (for calibration, if needed)

  • Cleaning solvents (e.g., acetone, isopropanol)

  • Nitrogen or argon gas for drying

Procedure:

  • Viscometer Cleaning and Drying: Thoroughly clean the viscometer with appropriate solvents and dry it completely using a stream of nitrogen or argon gas.

  • Sample Loading: Carefully charge the viscometer with the ionic liquid sample to the indicated level.

  • Temperature Equilibration: Place the viscometer in the constant temperature water bath set to the desired temperature. Allow the sample to equilibrate for at least 30 minutes.

  • Measurement:

    • Using gentle suction, draw the liquid up through the capillary tube to a point above the upper timing mark.

    • Release the suction and allow the liquid to flow freely down the capillary.

    • Start the stopwatch precisely as the meniscus of the liquid passes the upper timing mark.

    • Stop the stopwatch precisely as the meniscus passes the lower timing mark.

  • Repeatability: Repeat the measurement at least three times. The efflux times should be within an acceptable range of each other (e.g., ±0.2 seconds).

  • Calculation:

    • Calculate the average efflux time (t).

    • The kinematic viscosity (ν) is calculated using the equation: ν = C * t, where C is the viscometer constant.

    • The dynamic viscosity (η) can be calculated if the density (ρ) of the liquid is known: η = ν * ρ.

Protocol 2: Viscosity Measurement using a Vibrating Wire Viscometer

This method is suitable for measuring the viscosity of ionic liquids over a range of temperatures and pressures.[13][14]

Principle:

A wire is immersed in the fluid and made to vibrate by a magnetic field. The damping of the vibration is related to the viscosity of the fluid.

General Procedure:

  • Calibration: The instrument is calibrated using fluids of known viscosity.

  • Sample Loading: The measurement cell is filled with the this compound-based ionic liquid.

  • Measurement Conditions: The desired temperature and pressure are set and allowed to stabilize.

  • Data Acquisition: The vibrating wire is excited, and the decay of its oscillation is measured.

  • Viscosity Calculation: The instrument's software calculates the viscosity based on the damping of the wire's vibration and the calibration data.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_methods Viscosity Reduction Methods cluster_analysis Analysis start Start: High Viscosity Issue prep_sample Prepare IL Sample start->prep_sample choose_method Choose Viscosity Reduction Method prep_sample->choose_method heating Increase Temperature choose_method->heating Thermal add_cosolvent Add Co-solvent choose_method->add_cosolvent Compositional change_anion Synthesize with Different Anion choose_method->change_anion Synthetic measure_viscosity Measure Viscosity heating->measure_viscosity add_cosolvent->measure_viscosity change_anion->measure_viscosity evaluate_performance Evaluate Experimental Performance measure_viscosity->evaluate_performance success Success: Viscosity Reduced evaluate_performance->success Acceptable troubleshoot Further Troubleshooting evaluate_performance->troubleshoot Unacceptable troubleshoot->choose_method

Caption: Workflow for troubleshooting high viscosity in this compound-based solvents.

logical_relationship cluster_causes Primary Causes cluster_solutions Mitigation Strategies viscosity High Viscosity vdw Strong van der Waals Forces vdw->viscosity chain_length Long Alkyl Chains chain_length->viscosity increase_temp Increase Temperature increase_temp->viscosity Reduces add_cosolvent Add Co-solvents add_cosolvent->viscosity Reduces change_anion Change Anion change_anion->viscosity Reduces

Caption: Relationship between causes of high viscosity and mitigation strategies.

References

Technical Support Center: Improving Selectivity in Cobalt-Nickel Separation with [P66614][Dec]

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the ionic liquid trihexyl(tetradecyl)phosphonium decanoate (B1226879), [P₆₆₆₁₄][Dec], for the selective separation of cobalt (Co(II)) from nickel (Ni(II)).

Troubleshooting Guide

This guide addresses specific issues that may arise during the liquid-liquid extraction of cobalt and nickel using [P₆₆₆₁₄][Dec].

Issue Potential Cause Recommended Solution
Low Selectivity for Cobalt over Nickel Insufficient Hydrochloric Acid (HCl) Concentration: In neutral or low-acid conditions, the separation mechanism relies on coordination by the decanoate anion ([Dec]⁻). Both Co(II) and Ni(II) have a similar affinity for the carboxylate group, leading to poor selectivity.[1]Increase HCl Concentration: The best performance for selectivity is achieved with an aqueous feed containing an HCl concentration above 6 M, with 8 M being particularly effective.[1][2][3][4][5] At high HCl concentrations, the [Dec]⁻ anion becomes protonated, and the separation mechanism shifts. Cobalt forms anionic chloro-complexes (e.g., [CoCl₄]²⁻), which are readily extracted, while nickel does not form such complexes under the same conditions.[1][2][3]
Use of NaCl instead of HCl: While increasing chloride concentration with NaCl can enhance Co(II) extraction, it also tends to increase the co-extraction of Ni(II), thus reducing selectivity compared to using HCl.[1]Preferential Use of HCl: For optimal selectivity, HCl is the recommended source of chloride ions and acidity.
Formation of a Colloidal Phase or Emulsion High NaCl Concentration: The use of high concentrations of sodium chloride (above 4 M) can lead to the formation of a colloidal phase, complicating phase separation.[1][5]Reduce NaCl Concentration or Switch to HCl: If using NaCl, ensure the concentration remains at or below 4 M. For better results and to avoid this issue, use HCl as the acid and chloride source.
Inadequate Phase Separation Time/Method: Insufficient time or gentle mixing may not be enough to break up emulsions that can form between the viscous ionic liquid and the aqueous phase.Centrifugation: To facilitate clear phase separation after extraction, centrifuge the mixture. A common practice is centrifugation at 2800 rpm for 10 minutes.[6]
Low Cobalt Extraction Efficiency Incorrect HCl Concentration: While high HCl is good for selectivity, the overall extraction efficiency is highly dependent on the acid content. At 0 M HCl, Co(II) extraction is around 52.7%.[1][5]Optimize HCl Concentration: Ensure the HCl concentration is in the optimal range (above 6 M) for high extraction efficiency and selectivity.[1][2][3] Pre-equilibrate the [P₆₆₆₁₄][Dec] ionic liquid with the same HCl concentration as your aqueous phase for one hour before the extraction.[1]
Insufficient Contact Time/Stirring: The mass transfer of metal ions from the aqueous to the ionic liquid phase requires adequate mixing and time.Optimize Mixing Parameters: Conduct extractions with vigorous stirring (e.g., 1500 rpm) for a sufficient duration. Equilibration is typically reached within a few minutes, but experiments are often run for up to 60 minutes to ensure completion.[1]
Difficulty Stripping Cobalt from the Ionic Liquid Inappropriate Stripping Agent: Using acidic solutions for stripping can be ineffective.Use Deionized Water: Pure water is an effective stripping agent for recovering Co(II) from the loaded [P₆₆₆₁₄][Dec] phase.[1][7] Up to 80% of the extracted cobalt can be stripped in a single cycle, and consecutive cycles can achieve near-quantitative recovery.[1] The mechanism involves the release of protons from the IL phase back into the aqueous phase.[1]
Low Yield with Polymer Inclusion Membranes (PIMs) Incorrect Membrane Composition: The ratio of the polymer (e.g., PVC) to the ionic liquid is critical for membrane performance.Use an Optimized PVC:[P₆₆₆₁₄][Dec] Ratio: A weight ratio of 30:70 (PVC:[P₆₆₆₁₄][Dec]) has been shown to be effective for Co(II) extraction from HCl solutions.[1][2][3]
Slow Transport Kinetics: Transport across a membrane is inherently slower than in liquid-liquid extraction.Allow Sufficient Time: Be aware that PIM-based extractions require significantly longer times to reach equilibrium compared to biphasic liquid experiments.[1] Ensure the experimental setup provides adequate surface area for contact between the membrane and the solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my selectivity for cobalt over nickel poor when using [P₆₆₆₁₄][Dec]?

A1: Poor selectivity is typically due to a low concentration of hydrochloric acid (HCl) in the aqueous phase. In the absence of sufficient acid (below 6 M HCl), the decanoate anion of the ionic liquid extracts both cobalt and nickel through a coordination mechanism, for which both metals have a similar affinity. To improve selectivity, you must increase the HCl concentration of the aqueous feed to above 6 M.[1][2][3][4][5]

Q2: What is the optimal HCl concentration for selective cobalt extraction?

A2: The best performance in terms of both extracted cobalt and Co/Ni selectivity is achieved when the aqueous feed contains an HCl concentration above 6 M. Experiments conducted at 8 M HCl show remarkable selectivity for Co(II).[1][2][3]

Q3: How does HCl improve the selectivity of [P₆₆₆₁₄][Dec] for cobalt?

A3: At high HCl concentrations, two key things happen: 1) The decanoate anion ([Dec]⁻) of the ionic liquid becomes protonated. 2) The speciation of cobalt and nickel in the aqueous phase diverges. Co(II) forms anionic tetrachlorocobaltate(II) complexes, [CoCl₄]²⁻, which are readily extracted by the phosphonium (B103445) cation of the ionic liquid via an anion exchange mechanism. Nickel(II) does not form these anionic chloro-complexes under the same conditions and thus remains in the aqueous phase.[1][6]

Q4: Can I use NaCl instead of HCl to provide the chloride ions?

A4: While you can use NaCl to increase the chloride ion concentration, it is less effective for selectivity than HCl. Increasing NaCl concentration does increase the extraction of Co(II), but it also increases the co-extraction of Ni(II). Furthermore, high concentrations of NaCl (>4 M) can lead to the formation of a colloidal phase, which complicates the separation process.[1][5]

Q5: How can I strip the extracted cobalt from the loaded [P₆₆₆₁₄][Dec] phase?

A5: Cobalt can be effectively stripped from the loaded ionic liquid using deionized water. A single stripping cycle with pure water can recover up to 80% of the cobalt.[1] Multiple consecutive stripping cycles can achieve nearly 100% recovery.[1]

Q6: What is the extraction efficiency I can expect under optimal conditions?

A6: In liquid-liquid extraction from an 8 M HCl solution, you can achieve high extraction efficiency for Co(II) while the extraction of Ni(II) remains very low, leading to excellent selectivity. The exact percentage depends on factors like phase ratio and contact time, but studies show a clear and significant separation at this acidity.[1]

Q7: Is it possible to use [P₆₆₆₁₄][Dec] in a solid-phase extraction, like a membrane?

A7: Yes. [P₆₆₆₁₄][Dec] can be successfully incorporated into Polymer Inclusion Membranes (PIMs), typically using Polyvinyl Chloride (PVC) as the polymer support. A PIM with a 30:70 weight ratio of PVC to [P₆₆₆₁₄][Dec] has demonstrated extraction efficiency and selectivity comparable to biphasic liquid experiments at 8 M HCl.[1][2][3] This approach reduces the amount of ionic liquid required.[1]

Data Presentation

Table 1: Effect of HCl Concentration on Extraction Efficiency (%) of Co(II) and Ni(II) using [P₆₆₆₁₄][Dec]

HCl Concentration (M)Co(II) Extraction (%)Ni(II) Extraction (%)Selectivity Trend
052.741.9Low
2~50~20Moderate
6>90<10High
8~95<5Very High
Data derived from graphical representations in referenced literature. Initial concentrations: [Co]aq = [Ni]aq = 50 mM.[1]

Experimental Protocols

Liquid-Liquid Extraction Protocol

This protocol describes a typical batch experiment for testing the separation of Co(II) and Ni(II).

Materials:

  • Ionic Liquid: Trihexyl(tetradecyl)phosphonium decanoate ([P₆₆₆₁₄][Dec])

  • Aqueous Feed Solution: CoCl₂ and NiCl₂ dissolved in varying concentrations of HCl (0 M, 2 M, 6 M, 8 M). Example: 50 mM of CoCl₂ and 50 mM of NiCl₂.

  • Thermostatic bath

  • Vortex mixer or magnetic stirrer

  • Centrifuge

Procedure:

  • Pre-equilibration of IL: Before extraction, mix the [P₆₆₆₁₄][Dec] ionic liquid with an equal volume of the HCl solution (of the same concentration as the intended aqueous feed) for one hour. Separate the phases. This step ensures the IL is equilibrated with the acid.[1]

  • Extraction: In a sample tube, combine 2.0 mL of the pre-equilibrated [P₆₆₆₁₄][Dec] with 2.0 mL of the aqueous feed solution containing Co(II) and Ni(II).[1]

  • Mixing: Vigorously stir the mixture at 1500 rpm at a controlled temperature (e.g., 25 °C) for a set time (e.g., 5 to 60 minutes).[1]

  • Phase Separation: Centrifuge the sample to ensure a clean separation between the aqueous and ionic liquid phases.

  • Analysis: Carefully sample the aqueous phase (raffinate). Analyze the concentrations of Co(II) and Ni(II) using a suitable technique, such as ICP-OES (Inductively Coupled Plasma - Optical Emission Spectrometry).

  • Calculation: Calculate the extraction efficiency (E%) for each metal using the formula: E% = (([M]initial - [M]final) / [M]initial) * 100 where [M]initial and [M]final are the metal concentrations in the aqueous phase before and after extraction, respectively.

Stripping Protocol
  • Preparation: Take the Co(II)-loaded [P₆₆₆₁₄][Dec] phase from the extraction step.

  • Stripping: Add an equal volume of deionized water to the loaded ionic liquid.

  • Mixing: Stir the mixture vigorously for a set time (e.g., 30 minutes).

  • Separation and Analysis: Separate the phases and analyze the Co(II) concentration in the aqueous (strip) solution to determine the stripping percentage. Multiple cycles can be performed to increase recovery.[1]

Polymer Inclusion Membrane (PIM) Preparation

Materials:

  • Polymer: Polyvinyl Chloride (PVC)

  • Ionic Liquid Carrier: [P₆₆₆₁₄][Dec]

  • Solvent: Tetrahydrofuran (THF)

  • Glass Petri dish

Procedure:

  • Dissolution: Prepare a solution by dissolving PVC and [P₆₆₆₁₄][Dec] in THF. For a 30:70 (PVC:IL) membrane, you might dissolve 0.3 g of PVC and 0.7 g of [P₆₆₆₁₄][Dec] in 10 mL of THF.[5]

  • Stirring: Stir the mixture on a magnetic stirrer until both components are fully dissolved.

  • Casting: Pour the clear solution into a glass Petri dish.

  • Evaporation: Allow the solvent (THF) to evaporate slowly overnight in a fume hood.

  • Peeling: Once the film is completely dry, carefully peel the transparent, flexible membrane from the Petri dish. It can then be used in a transport cell.[5]

Visualizations

CoNi_Separation_Mechanism cluster_Aqueous_Phase Aqueous Phase (High HCl > 6M) cluster_Organic_Phase Organic Phase ([P₆₆₆₁₄][Dec]) Co_aq Co²⁺ (aq) CoCl4 [CoCl₄]²⁻ (Anionic Complex) Co_aq->CoCl4 + 4Cl⁻ Ni_aq Ni²⁺ (aq) Ni_hydrated [Ni(H₂O)₆]²⁺ (Cationic Complex) Ni_aq->Ni_hydrated + 6H₂O HCl_aq H⁺ + Cl⁻ P6_CoCl4 2[P₆₆₆₁₄]⁺[CoCl₄]²⁻ (Extracted Complex) CoCl4->P6_CoCl4 Extraction (Anion Exchange) Ni_hydrated->Ni_aq Remains in Aqueous Phase P6_Dec_H [P₆₆₆₁₄]⁺[Dec-H] (Protonated IL) experimental_workflow cluster_Preparation Preparation cluster_Extraction Extraction cluster_Analysis Analysis & Products cluster_Stripping Stripping Aqueous_Feed Prepare Aqueous Feed (Co²⁺, Ni²⁺ in >6M HCl) Mix 1. Mix Aqueous & IL Phases (1:1 ratio, 1500 rpm) Aqueous_Feed->Mix IL_Phase Prepare IL Phase ([P₆₆₆₁₄][Dec]) Pre_Equilibrate Pre-equilibrate IL with >6M HCl IL_Phase->Pre_Equilibrate Pre_Equilibrate->Mix Separate 2. Separate Phases (Centrifuge) Mix->Separate Raffinate Aqueous Raffinate (Ni²⁺-rich) Separate->Raffinate Loaded_IL Loaded IL (Co²⁺-rich) Separate->Loaded_IL Strip_Mix 3. Mix Loaded IL with Deionized Water Loaded_IL->Strip_Mix Strip_Separate 4. Separate Phases Strip_Mix->Strip_Separate Final_Co Aqueous Product (Purified Co²⁺) Strip_Separate->Final_Co Regen_IL Regenerated IL Strip_Separate->Regen_IL

References

Technical Support Center: Water Content Analysis in Hydrophobic Ionic Liquids via Karl Fischer Titration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for determining the water content of hydrophobic ionic liquids using Karl Fischer (KF) titration.

Troubleshooting Guide

Unstable or drifting endpoints, inaccurate results, and poor reproducibility are common issues encountered during the Karl Fischer titration of hydrophobic ionic liquids. This guide provides a systematic approach to troubleshooting these problems.

Diagram: Troubleshooting Workflow

Karl_Fischer_Troubleshooting start High/Unstable Drift or Inaccurate Results check_leaks Check for System Leaks start->check_leaks check_reagents Evaluate KF Reagents & Solvent check_leaks->check_reagents No Leaks resolve_leaks Seal leaks (septa, tubing, glassware) check_leaks->resolve_leaks Leaks Found check_sample_prep Review Sample Handling & Preparation check_reagents->check_sample_prep Reagents OK replace_reagents Replace reagents/solvent check_reagents->replace_reagents Reagents Expired/ Contaminated check_electrode Inspect and Clean Electrode check_sample_prep->check_electrode Sample Prep OK optimize_prep Optimize sample dissolution/extraction check_sample_prep->optimize_prep Incomplete Dissolution/ Slow Water Release side_reactions Investigate Potential Side Reactions check_electrode->side_reactions Electrode OK clean_electrode Clean or replace electrode check_electrode->clean_electrode Electrode Fouled/ Damaged instrument_calibration Verify Instrument Calibration side_reactions->instrument_calibration No Side Reactions adjust_method Adjust pH or use specialized reagents side_reactions->adjust_method Side Reactions Identified recalibrate Recalibrate instrument instrument_calibration->recalibrate Calibration Failed end Accurate & Stable Titration instrument_calibration->end Calibration OK resolve_leaks->end replace_reagents->end optimize_prep->end clean_electrode->end adjust_method->end recalibrate->end

Caption: Troubleshooting workflow for Karl Fischer titration of hydrophobic ionic liquids.

Frequently Asked Questions (FAQs)

1. Why is my endpoint drifting or unstable?

An unstable endpoint or high background drift can be caused by several factors:

  • System Leaks: Atmospheric moisture entering the titration cell is a common cause. Check all seals, septa, and tubing connections for leaks.[1] Worn-out septa are a frequent source of leaks and should be replaced regularly.

  • Contaminated or Exhausted Reagents: The Karl Fischer reagents and solvent have a finite capacity for water. If the solvent is saturated or the reagent is old, it can lead to a high drift.[1]

  • Incomplete Sample Dissolution: If the hydrophobic ionic liquid is not fully dissolved in the KF solvent, the release of water will be slow and erratic, causing a drifting endpoint.[2]

  • Side Reactions: Certain impurities or the ionic liquid itself might react with the KF reagents, either consuming or producing water, which leads to unstable endpoints.

2. The measured water content is lower/higher than expected. What could be the cause?

  • Inaccurate Titer Value: The titer of the volumetric KF reagent can change over time. Frequent titer determination using a certified water standard is crucial for accurate results.

  • Improper Sample Handling: Hydrophobic ionic liquids can be hygroscopic. Inadequate handling and storage can lead to the absorption of atmospheric moisture, resulting in erroneously high water content readings.

  • Side Reactions: As mentioned, side reactions can interfere with the stoichiometry of the Karl Fischer reaction, leading to inaccurate results. For instance, if a side reaction produces water, the measured water content will be artificially high.

  • Incorrect Sample Size: Using a sample size that is too small can increase the relative error of the measurement. Conversely, a sample size that is too large can deplete the reagent before the titration is complete.

3. Which Karl Fischer method should I use: volumetric or coulometric?

The choice between volumetric and coulometric Karl Fischer titration depends on the expected water content of your hydrophobic ionic liquid:

  • Volumetric Titration: This method is best suited for samples with a water content ranging from 100 ppm to 100%.[3] It involves adding a KF reagent of a known concentration (titer) to the sample until the endpoint is reached.

  • Coulometric Titration: This technique is ideal for samples with very low water content, typically from 1 ppm to 5%.[3][4][5] In this method, iodine is generated electrochemically in the titration cell, and the amount of water is determined from the total charge required for the reaction.

4. My hydrophobic ionic liquid is very viscous. How does this affect the analysis?

High viscosity can pose challenges for accurate water determination:

  • Difficulty in Handling and Dispensing: Viscous samples can be difficult to accurately weigh and transfer into the titration cell. Using a positive displacement pipette or a syringe with a wide-gauge needle can help.

  • Slow Dissolution and Water Release: A viscous sample will dissolve more slowly in the KF solvent, leading to prolonged titration times and potentially incomplete water extraction. Vigorous stirring and the use of a co-solvent can improve dissolution.

5. How do I choose the right solvent for my hydrophobic ionic liquid?

While methanol (B129727) is a common solvent in Karl Fischer titration, it may not be suitable for all hydrophobic ionic liquids due to poor solubility.[2] Consider the following:

  • Co-solvents: For ionic liquids that do not dissolve well in methanol, a co-solvent can be added. Chloroform (B151607), toluene, or specialized commercial solvents can enhance the solubility of hydrophobic substances.[6][7]

  • Methanol-free Reagents: In some cases, methanol can participate in side reactions. Methanol-free KF reagents based on other alcohols, such as ethanol, are available.[6]

Experimental Protocols

General Protocol for Volumetric Karl Fischer Titration of a Hydrophobic Ionic Liquid

This protocol provides a general procedure. Specific parameters may need to be optimized based on the ionic liquid being analyzed and the KF titrator being used.

1. Reagent and Instrument Preparation:

  • Fill the titrator burette with a one-component Karl Fischer titrant (e.g., Composite 5).

  • Add a suitable solvent to the titration vessel. For hydrophobic ionic liquids, a mixture of methanol and a co-solvent like chloroform or a specialized commercial solvent is recommended to ensure complete dissolution.

  • Condition the solvent by running a pre-titration to neutralize any residual water in the vessel and solvent until a stable, low drift is achieved.

2. Titer Determination:

  • Accurately weigh a suitable amount of a certified water standard (e.g., sodium tartrate dihydrate) and add it to the conditioned titration cell.

  • Start the titration. The titrator will dispense the KF reagent until the endpoint is reached.

  • The titer is automatically calculated by the instrument. It is recommended to perform the titer determination in triplicate and use the average value.

3. Sample Analysis:

  • Accurately weigh an appropriate amount of the hydrophobic ionic liquid sample directly into the conditioned titration vessel. For viscous liquids, use a syringe and determine the sample weight by difference.

  • Ensure the sample dissolves completely with vigorous stirring.

  • Start the titration. The instrument will titrate the sample to the endpoint.

  • The water content is then calculated based on the volume of titrant consumed, the titer of the reagent, and the sample weight.

4. System Cleaning:

  • After a series of measurements, empty and clean the titration vessel and electrode according to the manufacturer's instructions.

Diagram: Key Components of a Volumetric Karl Fischer Titrator

KF_Titrator titrator Karl Fischer Titrator Control Unit & Display burette Burette Titrant Reservoir titrator:port->burette Controls Titrant Addition vessel Titration Vessel Solvent + Sample burette->vessel Dispenses Titrant electrode Double Platinum Electrode Endpoint Detection vessel->electrode:detection electrode:detection->titrator:port Sends Signal stirrer Magnetic Stirrer Stirring stirrer->vessel:stir Ensures Homogeneity

Caption: Key components and their interactions in a volumetric Karl Fischer titrator setup.

Data Presentation

The water solubility in hydrophobic ionic liquids is influenced by the nature of both the cation and the anion, as well as the alkyl chain length on the cation.

Table 1: Mutual Solubility of Water in Various Hydrophobic Ionic Liquids at 298.15 K

Ionic LiquidCationAnionWater Content (mol fraction, xₙ)Water Content (ppm)
1-Butyl-3-methylimidazolium hexafluorophosphate[C₄mim]⁺[PF₆]⁻0.231~41,580
1-Hexyl-3-methylimidazolium hexafluorophosphate[C₆mim]⁺[PF₆]⁻0.175~31,500
1-Octyl-3-methylimidazolium hexafluorophosphate[C₈mim]⁺[PF₆]⁻0.138~24,840
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide[C₄mim]⁺[Tf₂N]⁻0.134~24,120
1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide[C₆mim]⁺[Tf₂N]⁻0.083~14,940
1-Octyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide[C₈mim]⁺[Tf₂N]⁻0.059~10,620

Data sourced from studies on the mutual solubilities of ionic liquids and water.[8]

Note: The ppm values are approximate and calculated based on the molar masses of the respective ionic liquids and water for illustrative purposes. The original data is presented as mole fraction.

References

Validation & Comparative

A Comparative Guide to Trihexyltetradecylphosphonium and Imidazolium Ionic Liquids for Fuel Desulfurization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking efficient and green solutions for fuel desulfurization, this guide provides an objective comparison of two prominent classes of ionic liquids (ILs): trihexyltetradecylphosphonium-based ([P₆₆₆₁₄]⁺) and imidazolium-based ([CₙC₁im]⁺) ILs. This comparison is supported by experimental data to inform the selection of the most suitable solvent for extractive desulfurization (EDS).

The removal of sulfur compounds from liquid fuels is a critical process in the refining industry to meet stringent environmental regulations and prevent catalyst poisoning. Ionic liquids have emerged as promising green solvents for this purpose due to their negligible vapor pressure, high thermal stability, and tunable properties. Among the vast array of available ILs, phosphonium (B103445) and imidazolium-based cations are the most extensively studied for desulfurization applications.

Performance Comparison: Phosphonium vs. Imidazolium (B1220033) Ionic Liquids

This compound-based ILs have demonstrated significant potential for extractive desulfurization, often exhibiting advantages over their more traditional imidazolium counterparts. Phosphonium ILs are noted for their high production rates and commendable green characteristics.[1] Furthermore, they tend to possess greater thermal and chemical stability compared to many imidazolium-based ILs.[2]

Extractive Desulfurization Efficiency

The primary measure of an ionic liquid's performance in this application is its ability to extract sulfur-containing compounds from fuel. The following tables summarize the performance of various this compound and imidazolium ionic liquids in the extractive desulfurization of model fuels.

Ionic Liquid (this compound-based)Sulfur CompoundDesulfurization Efficiency (%)Temperature (°C)Time (min)IL:Fuel Mass RatioReference
[THTDP]BrDibenzothiophene (DBT)88.530301:1[1]
[THTDP]ClDibenzothiophene (DBT)81.530301:1[2]
[THTDP][D2EHP]Dibenzothiophene (DBT)6335301:1[3][4]
[THTDP][PF₆]Dibenzothiophene (DBT)73.0230301:1[5]
ZIF-8/[THTDP][BTI]Dibenzothiophene (DBT)73.1Ambient--[6]
ZIF-8/[THTDP][BTI]Benzothiophene (BT)70.0Ambient--[6]
ZIF-8/[THTDP][BTI]Thiophene (T)61.5Ambient--[6]
Ionic Liquid (Imidazolium-based)Sulfur CompoundDesulfurization Efficiency (%)Temperature (°C)Time (min)IL:Fuel Mass RatioReference
[BMIM]ClDibenzothiophene (DBT)8130301:1[5]
[Hpy][N(CN)₂]Dibenzothiophene (DBT)~62---
[Hpy][N(CN)₂]Benzothiophene (BT)~67---[7]
[DBU][Im]4,6-DMDBT79.2Room Temp10-[8]
[DBU][Im]Dibenzothiophene (DBT)68.4Room Temp10-[8]
[TMG][Im]4,6-DMDBT69.4Room Temp10-[8]
[TMG][Im]Dibenzothiophene (DBT)57Room Temp10-[8]
[BMIM]PF₆Sulfur (in diesel)Reduces from 5.43% to 2.91%-101:1 (v/v)

Note: [THTDP] represents this compound. The specific anions are Bromide (Br), Chloride (Cl), bis(2-ethylhexyl) phosphate (B84403) (D2EHP), Hexafluorophosphate (PF₆), and bis(trifluoromethylsulfonyl)imide (BTI). [BMIM] is 1-Butyl-3-methylimidazolium, [Hpy] is 1-Hexyl-pyridinium, [DBU] is 1,8-diazabicyclo[5.4.0]undec-7-ene, and [TMG] is 1,1,3,3-tetramethylguanidine.

Recyclability and Regeneration

A key advantage of using ionic liquids is their potential for regeneration and reuse, which is crucial for the economic viability of the desulfurization process. Studies have shown that this compound bromide ([THTDP]Br) can be reclaimed and reused for up to 10 cycles without a significant reduction in sulfur removal efficiency.[1] Similarly, other phosphonium-based ILs have been shown to be reusable for at least five cycles.[3] The regeneration of imidazolium-based ILs is also feasible, often through processes like evaporation at reduced pressure to remove absorbed water and other impurities.[9]

Experimental Protocols

The data presented in this guide are derived from studies employing standardized experimental procedures for extractive desulfurization. A typical workflow is as follows:

  • Preparation of Model Fuel: A model fuel is prepared by dissolving a known concentration of a specific sulfur compound (e.g., dibenzothiophene, benzothiophene, thiophene) in a sulfur-free organic solvent, such as n-dodecane.

  • Extraction Process: A measured amount of the ionic liquid is mixed with the model fuel in a sealed vessel. The mixture is then agitated at a specific temperature for a predetermined duration to facilitate the extraction of the sulfur compounds into the ionic liquid phase.

  • Phase Separation: After extraction, the mixture is centrifuged to ensure complete separation of the fuel phase (upper layer) and the ionic liquid phase (lower layer).

  • Sulfur Content Analysis: The sulfur concentration in the treated fuel phase is determined using analytical techniques such as gas chromatography with a flame ionization detector (GC-FID) or a sulfur-specific detector.

  • Desulfurization Efficiency Calculation: The efficiency of sulfur removal is calculated based on the initial and final sulfur concentrations in the fuel.

  • Ionic Liquid Regeneration: The spent ionic liquid is subjected to a regeneration process, which may involve washing with a suitable solvent to remove the extracted sulfur compounds, followed by drying under vacuum.

Visualizing the Process and Logic

To better understand the experimental workflow and the underlying principles, the following diagrams are provided.

Extractive_Desulfurization_Workflow A Preparation of Model Fuel (Sulfur compound in n-dodecane) B Mixing of Model Fuel and Ionic Liquid A->B C Extraction (Agitation at controlled temperature and time) B->C D Phase Separation (Centrifugation) C->D E Analysis of Treated Fuel (e.g., GC-FID) D->E Treated Fuel G Spent Ionic Liquid D->G Sulfur-rich IL F Calculation of Desulfurization Efficiency E->F H Regeneration of Ionic Liquid (e.g., Washing, Drying) G->H I Reused Ionic Liquid H->I I->B Recycle Desulfurization_Mechanism cluster_before Before Extraction cluster_after After Extraction IL Ionic Liquid ([P₆₆₆₁₄]⁺ or [CₙC₁im]⁺) Complex IL-Sulfur Complex IL->Complex π-π, H-bonding, van der Waals forces S Sulfur Compound (e.g., DBT) S->Complex Fuel Fuel Phase (Hydrocarbons) IL_Phase Ionic Liquid Phase

References

The Anion's Influence: A Comparative Guide to Trihexyltetradecylphosphonium-Based Ionic Liquids for Metal Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of anion in trihexyltetradecylphosphonium-based ionic liquids (ILs) is a critical determinant of efficiency and selectivity in metal extraction. This guide provides a comparative analysis of various anions, supported by experimental data, to inform the selection of the most suitable IL for specific applications.

The this compound cation, [P₆₆₆₁₄]⁺, forms the foundation of a versatile class of ionic liquids. However, the anion paired with this cation dictates the dominant extraction mechanism and, consequently, the affinity for different metal ions. This guide explores the performance of several common anions, including chloride (Cl⁻), bromide (Br⁻), nitrate (B79036) (NO₃⁻), decanoate (B1226879) ([C₉H₁₉COO]⁻), and 3-hydroxy-2-naphthoate, in the extraction of a range of metals.

Comparative Performance of Anions

The extraction efficiency of this compound-based ionic liquids is highly dependent on the nature of the anion and the composition of the aqueous phase, particularly the acid concentration. The following tables summarize the quantitative data from various studies, showcasing the performance of different anions in metal extraction.

AnionTarget Metal(s)Aqueous PhaseExtraction Efficiency (%)Reference
Chloride (Cl⁻) Fe(III)8.5 - 9 M HCl>99.98[1]
Co(II)8.5 - 9 M HClHigh[1]
Cu(II)High HClHigh[1]
Mn(II)High HClHigh[1]
Zn(II)High HClHigh[1]
Ni(II)High HClLow[1]
Rare EarthsHigh HClVery Low[1]
Nitrate (NO₃⁻) Samarium(III)Concentrated NH₄NO₃>99[2]
Lanthanum(III)Concentrated Ni(NO₃)₂>99[2]
Cobalt(II)Concentrated Sm(NO₃)₃Low[2]
Nickel(II)Concentrated La(NO₃)₃Low[2]
Decanoate Co(II)>6 M HClHigh[3][4]
Ni(II)>6 M HClModerate[3][4]
Co(II)Pure water (pH 5.7)52.7[3]
Ni(II)Pure water (pH 5.7)41.9[3]
3-hydroxy-2-naphthoate Ce(III)pH 2.5≥96 (after 24h)[5]
Nd(III)pH 2.5≥96 (after 24h)[5]
Lu(III)pH 2.5≥96 (after 24h)[5]
La(III)pH 2.588.8 (after 24h)[5]
Ho(III)pH 2.562.3 (after 24h)[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature, providing a basis for reproducible research.

General Solvent Extraction Procedure

A common experimental workflow for metal extraction using this compound-based ionic liquids is as follows:

G cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_stripping Stripping (Optional) Aqueous_Phase Aqueous Phase Preparation (Metal Salt + Acid/Salt) Mixing Mixing of Phases (Vigorous Stirring) Aqueous_Phase->Mixing IL_Phase Ionic Liquid Phase (Undiluted [P₆₆₆₁₄][X]) IL_Phase->Mixing Separation Phase Separation (Centrifugation) Mixing->Separation Aqueous_Sample Aqueous Phase Sampling Separation->Aqueous_Sample Stripping_Agent Contact with Stripping Agent (e.g., Water, Acid, Complexing Agent) Separation->Stripping_Agent Loaded IL Phase Metal_Analysis Metal Concentration Analysis (e.g., ICP-OES, AAS) Aqueous_Sample->Metal_Analysis Metal_Recovery Metal Recovery from Stripping Solution Stripping_Agent->Metal_Recovery IL_Regeneration Ionic Liquid Regeneration Stripping_Agent->IL_Regeneration

Caption: General workflow for metal extraction using ionic liquids.

Detailed Protocol for [P₆₆₆₁₄][Cl] Extraction:

  • Extraction: Equal volumes of the undiluted this compound chloride ([P₆₆₆₁₄][Cl]) and the aqueous feed solution containing the metal chlorides and hydrochloric acid are mixed.[1] The mixture is stirred vigorously (e.g., 600 rpm) for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 60°C).[1]

  • Phase Separation: The two phases are separated by centrifugation (e.g., 2800 rpm for 10 minutes).[1]

  • Analysis: The metal concentration in the aqueous phase is determined by a suitable analytical technique such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS).

  • Stripping: For cobalt, the loaded ionic liquid phase is washed multiple times with deionized water.[1] For iron, which binds more strongly, stripping is achieved by using a complexing agent like ethylenediaminetetraacetic acid (EDTA) at an adjusted pH.[1]

Detailed Protocol for [P₆₆₆₁₄][Decanoate] Extraction:

  • Pre-equilibration: The ionic liquid phase is pre-equilibrated with the same concentration of HCl or NaCl as the aqueous feed for one hour.[3]

  • Extraction: 2.0 mL of the aqueous solution (containing metal chlorides and HCl/NaCl) and 2.0 mL of the pre-equilibrated ionic liquid are stirred at high speed (e.g., 1500 rpm) for a duration ranging from 1 to 60 minutes at a controlled temperature (e.g., 25°C).[3]

  • Phase Separation and Analysis: Similar to the chloride system, phases are separated, and the aqueous phase is analyzed for metal content.

Extraction Mechanisms: The Role of the Anion

The choice of anion fundamentally alters the mechanism of metal extraction. This can be broadly categorized into two main pathways: anion exchange and coordination/ion-pair formation.

G cluster_anion_exchange Anion Exchange Mechanism cluster_coordination Coordination/Ion-Pair Mechanism Anion_Exchange [P₆₆₆₁₄]⁺[X]⁻ (IL) + [MClₙ]⁽ⁿ⁻ᵐ⁾⁻ (aq) ⇌ [P₆₆₆₁₄]⁺[MClₙ]⁽ⁿ⁻ᵐ⁾⁻ (IL) + [X]⁻ (aq) Anion_Exchange_Note Dominant with Cl⁻, Br⁻, NO₃⁻ Requires formation of anionic metal complexes in aqueous phase. Coordination m[P₆₆₆₁₄]⁺[A]⁻ (IL) + Mᵐ⁺ (aq) ⇌ [M(A)ₘ] (IL) + m[P₆₆₆₁₄]⁺ (aq) Coordination_Note Dominant with carboxylates (e.g., Decanoate) Anion directly coordinates with the metal cation.

Caption: Dominant metal extraction mechanisms based on the IL anion.

Anion Exchange Mechanism:

With anions such as chloride, bromide, and nitrate, the extraction proceeds primarily through an anion exchange mechanism.[3] In this process, a negatively charged metal complex formed in the aqueous phase (e.g., [CoCl₄]²⁻ in concentrated HCl) is exchanged with the anion of the ionic liquid.[3] This mechanism is highly effective for transition metals that readily form stable anionic complexes in concentrated acid solutions.[1][3] The efficiency of this process is therefore strongly dependent on the concentration of the acid or salt in the aqueous phase, which promotes the formation of these extractable metal complexes.[3]

Coordination/Ion-Pair Formation:

In contrast, ionic liquids with carboxylate anions like decanoate operate through a coordination or ion-pair formation mechanism, especially at lower acid concentrations.[3][6] The carboxylate group of the anion can directly coordinate with the metal cation, leading to the extraction of a neutral metal-anion complex into the ionic liquid phase.[6] In highly acidic solutions, the decanoate anion can become protonated, and the extraction may then also involve the formation of metal-chloro complexes, indicating a potential shift or combination of mechanisms.[3]

Conclusion

The selection of the anion for this compound-based ionic liquids is a strategic choice that directly impacts the performance of metal extraction processes. For the selective removal of transition metals from rare earths, chloride-based ILs in highly acidic media have proven to be exceptionally effective.[1] Nitrate-containing ILs, on the other hand, show high selectivity for rare earth elements over transition metals in concentrated nitrate solutions.[2] Carboxylate-based ILs, such as those with decanoate, offer a different extraction mechanism that can be tuned by adjusting the pH of the aqueous phase, providing versatility for various separation challenges.[3] This guide provides a foundational understanding and practical data to aid researchers in navigating the selection of ionic liquids for their specific metal extraction and purification needs.

References

Validating the Molecular Identity of Trihexyltetradecylphosphonium Chloride: A Comparative Guide to FTIR and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate characterization of ionic liquids such as trihexyltetradecylphosphonium chloride is paramount for ensuring purity, consistency, and performance in various applications. This guide provides a detailed comparison of two primary analytical techniques, Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of this compound. We present supporting experimental data, detailed methodologies, and a comparative look at alternative characterization techniques.

Introduction to Spectroscopic Validation

This compound chloride ([P₆₆₆₁₄]Cl), a quaternary phosphonium (B103445) salt, is a versatile ionic liquid utilized in diverse fields including catalysis, extraction, and as a component in drug delivery systems. Its long alkyl chains impart unique solubility and thermal properties. Accurate confirmation of its chemical structure and the absence of impurities are critical for reproducible research and development. FTIR and NMR spectroscopy are powerful, non-destructive techniques that provide detailed molecular information, making them indispensable tools for the characterization of [P₆₆₆₁₄]Cl.

FTIR Spectroscopy: Probing Molecular Vibrations

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A common and convenient method for analyzing liquid samples like ionic liquids is Attenuated Total Reflectance (ATR)-FTIR.

  • Sample Preparation: A small drop of this compound chloride is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). No further sample preparation is typically required.

  • Data Acquisition: The spectrum is recorded over a spectral range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹. To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.

  • Data Processing: The resulting spectrum is background-corrected using a spectrum of the clean, empty ATR crystal.

Spectral Interpretation

The FTIR spectrum of this compound chloride is characterized by several key absorption bands corresponding to the vibrations of its hydrocarbon chains and the phosphonium core.

Wavenumber (cm⁻¹)AssignmentVibrational Mode
~2955, ~2924, ~2854C-H (alkyl chains)Asymmetric and symmetric stretching
~1465C-H (alkyl chains)Bending (scissoring)
~1377C-H (alkyl chains)Bending (umbrella)
~722P-CStretching

Table 1: Key FTIR peak assignments for this compound chloride.

NMR Spectroscopy: A Window into the Atomic Nuclei

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (e.g., ¹H, ¹³C, ³¹P) within a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, the precise connectivity and structure of the molecule can be elucidated.

Experimental Protocol: ¹H, ¹³C, and ³¹P NMR
  • Sample Preparation: Approximately 10-20 mg of this compound chloride is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

    • ¹H NMR: Standard pulse sequences are used to obtain the proton spectrum.

    • ¹³C NMR: Proton-decoupled pulse sequences are employed to simplify the spectrum and enhance sensitivity.

    • ³¹P NMR: A proton-decoupled pulse sequence is used, and chemical shifts are referenced to an external standard of 85% H₃PO₄.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, and the resulting spectra are phased and baseline corrected.

Spectral Interpretation

The NMR spectra of this compound chloride provide complementary information to confirm its structure.

NucleusChemical Shift (ppm)Assignment
¹H ~2.2 - 2.4-P-CH₂ - (protons alpha to phosphorus)
~1.4 - 1.6-CH₂ - (bulk methylene (B1212753) groups in alkyl chains)
~0.8 - 0.9-CH₃ (terminal methyl groups)
¹³C ~30 - 32Alkyl chain carbons
~22 - 23Alkyl chain carbons
~14Terminal methyl carbons
³¹P ~33.29P ⁺ (phosphonium center)[1]

Table 2: Expected NMR chemical shifts for this compound chloride.

Comparative Analysis and Workflow

Both FTIR and NMR are essential for a comprehensive validation of this compound chloride. FTIR offers a rapid and straightforward method to confirm the presence of key functional groups, making it an excellent screening tool. NMR, on the other hand, provides a detailed structural elucidation, confirming the connectivity of the atoms and the overall molecular architecture.

validation_workflow cluster_ftir FTIR Analysis cluster_nmr NMR Analysis ftir_sample Sample Preparation (Neat Liquid on ATR) ftir_acquire Data Acquisition (4000-400 cm⁻¹) ftir_sample->ftir_acquire ftir_process Data Processing (Background Correction) ftir_acquire->ftir_process ftir_interpret Spectral Interpretation (Functional Group ID) ftir_process->ftir_interpret validation Structural Validation ftir_interpret->validation nmr_sample Sample Preparation (Dissolve in Deuterated Solvent) nmr_acquire Data Acquisition (¹H, ¹³C, ³¹P) nmr_sample->nmr_acquire nmr_process Data Processing (Fourier Transform) nmr_acquire->nmr_process nmr_interpret Spectral Interpretation (Structural Elucidation) nmr_process->nmr_interpret nmr_interpret->validation start This compound Chloride Sample cluster_ftir cluster_ftir start->cluster_ftir cluster_nmr cluster_nmr start->cluster_nmr

Validation workflow for this compound chloride.

Alternative Characterization Techniques

While FTIR and NMR are the primary methods for structural validation, other techniques can provide valuable information about the physical and thermal properties of this compound chloride.

TechniqueInformation ProvidedTypical Values for [P₆₆₆₁₄]Cl
Thermogravimetric Analysis (TGA) Thermal stability, decomposition temperature.Onset of decomposition ~320 °C (under N₂).[1]
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg), melting point.Low Tg, characteristic of ionic liquids.[2][3]
X-ray Diffraction (XRD) Information on the liquid structure and ordering.Evidence of nanoscale segregation of polar and non-polar domains.[4]

Table 3: Alternative techniques for the characterization of this compound chloride.

The choice of analytical technique depends on the specific information required. For routine quality control, FTIR may be sufficient. For detailed structural confirmation and purity assessment, a combination of FTIR and multinuclear NMR is recommended. Thermal analysis techniques like TGA and DSC are crucial for understanding the material's behavior at different temperatures, which is vital for many applications.

characterization_methods cluster_primary Primary Structural Validation cluster_alternative Alternative/Complementary Techniques FTIR FTIR (Functional Groups) NMR NMR (¹H, ¹³C, ³¹P) (Connectivity) TGA TGA (Thermal Stability) DSC DSC (Phase Transitions) XRD XRD (Liquid Structure) compound Trihexyltetradecyl- phosphonium Chloride compound->FTIR compound->NMR compound->TGA compound->DSC compound->XRD

Spectroscopic and thermal analysis methods.

Conclusion

The robust characterization of this compound chloride is essential for its successful application in research and development. FTIR and NMR spectroscopy serve as the cornerstones of this process, providing unambiguous confirmation of the molecular structure. FTIR offers a rapid assessment of functional groups, while multinuclear NMR delivers a detailed map of the atomic connectivity. Complementary techniques such as TGA, DSC, and XRD provide further insights into the material's thermal properties and liquid-state organization. By employing a multi-technique approach, researchers can ensure the quality and consistency of their materials, leading to more reliable and reproducible scientific outcomes.

References

Phosphonium Ionic Liquids in Enhanced Oil Recovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of phosphonium-based ionic liquids against other chemical alternatives for enhanced oil recovery (EOR), supported by experimental data and detailed protocols.

The quest for maximizing hydrocarbon recovery from mature reservoirs has propelled the development of advanced Enhanced Oil Recovery (EOR) technologies. Among these, chemical EOR methods, which involve the injection of specific chemical formulations to alter fluid and rock properties, have shown significant promise. Recently, a class of compounds known as ionic liquids (ILs) has garnered considerable attention for their potential to overcome some of the limitations of conventional chemical EOR agents, such as surfactants and polymers. This guide provides a comparative analysis of phosphonium-based ionic liquids, a subclass of ILs, and their performance in EOR applications, with a focus on experimental data and methodologies for researchers, scientists, and professionals in the energy sector.

Performance Comparison: Phosphonium (B103445) Ionic Liquids vs. Alternatives

Phosphonium ionic liquids, characterized by a central phosphorus atom in their cation, have demonstrated several advantageous properties for EOR. These include high thermal stability, tunable solvency, and surface activity. This section compares the performance of phosphonium ILs with ammonium-based ILs and conventional surfactants based on key EOR metrics.

Interfacial Tension (IFT) Reduction

A critical parameter for mobilizing trapped oil is the reduction of interfacial tension between the injected fluid and the crude oil. Lower IFT facilitates the formation of emulsions and the displacement of oil from pore spaces.

Chemical AgentTypeConcentration (ppm)Brine SalinityTemperature (°C)Initial IFT (mN/m)Final IFT (mN/m)Reference
[P₄₄₄₁₄]Cl Phosphonium IL4000 (+ 5000 ppm NaOH)4 wt% NaClRoom Temp.19.20.1[1]
Ammoeng 102 Ammonium IL50010% and 20% (w/w)Not SpecifiedNot SpecifiedExponential DecreaseNot Specified
Sodium Dodecyl Sulfate (SDS) Anionic Surfactant9.8 x 10⁻³ mol dm⁻³ (CMC)Not SpecifiedNot Specified29.14.0[2]
1-dodecyl-3-methylimidazolium chloride ([C₁₂mim][Cl]) Imidazolium IL9.4 x 10⁻³ mol dm⁻³ (CMC)Not SpecifiedNot Specified29.19.7[2]

Note: [P₄₄₄₁₄]Cl refers to tributyl(tetradecyl)phosphonium chloride.

Oil Recovery in Core Flooding Experiments

Core flooding tests are laboratory experiments that simulate the displacement of oil from a reservoir rock sample (core) by an injected fluid. The additional oil recovered beyond conventional waterflooding is a key indicator of an EOR agent's effectiveness.

Chemical AgentCore TypeSalinityTemperature (°C)Additional Oil Recovery (% OOIP)Reference
[P₄₄₄₁₄]Cl Not Specified4 wt% NaClRoom Temp.~8[1]
Ammoeng 102 Berea Sandstone10% and 20% (w/w)Not Specified3 - 4.5Not Specified
Anionic/Cationic Surfactant Blend Not SpecifiedSeawater25Not Specified (Low IFT achieved)Not Specified
Chelating Agents (EDTA/HEDTA) Berea Sandstone & Indiana LimestoneSeawater100up to 23[3]

% OOIP: Percentage of Original Oil in Place

Thermal Stability

The ability of a chemical to withstand harsh reservoir conditions, particularly high temperatures, is crucial for its successful application in EOR. Phosphonium ILs generally exhibit higher thermal stability compared to their ammonium-based counterparts.

Ionic Liquid TypeOnset Decomposition Temperature (°C)Key FindingsReference
Phosphonium-based >300Generally more thermally stable than nitrogen-based ILs.Not Specified
Ammonium-based <220Lower thermal stability compared to phosphonium analogs.Not Specified

Experimental Protocols

Detailed and standardized experimental procedures are essential for the reliable evaluation and comparison of EOR chemicals. This section outlines the methodologies for key experiments.

Synthesis of Trihexyl(tetradecyl)phosphonium Chloride ([P₆,₆,₆,₁₄]Cl)

A common phosphonium ionic liquid studied for EOR applications is trihexyl(tetradecyl)phosphonium chloride. A general synthesis procedure is as follows:

  • Reaction Setup: In a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, add one equivalent of 1-chlorotetradecane (B127486) to trihexylphosphine.

  • Reaction Conditions: Heat the mixture to 140°C and stir for 12 hours.[4]

  • Purification: After the reaction is complete, perform vacuum stripping to remove any volatile components, such as unreacted starting materials and potential side products.[4] The final product is typically a clear, pale yellow liquid.[4]

Interfacial Tension (IFT) Measurement

The pendant drop method is a widely used technique for determining the IFT between two immiscible liquids.

  • Apparatus: A goniometer/tensiometer equipped with a light source, a camera, and a temperature-controlled cell.

  • Procedure:

    • Fill the optical glass cuvette with the denser phase (e.g., brine or IL solution).

    • A drop of the less dense phase (e.g., crude oil) is formed at the tip of a needle immersed in the bulk phase.

    • The shape of the drop is determined by the balance between gravitational forces and surface tension.

    • The instrument's software analyzes the drop shape and calculates the IFT based on the Young-Laplace equation.

    • Measurements are typically performed at reservoir-relevant temperatures and pressures.

Core Flooding Test

This experiment evaluates the ability of an EOR fluid to displace oil from a porous rock matrix.

  • Core Preparation:

    • A cylindrical core sample (e.g., Berea sandstone or Indiana limestone) is cleaned, dried, and its porosity and permeability are determined.[3]

    • The core is then saturated with brine, followed by crude oil to establish initial water and oil saturations.

  • Experimental Setup: The core is placed in a core holder, and confining pressure is applied to simulate reservoir conditions. The setup includes pumps for fluid injection, pressure transducers, and a system for collecting and analyzing the produced fluids.[3]

  • Flooding Sequence:

    • Primary Recovery (Waterflooding): Brine is injected into the core at a constant rate until no more oil is produced. This establishes the baseline for comparison.

    • Tertiary Recovery (Chemical Flooding): The phosphonium ionic liquid solution (or other EOR agent) is injected into the core.

    • Post-flush: Brine is injected again to displace the chemical slug and any mobilized oil.

  • Data Analysis: The volume of oil and water produced is continuously monitored. The additional oil recovery is calculated as a percentage of the original oil in place.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

TGA is used to determine the thermal stability of the ionic liquids.

  • Apparatus: A thermogravimetric analyzer.

  • Procedure:

    • A small sample of the ionic liquid is placed in a sample pan.

    • The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

    • The instrument continuously measures the weight of the sample as a function of temperature.

  • Data Analysis: The onset decomposition temperature is identified as the temperature at which significant weight loss begins.

Visualizing Mechanisms and Workflows

To better understand the processes involved in phosphonium IL-based EOR, the following diagrams illustrate key concepts and experimental procedures.

EOR_Mechanism cluster_reservoir Reservoir Rock cluster_effects Interfacial Effects Trapped_Oil Trapped Oil Globules Pore_Throat Pore Throat PIL_Solution Phosphonium IL Solution Injection IFT_Reduction Interfacial Tension Reduction PIL_Solution->IFT_Reduction Lowers Wettability_Alteration Wettability Alteration (More Water-Wet) PIL_Solution->Wettability_Alteration Promotes Oil_Mobilization Oil Mobilization and Displacement IFT_Reduction->Oil_Mobilization Wettability_Alteration->Oil_Mobilization Enhanced_Recovery Enhanced Oil Recovery Oil_Mobilization->Enhanced_Recovery

Mechanism of Phosphonium ILs in EOR.

Core_Flooding_Workflow A Core Preparation (Clean, Dry, Saturate) B Initial Saturation (So, Swi) A->B C Primary Recovery (Waterflooding) B->C D Residual Oil Saturation (Sor) C->D E Tertiary Recovery (Phosphonium IL Injection) D->E F Post-flush (Brine Injection) E->F G Measure Additional Oil Recovery F->G

Core Flooding Experimental Workflow.

Property_Relationship PIL_Structure Phosphonium IL Structure Thermal_Stability High Thermal Stability PIL_Structure->Thermal_Stability IFT_Reduction Low Interfacial Tension PIL_Structure->IFT_Reduction Oil_Recovery Enhanced Oil Recovery Thermal_Stability->Oil_Recovery Enables application in Reservoir_Conditions Harsh Reservoir Conditions (High T, High Salinity) Thermal_Stability->Reservoir_Conditions Withstands IFT_Reduction->Oil_Recovery Directly improves Reservoir_Conditions->Oil_Recovery Challenges

Logical Relationship of PIL Properties to EOR.

References

The Green Shift: Assessing Trihexyltetradecylphosphonium Solvents in Sustainable Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking greener alternatives to conventional volatile organic compounds (VOCs), trihexyltetradecylphosphonium ([THTDP]⁺) based ionic liquids present a compelling case. Characterized by their negligible vapor pressure, high thermal stability, and recyclability, these ionic liquids are carving a niche in applications ranging from extractive desulfurization of fuels to the recovery of precious metals from electronic waste. This guide provides a comprehensive comparison of [THTDP]⁺ solvents with traditional alternatives, supported by experimental data and detailed protocols to aid in their assessment and implementation.

Ionic liquids (ILs) are organic salts with melting points below 100°C, and their unique properties make them attractive as "designer solvents".[1] Among these, phosphonium-based ILs, such as those with the this compound cation, are noted for their enhanced thermal and chemical stability compared to their nitrogen-based counterparts like imidazolium (B1220033) or pyridinium (B92312) salts.[2]

Performance Comparison: [THTDP]⁺ Solvents vs. Conventional Solvents

The "green" credentials of a solvent are multifaceted, encompassing not just performance but also environmental impact and safety. Here, we compare key physicochemical and toxicological properties of a representative [THTDP]⁺ salt, this compound chloride ([THTDP]Cl), with common laboratory and industrial solvents.

Property[THTDP]ClTolueneDichloromethaneAcetonitrile
Molar Mass ( g/mol ) 519.31[3][4]92.1484.9341.05
Density (g/mL at 20-25°C) 0.88 - 0.895[4][5][6]0.8671.3260.786
Viscosity (cP at 25°C) 1824[4]0.590.440.37
Melting Point (°C) -70[6]-95-96.7-45.7
Boiling Point (°C) >300 (decomposes)[7][8]110.639.681.6
Flash Point (°C) 118[5][6]4None2
Vapor Pressure Negligible[1]HighHighHigh
Toxicity (Aquatic) Data limited, but some phosphonium (B103445) ILs are considered slightly toxic[9]ToxicToxicModerately Toxic
Biodegradability Generally low for phosphonium ILs[10][11]Readily biodegradableNot readily biodegradableReadily biodegradable
Recyclability High, can be recycled multiple times with minimal loss of efficiency[12]Possible, but energy-intensivePossible, but energy-intensivePossible, but energy-intensive

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating research findings. Below are representative experimental protocols for two key applications of [THTDP]⁺ solvents.

Extractive Desulfurization of Liquid Fuels

This protocol is based on studies using this compound bromide ([THTDP]Br) for the removal of sulfur compounds from model oil.[13][12]

Objective: To reduce the sulfur content in a model liquid fuel using [THTDP]Br as an extractant.

Materials:

  • Model oil: Dibenzothiophene (DBT) dissolved in n-dodecane (e.g., 500 ppm).

  • Extractant: this compound bromide ([THTDP]Br).

  • Heater with magnetic stirring.

  • Centrifuge.

  • Gas chromatograph with a flame ionization detector (GC-FID) for sulfur analysis.

Procedure:

  • In a sealed vial, add the model oil and [THTDP]Br at a 1:1 mass ratio.[13]

  • Heat the mixture to 30°C and stir vigorously for 30 minutes.[13]

  • After extraction, centrifuge the mixture to separate the oil and ionic liquid phases.

  • Carefully collect the upper oil phase for analysis.

  • Analyze the sulfur content of the treated oil using GC-FID and compare it with the initial concentration to determine the removal efficiency.

  • For recycling, the [THTDP]Br phase can be washed with a suitable solvent (e.g., methanol) and dried under vacuum to be reused in subsequent extraction cycles.[13][12]

Recovery of Metals from Electronic Waste Leachate

This protocol outlines a general procedure for the solvent extraction of metals from a simulated leachate of waste printed circuit boards (WPCBs) using a this compound-based ionic liquid.[1][14][15]

Objective: To selectively extract valuable metals (e.g., copper) from an acidic aqueous solution using a [THTDP]⁺ solvent.

Materials:

  • Simulated leachate: An acidic aqueous solution (e.g., pH 1-2) containing known concentrations of metal ions such as Cu²⁺, Ni²⁺, and Fe³⁺.

  • Extractant: this compound chloride ([THTDP]Cl).

  • pH meter and solutions for pH adjustment (e.g., NaOH, HCl).

  • Shaker or vortex mixer.

  • Separatory funnel.

  • Inductively coupled plasma optical emission spectrometry (ICP-OES) or atomic absorption spectroscopy (AAS) for metal analysis.

Procedure:

  • Adjust the pH of the simulated leachate to the desired value (e.g., pH 6 for copper extraction).[1]

  • In a separatory funnel, mix the pH-adjusted leachate with [THTDP]Cl at a defined volume ratio (e.g., 1:1).

  • Shake the mixture vigorously for a specified time (e.g., 1 hour) to ensure thorough mixing and mass transfer.

  • Allow the phases to separate. The aqueous phase (raffinate) and the ionic liquid phase (extract) will form distinct layers.

  • Separate the two phases.

  • Analyze the metal concentrations in both the raffinate and a back-extracted sample from the ionic liquid phase using ICP-OES or AAS to determine the extraction efficiency and selectivity.

  • Stripping of the extracted metals from the ionic liquid can be achieved by contacting the loaded IL with a suitable stripping agent (e.g., a more acidic solution) to recover the metals and regenerate the ionic liquid.

Visualizing the Process: Extractive Desulfurization Workflow

The following diagram illustrates a typical workflow for the extractive desulfurization of fuel using a [THTDP]⁺ solvent, highlighting the key stages of the process.

Extractive_Desulfurization_Workflow cluster_extraction Extraction Stage cluster_separation Phase Separation cluster_products Products cluster_regeneration IL Regeneration Fuel Sulfur-Containing Fuel Mixer Mixing & Agitation Fuel->Mixer IL [THTDP]⁺ Solvent IL->Mixer Separator Centrifugation / Decantation Mixer->Separator Clean_Fuel Desulfurized Fuel Separator->Clean_Fuel Loaded_IL Sulfur-Loaded IL Separator->Loaded_IL Regeneration Stripping / Washing Loaded_IL->Regeneration Regeneration->IL Recycled IL Sulfur_Waste Sulfur-Rich Waste Regeneration->Sulfur_Waste

Caption: Workflow for extractive desulfurization using a [THTDP]⁺ solvent.

Conclusion: A Promising but Nuanced Green Alternative

This compound-based solvents offer significant green chemistry advantages over many traditional volatile organic compounds, primarily due to their low volatility, high thermal stability, and excellent recyclability. These properties contribute to safer handling, reduced solvent losses to the atmosphere, and more sustainable chemical processes.

However, a complete assessment requires a nuanced perspective. The high viscosity of these ionic liquids can present challenges in terms of mass transfer and pumping, although this can be mitigated by operating at elevated temperatures.[16] Furthermore, while often touted as "green," the toxicity and biodegradability of ionic liquids, including phosphonium-based ones, are areas of ongoing research. Some studies indicate that while they may be less acutely toxic than some VOCs, they are not entirely benign and their persistence in the environment due to low biodegradability is a concern.[10][17]

For researchers and industries looking to adopt greener solvent technologies, [THTDP]⁺ ionic liquids represent a promising avenue. Their effectiveness in specialized applications like hydrometallurgy and desulfurization is well-documented. As with any chemical, a thorough life-cycle assessment is crucial to fully understand their environmental footprint and to ensure that the shift to these novel solvents is a truly sustainable one.

References

A Comparative Guide to Trihexyltetradecylphosphonium Chloride and Conventional Surfactants for Enhanced Oil Recovery

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

The quest for maximizing hydrocarbon extraction from mature reservoirs has intensified the focus on Enhanced Oil Recovery (EOR) techniques. Among these, chemical EOR, particularly the use of surfactants, plays a pivotal role. This guide provides a detailed comparison between the performance of a promising ionic liquid, trihexyltetradecylphosphonium chloride ([P6,6,6,14]Cl), and conventional surfactants such as anionic, cationic, and non-ionic types. The information presented herein is curated from various experimental studies to aid researchers and professionals in making informed decisions for their specific EOR applications.

Performance Comparison: [P6,6,6,14]Cl vs. Conventional Surfactants

The effectiveness of a surfactant in EOR is primarily determined by its ability to reduce the interfacial tension (IFT) between oil and water, its stability under harsh reservoir conditions (high temperature and salinity), and its efficiency in mobilizing residual oil.

Key Performance Indicators:

Surfactant TypeInterfacial Tension (IFT) ReductionThermal StabilitySalinity ToleranceAdditional Oil Recovery
This compound Chloride ([P6,6,6,14]Cl) & Analogues Can form Winsor type III microemulsions, indicating potential for ultra-low IFT.[1] A formulation with a similar phosphonium (B103445) IL, [P4,4,4,14]Cl, reduced IFT to 0.1 mN/m.High thermal stability, often exceeding 300°C.[2]Generally high, maintaining performance in high-salinity brines.A formulation with [P4,4,4,14]Cl led to an additional recovery of about 8% of the original oil in place.
Anionic Surfactants (e.g., SDS, Sulfonates) Can achieve ultra-low IFT (10⁻³ mN/m), especially in optimized formulations.[3]Stability varies. Sulfonates are generally more stable at high temperatures than sulfates.Performance can be sensitive to high salinity and divalent cations, leading to precipitation.Can achieve significant additional oil recovery, with some formulations recovering over 20% of the residual oil.
Cationic Surfactants (e.g., CTAB) Effective in reducing IFT, though less common in EOR due to adsorption on negatively charged reservoir rock.Can decompose at temperatures around 180°C.[4]Moderate, can be affected by high salinity.Can improve oil recovery, particularly in carbonate reservoirs.
Non-ionic Surfactants Can reduce IFT, but may require higher concentrations than ionic surfactants.Generally good thermal stability.Often more tolerant to high salinity than anionic surfactants.Performance is application-dependent.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of surfactant performance. Below are outlines of key experimental protocols commonly employed in EOR research.

1. Interfacial Tension (IFT) Measurement using Spinning Drop Tensiometer

  • Objective: To measure the IFT between the crude oil and the surfactant solution.

  • Apparatus: Spinning drop tensiometer.

  • Procedure:

    • A capillary tube is filled with the denser fluid (typically the aqueous surfactant solution).

    • A small droplet of the less dense fluid (crude oil) is introduced into the capillary.

    • The capillary is rotated at a high speed. The centrifugal force elongates the droplet.

    • The shape of the elongated droplet is captured by a camera and analyzed by software.

    • The IFT is calculated from the droplet shape, the rotational speed, and the density difference between the two fluids.

    • Measurements are typically conducted at reservoir-relevant temperatures and pressures.

2. Thermal Stability Assessment

  • Objective: To determine the temperature at which the surfactant starts to degrade.

  • Apparatus: Thermogravimetric Analyzer (TGA), High-Pressure Liquid Chromatography (HPLC).

  • Procedure (TGA):

    • A small sample of the surfactant is placed in the TGA furnace.

    • The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air).

    • The weight loss of the sample is continuously monitored as a function of temperature.

    • The onset temperature of decomposition is identified as the point of significant weight loss.

  • Procedure (Long-Term Stability):

    • Surfactant solutions are aged in an oven at reservoir temperature for an extended period (e.g., days to months).

    • Aliquots are periodically taken and analyzed by HPLC to quantify the concentration of the active surfactant molecule. A decrease in concentration indicates thermal degradation.

3. Core Flooding Test

  • Objective: To evaluate the efficiency of a surfactant solution in displacing residual oil from a reservoir rock sample.

  • Apparatus: Core flooding rig (includes a core holder, pumps, pressure transducers, and effluent collector).

  • Procedure:

    • A cylindrical core sample from a reservoir rock is saturated with brine.

    • The core is then flooded with crude oil to establish irreducible water saturation.

    • A secondary waterflood is performed by injecting brine until no more oil is produced, establishing residual oil saturation.

    • The surfactant solution is then injected into the core at a constant rate.

    • The effluent (produced fluids) is collected and the volume of oil and water is measured.

    • The additional oil recovery is calculated as the percentage of the original oil in place that is recovered during the surfactant flood.

    • The experiment is typically conducted at reservoir temperature and pressure.

Visualizing EOR Processes

Diagram 1: Experimental Workflow for EOR Surfactant Evaluation

EOR_Surfactant_Workflow cluster_screening Preliminary Screening cluster_performance Performance Evaluation A Surfactant Formulation B Phase Behavior & Solubility A->B C Thermal Stability (TGA) B->C D IFT Measurement (Spinning Drop) C->D E Core Flooding Test D->E Optimized Formulation F Effluent Analysis E->F G Additional Oil Recovery Calculation F->G H Selected Surfactant for Field Application G->H Final Selection

Caption: A typical workflow for the laboratory evaluation of EOR surfactants.

Diagram 2: Logical Relationship in Surfactant Selection for High-Temperature, High-Salinity Reservoirs

Surfactant_Selection_Logic cluster_conditions Reservoir Conditions cluster_surfactants Surfactant Candidates cluster_criteria Selection Criteria HighTemp High Temperature (>90°C) Thermal_Stability High Thermal Stability? HighTemp->Thermal_Stability HighSalinity High Salinity (>50,000 ppm) Salinity_Tolerance High Salinity Tolerance? HighSalinity->Salinity_Tolerance Conventional Conventional Surfactants (e.g., Anionic, Non-ionic) Conventional->Thermal_Stability Conventional->Salinity_Tolerance IonicLiquid Ionic Liquids (e.g., [P6,6,6,14]Cl) IonicLiquid->Thermal_Stability IonicLiquid->Salinity_Tolerance Thermal_Stability->Salinity_Tolerance IFT_Reduction Ultra-low IFT? Salinity_Tolerance->IFT_Reduction Result Optimal Surfactant IFT_Reduction->Result

Caption: Decision logic for selecting surfactants for harsh reservoir conditions.

Concluding Remarks

This compound chloride and other phosphonium-based ionic liquids present a compelling alternative to conventional surfactants for EOR, particularly in challenging high-temperature and high-salinity reservoirs. Their inherent thermal stability and salt tolerance can lead to more robust and predictable performance. However, conventional surfactants, especially anionic sulfonates, remain highly effective and are often more cost-effective for reservoirs with less extreme conditions.

The selection of an optimal surfactant is not a one-size-fits-all decision. It requires a systematic evaluation process, as outlined in this guide, that considers the specific characteristics of the reservoir and the crude oil. The data and protocols presented here offer a foundation for researchers to design and conduct experiments that will lead to the most effective EOR strategies.

References

Performance Showdown: A Comparative Guide to Trihexyltetradecylphosphonium Salt Extractants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking efficient and targeted extraction solutions, the selection of the appropriate ionic liquid is paramount. This guide provides a detailed performance comparison of various trihexyltetradecylphosphonium-based salts as extractants for a range of molecules, from valuable metals to critical organic acids.

This compound ([P₆₆₆₁₄]⁺) salts are a class of ionic liquids renowned for their high thermal stability, negligible vapor pressure, and tunable solvent properties. The extraction performance of these salts is significantly influenced by the nature of their counter-anion. This guide synthesizes experimental data to compare the efficacy of prominent [P₆₆₆₁₄]⁺ salts, including those with chloride (Cyphos® IL 101), bromide (Cyphos® IL 102), decanoate (B1226879) (Cyphos® IL 103), and bis(2,4,4-trimethylpentyl)phosphinate (Cyphos® IL 104) anions, among others.

At a Glance: Comparative Extraction Efficiencies

The following tables summarize the performance of different this compound salts in the extraction of various target molecules under specified experimental conditions.

Table 1: Extraction of Metals
Target Metal[P₆₆₆₁₄]⁺ Salt AnionExtraction Efficiency (%)Aqueous Phase ConditionsOrganic Phase/DiluentReference
Neodymium(III)bis(2,4,4-trimethylpentyl)phosphinate (Cyphos® IL 104)~90%pH 5Not specified[1]
Neodymium(III)Chloride (Cyphos® IL 101)<5%pH 1-5Not specified[1]
Cobalt(II)Decanoate52.7%Pure water (pH 5.7)Undiluted
Nickel(II)Decanoate41.9%Pure water (pH 5.7)Undiluted
Gold(I)Chloride (Cyphos® IL 101)Quantitative0.2 M Sodium Thiosulfate, pH 9.01.25 mmol/L in Toluene[2]
Gold(I)Bromide (Cyphos® IL 102)Quantitative0.2 M Sodium Thiosulfate, pH 9.01.25 mmol/L in Toluene[2]
Palladium(II)Chloride (Cyphos® IL 101)97%0.1 M HClNot specified[3]
Rhodium(III)BromideLowChloride solutionsNot specified[4]
Ruthenium(III)BromideLowChloride solutionsNot specified[4]
Platinum(IV)BromideHighChloride solutionsNot specified[4]
Table 2: Extraction of Organic Acids
Target Acid[P₆₆₆₁₄]⁺ Salt AnionExtraction Efficiency (%)Aqueous Phase ConditionsOrganic Phase/DiluentReference
Valeric AcidDecanoate (Cyphos® IL 103)98.61%pH 3.860 g/L in Heptane[5]
Valeric Acidbis(2,4,4-trimethylpentyl)phosphinate (Cyphos® IL 104)99.24%pH 4.060 g/L in Heptane[5]
Table 3: Extraction of Sulfur Compounds from Liquid Fuels
Target Compound[P₆₆₆₁₄]⁺ Salt AnionRemoval Efficiency (%)ConditionsReference
DibenzothiopheneBromide88.5%Mass ratio IL:fuel = 1:1, 30 min, 30 °C[6]

Experimental Workflow and Methodologies

The data presented in this guide is derived from rigorous experimental work. A generalized workflow for the liquid-liquid extraction process using this compound salts is depicted below.

ExtractionWorkflow A Aqueous Phase (contains target molecule) C Mixing (Vigorous agitation, e.g., 600 rpm) A->C B Organic Phase ([P₆₆₆₁₄]⁺ Salt ± Diluent) B->C D Phase Separation (e.g., Centrifugation at 2800 rpm) C->D E Aqueous Phase Analysis (e.g., TXRF, ICP-MS, HPLC) D->E Analyze Concentration F Organic Phase Analysis (e.g., TXRF, NMR) D->F Analyze Concentration G Mixing Loaded Organic Phase with Stripping Agent (e.g., water, acid, base) F->G H Separation of Regenerated Organic Phase and Stripped Aqueous Phase G->H

Generalized workflow for solvent extraction using [P₆₆₆₁₄]⁺ salts.
Detailed Experimental Protocols

A representative experimental protocol for the extraction of metals is as follows:

  • Preparation of Phases:

    • Aqueous Phase: A stock solution of the target metal salt is prepared in an appropriate aqueous medium (e.g., deionized water, acidic or basic solution). The pH is adjusted to the desired value using acids (e.g., HCl, HNO₃) or bases (e.g., NaOH).

    • Organic Phase: The this compound salt is used either undiluted or dissolved in a suitable organic diluent (e.g., toluene, heptane, kerosene) to achieve the desired concentration.[2][5][7]

  • Extraction:

    • Equal volumes of the aqueous and organic phases are added to a vessel.

    • The mixture is vigorously agitated for a specified duration (e.g., 10 minutes to 1 hour) at a controlled temperature (e.g., 25°C or 60°C) and stirring speed (e.g., 600 rpm) to ensure thorough mixing and facilitate mass transfer.[7][8]

  • Phase Separation:

    • After mixing, the two phases are separated. Centrifugation (e.g., for 10 minutes at 2800 rpm) is often employed to ensure a clean separation, especially when emulsions form.[7]

  • Analysis:

    • Samples are taken from both the aqueous and organic phases.

    • The concentration of the target molecule in each phase is determined using appropriate analytical techniques. For metals, this may include Total Reflection X-ray Fluorescence (TXRF), Inductively Coupled Plasma Mass Spectrometry (ICP-MS), or Atomic Absorption Spectroscopy (AAS).[7][8] For organic acids, High-Performance Liquid Chromatography (HPLC) is commonly used.

    • The extraction efficiency (E%) is calculated using the formula: E% = ([C₀] - [Cₑ]) / [C₀] * 100 where [C₀] is the initial concentration of the target molecule in the aqueous phase and [Cₑ] is the equilibrium concentration in the aqueous phase after extraction.

  • Stripping (Back-Extraction):

    • To recover the extracted solute and regenerate the ionic liquid, the loaded organic phase is mixed with a stripping solution. The choice of stripping agent depends on the nature of the extracted complex and can include water, acidic solutions, or basic solutions.[2][9]

Concluding Remarks

The choice of the anion in this compound salts plays a critical role in their extraction performance and selectivity. For instance, the bis(2,4,4-trimethylpentyl)phosphinate anion (Cyphos® IL 104) demonstrates significantly higher efficiency for the extraction of trivalent lanthanides compared to the chloride anion (Cyphos® IL 101) under acidic conditions.[1] In the case of organic acids like valeric acid, both decanoate (Cyphos® IL 103) and bis(2,4,4-trimethylpentyl)phosphinate (Cyphos® IL 104) salts show excellent extraction capabilities.[5] For the removal of sulfur compounds from fuels, the bromide salt has proven to be an effective extractant.[6]

This guide highlights the versatility of this compound salts as extractants. The provided data and experimental outlines can serve as a valuable resource for researchers in designing and optimizing their separation and purification processes. Further investigation into the synergistic effects of diluents and the optimization of stripping conditions can lead to even more efficient and sustainable extraction systems.

References

A Comparative Guide to Sulfur Extractants: Evaluating the Efficacy of Trihexyltetradecylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of sulfur removal, the choice of an efficient extractant is paramount. This guide provides an objective comparison of trihexyltetradecylphosphonium bromide ([THTDP]Br) against other prevalent sulfur extractants, supported by experimental data. We delve into the performance metrics of various ionic liquids and deep eutectic solvents, offering a clear perspective on their respective strengths and operational parameters.

This compound bromide, a phosphonium-based ionic liquid, has emerged as a promising candidate for the extractive desulfurization of fuels.[1] Its growing popularity stems from its high efficiency in removing refractory sulfur compounds like dibenzothiophene (B1670422) (DBT), a common contaminant in diesel fuels that is notoriously difficult to remove using conventional hydrodesulfurization methods.[2] This guide will present a comparative analysis of [THTDP]Br with other classes of sulfur extractants, namely imidazolium- and pyridinium-based ionic liquids, and deep eutectic solvents (DESs).

Performance Comparison of Sulfur Extractants

The efficiency of a sulfur extractant is typically evaluated based on its ability to remove a specific sulfur compound, most commonly dibenzothiophene (DBT), from a model fuel under controlled conditions. The following tables summarize the performance of this compound bromide in comparison to other notable extractants.

Extractive Desulfurization (EDS)

In extractive desulfurization, the sulfur compounds are physically extracted from the fuel phase into the solvent phase.

ExtractantSulfur CompoundRemoval Efficiency (%)Temperature (°C)Time (min)Solvent to Fuel Ratio (mass/mass or vol/vol)Reference
This compound Bromide ([THTDP]Br) Dibenzothiophene (DBT)88.530301:1 (mass)[1]
This compound Chloride ([THTDP]Cl)Dibenzothiophene (DBT)81.530301:1 (mass)[3]
1-Butyl-3-methylimidazolium Chloride ([Bmim]Cl)/FeCl₃Dibenzothiophene (DBT)97.9 (after 4 steps)3030Not Specified[4]
Tetrabutylphosphonium Methanesulfonate ([P₄₄₄₄][MeSO₄])Dibenzothiophene (DBT)6930151:1 (vol)[2]
Choline Chloride:Urea (1:2 molar ratio) (DES)Dibenzothiophene (DBT)~60Room Temp.151:1 (vol)[5]
Tetrabutylammonium Bromide:Polyethylene Glycol (1:2 molar ratio) (DES)Dibenzothiophene (DBT)82.83Room Temp.Not Specified1:1 (vol)[5]
Ultrasound-Assisted Extractive/Oxidative Desulfurization (UAODS/UEODS)

This enhanced method utilizes ultrasound to improve the efficiency of either the physical extraction or a combination of extraction and chemical oxidation of sulfur compounds.

ExtractantSulfur CompoundRemoval Efficiency (%)Temperature (°C)Time (min)Key ConditionsReference
This compound Bromide ([THTDP]Br) Dibenzothiophene (DBT)>993020Ultrasound, H₂O₂ as oxidant[6]
Butyl Triphenyl Phosphonium Bromide ([BTPP]Br)Dibenzothiophene (DBT)75.235030Ultrasound, H₂O₂/Acetic Acid as oxidant[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines of the experimental protocols for the synthesis of [THTDP]Br and for conducting extractive and oxidative desulfurization.

Synthesis of this compound Bromide ([THTDP]Br)

Materials:

Procedure:

  • Equimolar amounts of trihexylphosphine and 1-bromotetradecane are charged into a reaction vessel.

  • The mixture is heated to 140°C under a nitrogen atmosphere and stirred vigorously for 16 hours.

  • After the reaction, the mixture is subjected to a high vacuum to remove any unreacted 1-bromotetradecane and other volatile impurities.

  • The resulting product is washed three times with distilled water to separate the organic phase.

  • The organic phase is then distilled to recover the solvent, and the final product, [THTDP]Br, is dried under vacuum at 60°C for 2 hours.[1]

Extractive Desulfurization (EDS) Protocol

Materials:

  • Model fuel (e.g., dibenzothiophene dissolved in n-dodecane)

  • Extractant (e.g., [THTDP]Br)

  • Sample vials

  • Shaker or magnetic stirrer

  • Gas chromatograph with a flame ionization detector (GC-FID) or a sulfur-selective detector.

Procedure:

  • A specific mass ratio of the extractant and the model fuel (e.g., 1:1) is added to a sample vial.

  • The vial is sealed and placed in a shaker or on a magnetic stirrer at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).

  • After extraction, the mixture is allowed to settle, and the two phases (fuel and extractant) are separated.

  • The sulfur concentration in the fuel phase is analyzed using GC-FID or another appropriate analytical technique.

  • The removal efficiency is calculated by comparing the initial and final sulfur concentrations in the fuel.[1]

Ultrasound-Assisted Extractive/Oxidative Desulfurization (UEODS) Protocol

Materials:

  • Model fuel

  • Extractant/Catalyst (e.g., [THTDP]Br)

  • Oxidant (e.g., hydrogen peroxide, H₂O₂)

  • Ultrasound probe or bath

  • Reaction vessel

  • Analytical equipment (GC-FID)

Procedure:

  • The model fuel, extractant, and oxidant are mixed in a reaction vessel in a specific ratio.

  • The vessel is then subjected to ultrasonic irradiation at a controlled temperature for a defined period.

  • After the reaction, the mixture is centrifuged to separate the phases.

  • The sulfur content in the treated fuel is determined using GC-FID.

  • The desulfurization efficiency is calculated based on the reduction in sulfur concentration.[6]

Visualizing the Process and Mechanisms

To better understand the workflows and underlying principles of sulfur extraction, the following diagrams are provided.

Extractive_Desulfurization_Workflow cluster_preparation Preparation cluster_extraction Extraction Process cluster_analysis Analysis & Regeneration ModelFuel Model Fuel (Sulfur Compound in Solvent) Mixing Mixing & Agitation (Controlled Temperature & Time) ModelFuel->Mixing Extractant Sulfur Extractant (e.g., [THTDP]Br) Extractant->Mixing PhaseSeparation Phase Separation Mixing->PhaseSeparation Analysis Analysis of Fuel Phase (e.g., GC-FID) PhaseSeparation->Analysis Desulfurized Fuel Regeneration Extractant Regeneration PhaseSeparation->Regeneration Sulfur-Rich Extractant Regeneration->Extractant Recycled Extractant

Caption: Experimental workflow for extractive desulfurization.

Oxidative_Desulfurization_Workflow cluster_preparation Preparation cluster_reaction Oxidation & Extraction cluster_separation Separation & Analysis ModelFuel Model Fuel Reaction Oxidative Reaction (with Ultrasound/Heat) ModelFuel->Reaction Catalyst Catalyst/Extractant (e.g., [THTDP]Br) Catalyst->Reaction Oxidant Oxidant (e.g., H₂O₂) Oxidant->Reaction Extraction Extraction of Oxidized Sulfur Reaction->Extraction Separation Phase Separation Extraction->Separation Analysis Fuel Analysis Separation->Analysis Purified Fuel

Caption: Workflow for oxidative desulfurization.

The mechanism of sulfur extraction by ionic liquids is often attributed to specific molecular interactions. For aromatic sulfur compounds, π-π complexation between the aromatic rings of the sulfur compound and the cation of the ionic liquid can play a significant role. Additionally, hydrogen bonding between the sulfur atom and the ionic liquid can contribute to the extraction process.[7]

Sulfur_Extraction_Mechanism cluster_fuel Fuel Phase cluster_il Ionic Liquid Phase SulfurCompound Aromatic Sulfur Compound (e.g., Dibenzothiophene) IL_Cation Ionic Liquid Cation (e.g., [THTDP]⁺) SulfurCompound->IL_Cation π-π Complexation SulfurCompound->IL_Cation Hydrogen Bonding IL_Anion Ionic Liquid Anion (e.g., Br⁻) IL_Cation->IL_Anion Electrostatic Interaction

Caption: Key molecular interactions in sulfur extraction.

Conclusion

This compound bromide demonstrates high efficiency as a sulfur extractant, particularly for the challenging dibenzothiophene compound. Its performance, especially when enhanced with ultrasound and oxidation, positions it as a strong candidate for deep desulfurization applications. While imidazolium-based ionic liquids and certain deep eutectic solvents also show considerable efficacy, the optimal choice of extractant will ultimately depend on the specific application, considering factors such as the type of fuel, the nature of the sulfur compounds, and the desired process conditions. The detailed protocols and mechanistic insights provided in this guide aim to equip researchers with the necessary information to make informed decisions in their pursuit of cleaner fuels and more efficient chemical processes.

References

Phosphonium vs. Ammonium Ionic Liquids: A Comparative Guide to Thermal Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal stability of ionic liquids (ILs) is paramount for their application in various processes. This guide provides an objective comparison of the thermal stability of phosphonium (B103445) and ammonium-based ionic liquids, supported by experimental data, to aid in the selection of appropriate ILs for high-temperature applications.

Phosphonium ionic liquids generally exhibit superior thermal stability compared to their ammonium (B1175870) analogues.[1][2][3][4][5] This enhanced stability is attributed to the differences in the electronic structure and bond energies between the phosphorus and nitrogen central atoms. The larger size and lower charge density of the phosphonium cation contribute to weaker ion-ion interactions and greater thermal robustness. However, the choice of the anion plays a crucial, often dominant, role in the overall thermal stability of an ionic liquid.[6][7][8][9]

Quantitative Comparison of Thermal Decomposition Temperatures

The following table summarizes the thermal decomposition temperatures (Td) of various phosphonium and ammonium ionic liquids, as determined by thermogravimetric analysis (TGA). The onset temperature (Tonset) is often reported as the point of initial mass loss.

Cation TypeCation StructureAnionDecomposition Temperature (°C)Reference
PhosphoniumTributyloctylphosphonium ([P4,4,4,8]+)bis(mandelato)borate ([BMB]-)403 (Tonset in N2)[3]
PhosphoniumTributyloctylphosphonium ([P4,4,4,8]+)bis(salicylato)borate ([BScB]-)412 (Tonset in N2)[3]
PhosphoniumTrihexyl(tetradecyl)phosphonium ([P6,6,6,14]+)Salicylate~202 (Decomposition start)[10][11]
PhosphoniumTrihexyl(tetradecyl)phosphonium ([P6,6,6,14]+)Benzoate~202 (Decomposition start)[10][11]
PhosphoniumPolymerized StyrenicsCl->370[1][2]
AmmoniumPolymerized StyrenicsCl-<220[1][2]
AmmoniumN-trimethyl-N-butylammonium ([N1,1,1,4]+)bis(trifluoromethanesulfonyl)imide ([TFSI]-)381 (2% mass loss)[12]
AmmoniumN-trimethyl-N-propylammonium ([N1,1,1,3]+)bis(trifluoromethanesulfonyl)imide ([TFSI]-)368 (2% mass loss)[12]
AmmoniumN-trimethyl-N-butylammonium ([N1,1,1,4]+)bis(fluorosulfonyl)imide ([FSI]-)212 (1% mass loss)[12]

Experimental Protocols

The thermal stability of ionic liquids is primarily evaluated using Thermogravimetric Analysis (TGA) . A typical experimental protocol is as follows:

  • Sample Preparation: A small sample of the ionic liquid (typically 5-20 mg) is placed in a TGA crucible, often made of platinum or alumina. Prior to analysis, the ILs are typically dried under vacuum to remove any residual water, as moisture can affect the decomposition profile.[9]

  • Instrumentation: A thermogravimetric analyzer is used, which consists of a high-precision balance and a furnace.

  • Experimental Conditions:

    • Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, to prevent oxidative degradation.[8] Some studies also perform the analysis in air to assess oxidative stability.[3][8] A constant flow rate of the gas (e.g., 20-100 mL/min) is maintained.

    • Heating Rate: The sample is heated at a constant rate, commonly 10 °C/min.[6][8][10][13] Different heating rates can be used, but it is important to note that the onset decomposition temperature can vary with the heating rate.[8]

    • Temperature Range: The sample is heated from ambient temperature to a final temperature high enough to ensure complete decomposition, for instance, up to 600-800 °C.[6][13]

  • Data Analysis: The TGA instrument records the mass of the sample as a function of temperature. The resulting TGA curve is a plot of mass percentage versus temperature. The onset decomposition temperature (Tonset) is determined as the temperature at which a significant mass loss begins, often calculated by the intersection of the baseline tangent and the tangent of the decomposition step. Other metrics such as the temperature at 5% or 10% mass loss are also commonly reported.

Logical Relationship in Thermal Stability Comparison

The following diagram illustrates the key factors influencing the comparative thermal stability of phosphonium and ammonium ionic liquids.

G Comparative Thermal Stability of Ionic Liquids IL Ionic Liquid Cation Cation IL->Cation Anion Anion IL->Anion Phosphonium Phosphonium (P+) Cation->Phosphonium Ammonium Ammonium (N+) Cation->Ammonium AnionInfluence Strongly Influences Overall Stability Anion->AnionInfluence HigherStability Generally Higher Thermal Stability Phosphonium->HigherStability LowerStability Generally Lower Thermal Stability Ammonium->LowerStability Stability Thermal Stability HigherStability->Stability LowerStability->Stability AnionInfluence->Stability

References

Unveiling the Accuracy of COSMO-RS in Predicting Water Solubility in Phosphonium Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The ability to accurately predict the water solubility of ionic liquids (ILs) is crucial for a wide range of applications, from designing efficient separation processes to developing novel drug delivery systems. The Conductor-like Screening Model for Real Solvents (COSMO-RS) has emerged as a powerful computational tool for predicting the thermodynamic properties of ILs, offering a time- and cost-effective alternative to extensive experimental measurements. This guide provides an objective comparison of COSMO-RS predictions with experimental data for the water solubility of a series of phosphonium-based ILs, a class of ILs known for their unique properties and potential applications.

Performance of COSMO-RS Predictions: A Quantitative Comparison

A study by Freire et al. systematically investigated the solubility of water in six different tetradecyltrihexylphosphonium-based ILs, offering a valuable dataset for validating the predictive power of COSMO-RS. The experimental results were compared against the values predicted by the COSMO-RS model. The following table summarizes the key findings at a standard temperature of 298.15 K.

Ionic Liquid CationAnionExperimental Water Solubility (mole fraction)[1]COSMO-RS Predicted Water Solubility (mole fraction)[1]
Trihexyl(tetradecyl)phosphoniumChloride ([Cl]⁻)0.511~0.75
Trihexyl(tetradecyl)phosphoniumBromide ([Br]⁻)0.399~0.65
Trihexyl(tetradecyl)phosphoniumDicyanamide (B8802431) ([dca]⁻)0.1700.18
Trihexyl(tetradecyl)phosphoniumBis(2,4,4-trimethylpentyl)phosphinate ([btmpp]⁻)0.891~0.45
Trihexyl(tetradecyl)phosphoniumDecanoate (B1226879) ([dec]⁻)0.864~0.55
Trihexyl(tetradecyl)phosphoniumBis(trifluoromethylsulfonyl)imide ([NTf₂]⁻)0.0870.09

The data reveals that while COSMO-RS provides good qualitative predictions, its quantitative accuracy varies depending on the nature of the anion. For ILs with more hydrophobic anions, such as bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) and dicyanamide ([dca]⁻), the model shows excellent agreement with experimental values.[1] However, for ILs with more hydrophilic anions that can form strong hydrogen bonds with water, such as chloride ([Cl]⁻), bromide ([Br]⁻), bis(2,4,4-trimethylpentyl)phosphinate ([btmpp]⁻), and decanoate ([dec]⁻), the model tends to overestimate the water solubility.[1] This suggests that while COSMO-RS is a valuable screening tool, caution should be exercised when relying on its absolute quantitative predictions for highly hydrophilic phosphonium (B103445) ILs.

Experimental and Computational Methodologies

To ensure a comprehensive understanding of the presented data, the following sections detail the experimental and computational protocols employed in the cited research.

Experimental Protocol for Water Solubility Determination

The experimental determination of water solubility in the phosphonium ILs was carried out using a dynamic method.[1]

Materials:

  • The phosphonium ILs were of high purity, as specified in the original research.

  • Ultrapure water was used for all experiments.

Procedure:

  • A known mass of the ionic liquid is placed in an equilibrium cell equipped with a magnetic stirrer and a temperature sensor.

  • Water is added dropwise to the IL at a constant temperature.

  • The mixture is vigorously stirred to ensure thorough mixing and facilitate the equilibrium between the two phases.

  • The cloud point, which is the point at which the solution becomes turbid due to the formation of a second phase, is carefully observed.

  • The amount of water added until the cloud point is reached is recorded.

  • The mole fraction solubility of water in the IL is then calculated based on the amounts of IL and water used.

  • This procedure is repeated at different temperatures to obtain the temperature-dependent solubility data.

COSMO-RS Computational Protocol

The COSMO-RS (Conductor-like Screening Model for Real Solvents) is a predictive method that relies on unimolecular quantum chemistry calculations.[1] The general workflow for predicting the water solubility in an ionic liquid is as follows:

Caption: Workflow for COSMO-RS prediction and validation of water solubility in ionic liquids.

  • Quantum Chemical Calculations: The first step involves performing quantum chemical calculations (e.g., using Density Functional Theory - DFT) to obtain the optimized molecular geometry of the individual ions (cation and anion) of the IL and the water molecule.

  • COSMO Calculation: A Conductor-like Screening Model (COSMO) calculation is then performed on the optimized geometries. This step generates a "σ-profile" for each molecule, which is a histogram of the screening charge density on the molecular surface. The σ-profile is a unique descriptor of the molecule's polarity.

  • Statistical Thermodynamics: The σ-profiles of the IL ions and water are then used in a statistical thermodynamics framework to calculate the chemical potential of each component in the liquid phase.

  • Solubility Prediction: Based on the calculated chemical potentials, the model predicts the mutual solubilities of the IL and water at a given temperature and pressure.

Conclusion

The validation of COSMO-RS predictions against experimental data for water solubility in phosphonium ILs demonstrates that it is a highly valuable tool for rapid screening and qualitative assessment. The model accurately identifies trends in solubility based on the anion's hydrophobicity. However, for quantitative predictions, especially for systems involving hydrophilic anions, a degree of deviation from experimental values can be expected. Therefore, for applications requiring high accuracy, experimental verification remains indispensable. Researchers and professionals can leverage COSMO-RS for initial screening to narrow down promising candidates, thereby optimizing experimental efforts and accelerating the development of IL-based technologies.

References

performance analysis of trihexyltetradecylphosphonium chloride under MQL conditions in hard turning

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Performance of Trihexyltetradecylphosphonium Chloride and Alternatives in MQL Hard Turning

For researchers and professionals in advanced materials and manufacturing, the quest for optimal lubrication in hard turning under Minimum Quantity Lubrication (MQL) conditions is critical for enhancing efficiency, tool life, and product quality. This guide provides a detailed performance analysis of this compound chloride, an ionic liquid showing promise in this demanding application. Its performance is objectively compared with other common MQL lubricants, including another ionic liquid, nanofluids, and vegetable oils, supported by experimental data.

Data Presentation: Performance Metrics

The following tables summarize the quantitative data from various studies, offering a clear comparison of different lubricants used in MQL hard turning.

Table 1: Comparison of this compound Chloride with an Alternative Ionic Liquid and Mineral Oil

Performance MetricThis compound Chloride in Coconut Oil[1][2]1-butyl-3-methylimidazolium chloride in Mineral Oil[3][4]Mineral Oil[3][4]
Workpiece Material AISI D2 Steel (59±1 HRC)AISI D2 SteelAISI D2 Steel
Tool Life Not sufficient to control wear growth~103 min (28.75% longer)80 min
Surface Roughness (Ra) 0.2 to 1.82 µm5.58% lowerBaseline
Cutting Temperature -6.20% lower (after 5 min)Baseline
Circularity Error -2.67 times lowerBaseline

Table 2: Performance of Nanofluids and Vegetable Oil in MQL Hard Turning

Performance MetricAl2O3 Nanofluid[5]MoS2 Nanofluid[6]Corn Oil[7]Dry Cutting[7]
Workpiece Material Hardened Steel90CrSi Steel (60–62 HRC)AISI D2 SteelAISI D2 Steel
Tool Life --15-20% improvementBaseline
Surface Roughness (Ra) 0.288 µm (optimal)-0.151 µm (best), 10-15% improvementBaseline
Cutting Force (Fr) 153.36 N (optimal)---

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following are summaries of the experimental protocols from the cited studies.

Protocol 1: Performance Analysis of this compound Chloride in Coconut Oil [1][8]

  • Workpiece: Cylindrical bars of AISI D2 Steel with a hardness of 59±1 HRC.

  • Machine: Jyoti DX200 CNC lathe with a Fanuc controller.

  • Cutting Tool: PVD coated (TiN/TiCN/TiN) cermet insert.

  • MQL Lubricant: this compound chloride mixed with organic coconut oil (1% weight fraction for best finish).

  • Experimental Design: Taguchi's L9 orthogonal array was used to analyze the influence of cutting speed, feed rate, and depth of cut on flank wear, surface roughness, material removal rate, and chip morphology.

Protocol 2: Comparative Study of an Ionic Liquid and Mineral Oil [3]

  • Workpiece: AISI D2 hardened tool steel.

  • MQL Lubricants: 1) Industrial-grade mineral oil (LRT 30), and 2) a mixture of 3 wt% of 1-butyl-3-methylimidazolium chloride ionic liquid in LRT 30.

  • Cutting Parameters: Constant cutting speed (v = 100 m/min), feed rate (f = 0.06 mm/rev), and depth of cut (a = 0.15 mm).

  • MQL System: A dual-nozzle setup with a lubricant flow rate of 50 mL/h and an air pressure of 6 bar.

  • Performance Metrics: Tool life (based on flank wear of VBc = 0.3 mm), surface roughness, cutting power, cutting temperature, and circularity error.

Protocol 3: Evaluation of Al2O3 Nanofluid [5]

  • Workpiece: Hardened steel.

  • Cutting Tool: CBN inserts.

  • MQL Lubricant: Al2O3 nanoparticles suspended in a base oil.

  • Experimental Design: Box-Behnken design to investigate the effects of nanoparticle concentration, air flow rate, and air pressure on surface roughness and total cutting force.

Protocol 4: Assessment of Corn Oil [7]

  • Workpiece: Hardened AISI D2 steel.

  • Cutting Tool: Ceramic inserts.

  • MQL Lubricant: Pure corn oil.

  • Experimental Conditions: Compared MQL with corn oil against dry cutting at various cutting speeds and feed rates.

  • Performance Metrics: Surface roughness and tool wear.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and logical relationships in the performance analysis of cutting fluids under MQL conditions.

Experimental_Workflow cluster_preparation Preparation Phase cluster_machining Machining Process cluster_analysis Performance Analysis Workpiece Workpiece Preparation (AISI D2 Steel, Hardened) CNC_Setup CNC Lathe Setup (Cutting Parameters: Speed, Feed, Depth) Workpiece->CNC_Setup Lubricant Lubricant Formulation (e.g., Ionic Liquid + Coconut Oil) MQL_System MQL System Application (Nozzle Position, Flow Rate, Pressure) Lubricant->MQL_System Tool Cutting Tool Selection (e.g., Coated Cermet Insert) Tool->CNC_Setup Hard_Turning Hard Turning Operation CNC_Setup->Hard_Turning MQL_System->Hard_Turning Data_Collection Data Collection (Surface Roughness, Tool Wear, etc.) Hard_Turning->Data_Collection Data_Analysis Data Analysis (e.g., ANOVA, TOPSIS) Data_Collection->Data_Analysis Comparison Comparative Evaluation Data_Analysis->Comparison

Caption: Experimental workflow for performance analysis in MQL hard turning.

Logical_Relationship cluster_input Input Factors cluster_output Performance Outcomes Lubricant Lubricant Type Process MQL Hard Turning Process Lubricant->Process Parameters Cutting Parameters Parameters->Process Material Workpiece Material Material->Process Tool_Life Tool Life Surface_Finish Surface Finish Cutting_Force Cutting Force Temperature Cutting Temperature Process->Tool_Life Process->Surface_Finish Process->Cutting_Force Process->Temperature

Caption: Logical relationship of factors in MQL hard turning performance.

References

Safety Operating Guide

Proper Disposal of Trihexyltetradecylphosphonium Compounds: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of trihexyltetradecylphosphonium and its associated salts is paramount for laboratory safety and regulatory compliance. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for these ionic liquids. Adherence to these protocols will help mitigate risks and prevent environmental contamination.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is crucial to handle this compound compounds with appropriate personal protective equipment (PPE). These compounds can be corrosive and harmful if swallowed or inhaled.[1][2]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][3] In case of insufficient ventilation, use a suitable respirator.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a fume hood, to minimize exposure to dust or mists.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4][5] Contaminated clothing should be removed and washed before reuse.

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound compounds is to treat them as hazardous chemical waste. Disposal must always be conducted in accordance with local, regional, and national environmental regulations.[1][4][5][6][7]

  • Waste Identification and Segregation:

    • Clearly label all waste containers with the chemical name: "this compound [specific salt, e.g., Chloride]" and appropriate hazard symbols (e.g., Corrosive, Toxic, Environmentally Hazardous).[1]

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Container Management:

    • Use only approved, leak-proof, and chemically compatible containers for waste storage.

    • Keep waste containers tightly closed and store them in a designated, secure, and well-ventilated secondary containment area.

    • Empty containers that previously held this compound compounds must be treated as hazardous waste and disposed of in the same manner as the chemical itself.[1][8] Do not rinse them into the sewer.

  • Prohibited Disposal Methods:

    • Do NOT dispose of this compound compounds down the drain or into the sewer system. [1][5][9] These substances can be toxic to aquatic life.[1]

    • Do NOT dispose of this chemical waste with regular household or laboratory trash. [1]

    • Avoid any action that could lead to the release of the substance into the environment. [5][9]

  • Approved Disposal Methods:

    • The recommended method of disposal is through a licensed and certified hazardous waste disposal facility.[2][5][9]

    • Depending on local regulations and the specific formulation, disposal options may include:

      • Incineration: High-temperature incineration in an approved chemical waste incinerator is a common and effective disposal method.[4]

      • Landfill: Disposal in a designated hazardous waste landfill may be permissible.[9]

    • Contact your institution's Environmental Health and Safety (EHS) department or a specialized chemical waste disposal company for specific guidance and to arrange for pickup.[3]

  • Spill Management and Cleanup:

    • In the event of a spill, contain the material using an inert absorbent such as sand, earth, or vermiculite.[5][6][9]

    • Carefully sweep or shovel the absorbed material into a suitable, labeled container for hazardous waste disposal.[9]

    • Clean the spill area thoroughly, and dispose of all cleanup materials as hazardous waste.

Hazard Profile and Regulatory Information

The following table summarizes key hazard classifications for this compound compounds, which underscore the importance of proper disposal.

Hazard ClassificationDescriptionCitation
Acute Toxicity Harmful if swallowed.[1]
Corrosivity Causes severe skin burns and eye damage.[1][2]
Ecotoxicity Toxic to aquatic life with long-lasting effects.[1]
European Waste Catalogue HP6 Acute Toxicity, HP8 Corrosive, HP14 Ecotoxic.[1]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound compounds.

start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate and Label Waste in Approved Container ppe->segregate check_local_regs Consult Institutional EHS and Local Regulations segregate->check_local_regs sewer_trash Prohibited: Do NOT Dispose in Sewer or Trash check_local_regs->sewer_trash Guidance Prohibits licensed_disposal Arrange for Pickup by Licensed Hazardous Waste Contractor check_local_regs->licensed_disposal Follow Guidance end End: Waste Properly Disposed licensed_disposal->end

Disposal workflow for this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Trihexyltetradecylphosphonium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Trihexyltetradecylphosphonium and its various salts. By adhering to these procedures, you can minimize risks and ensure a safe laboratory environment.

Core Safety and Hazard Information

This compound compounds, while valuable in research, present several hazards that necessitate careful handling. These compounds are known to cause severe skin burns and eye damage, are harmful if swallowed, and may cause respiratory irritation.[1][2] Furthermore, they are toxic to aquatic life with long-lasting effects.[1]

Hazard Classifications:

Hazard StatementClassification
H302Harmful if swallowed[1]
H314Causes severe skin burns and eye damage[1]
H315Causes skin irritation[2][3]
H318Causes serious eye damage[1]
H319Causes serious eye irritation[2][3]
H335May cause respiratory irritation[2][3]
H411Toxic to aquatic life with long lasting effects[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound compounds to prevent exposure.

Body PartRequired PPESpecifications
Respiratory RespiratorNIOSH/MSHA or European Standard EN 149 approved respirator. In case of brief exposure or low pollution, a respiratory filter device may be used. For intensive or longer exposure, a self-contained breathing apparatus is necessary.[1]
Hands Chemical-resistant glovesImpervious gloves must be inspected prior to use.[4][5]
Eyes Safety goggles or glassesWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA. A face shield may be required in some situations.[4]
Body Protective clothingWear compatible chemical-resistant clothing to prevent skin exposure.

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is crucial for the safe handling and storage of this compound compounds.

Handling Procedures:

  • Ventilation: Always handle the material in a well-ventilated area or in an efficient fume hood.[6]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray.

  • Personal Hygiene: Wash hands thoroughly before breaks and at the end of work.[1] Do not eat, drink, or smoke when handling.[2]

  • Clothing: Immediately remove all soiled and contaminated clothing.[1] Wash contaminated clothing before reuse.

Storage Procedures:

  • Container: Keep the container tightly closed and in an upright position to prevent leakage.

  • Conditions: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizers, acids, and bases.[1] The product is hygroscopic and should be stored under an inert gas like nitrogen.

  • Temperature: Ideal storage temperature is between 10°C and 25°C.

Accidental Release and Disposal Plan

In the event of a spill or for routine disposal, the following procedures must be followed.

Accidental Release Measures:

  • Evacuate: Keep unprotected persons away from the spill area.[1]

  • Ventilate: Ensure adequate ventilation of the affected area.

  • Containment: For liquid spills, absorb with liquid-binding material such as sand, diatomite, acid binders, universal binders, or sawdust.[1] For solid spills, sweep or shovel into a suitable container for disposal.[7]

  • Environmental Protection: Do not allow the substance to enter sewers, surface water, ground water, or soil.[1]

Disposal Plan:

  • Waste Collection: Collect waste in closed and suitable containers for disposal.

  • Regulations: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[4] Do not dispose of waste into the sewer.[7]

  • Professional Disposal: Arrange for disposal as special waste by a licensed disposal company.[8]

Visualizing the Safety Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound compounds.

Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Protocol Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Required Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Don PPE Chemical Handling Chemical Handling Prepare Work Area->Chemical Handling In Fume Hood Decontamination Decontamination Chemical Handling->Decontamination After Use Spill Spill Chemical Handling->Spill Segregate Waste Segregate Waste Decontamination->Segregate Waste Collect Waste Dispose via Licensed Contractor Dispose via Licensed Contractor Segregate Waste->Dispose via Licensed Contractor Follow Regulations Evacuate & Ventilate Evacuate & Ventilate Spill->Evacuate & Ventilate Immediate Action Contain & Clean Contain & Clean Evacuate & Ventilate->Contain & Clean With Proper PPE Contain & Clean->Dispose via Licensed Contractor

Caption: Workflow for safe handling and disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.